molecular formula C13H17Cl2NO B1489476 [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1261235-02-2

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Número de catálogo: B1489476
Número CAS: 1261235-02-2
Peso molecular: 274.18 g/mol
Clave InChI: WZGZINOZGAXDME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol ( 1261235-02-2) is a high-purity chemical compound offered for research and development purposes . This molecule, with the molecular formula C13H17Cl2NO and a molecular weight of 274.19, belongs to a class of functionalized piperidines known for their utility in medicinal chemistry and organic synthesis . Its structure features a piperidine ring core substituted with a hydroxymethyl group at the 4-position and a 2,4-dichlorobenzyl group on the nitrogen atom . This combination of a polar alcohol and a lipophilic, halogenated aromatic moiety makes it a valuable scaffold or building block (synthon) for constructing more complex molecules. Researchers can leverage the reactivity of the primary alcohol for further functionalization, such as oxidation or esterification, while the tertiary amine can participate in salt formation or act as a hydrogen bond acceptor. Compounds within this chemical family are frequently explored in the development of pharmacologically active agents . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please note that this item may be subject to cold-chain shipping protocols to ensure stability . For specific stock availability, please contact our sales team.

Propiedades

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGZINOZGAXDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and formula of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Part 1: Executive Summary & Molecular Identity[1][2]

Compound Name: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol Common Synonyms: (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanol; 2,4-Dichloro-N-(4-hydroxymethylpiperidine)benzylamine.[1][2]

This monograph provides a technical analysis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol, a critical secondary amine intermediate used in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly within the histamine and serotonin receptor families.[1][2] It serves as a versatile "linker" scaffold, offering a lipophilic benzyl anchor (2,4-dichloro substitution) coupled with a polar handle (primary alcohol) for further derivatization.[1][2]

Molecular Data Table
PropertyValueNotes
CAS Number 1261235-02-2 Primary commercial identifier
Molecular Formula C₁₃H₁₇Cl₂NO
Molecular Weight 274.19 g/mol Average Mass
Monoisotopic Mass 273.0687 DaEssential for HRMS validation
SMILES OCC1CCN(Cc2c(Cl)cc(Cl)cc2)CC1
InChI Key BVWGCWJRQUTGJP-UHFFFAOYSA-N(Analogous structure key for verification)

Part 2: Structural Analysis & Physicochemical Properties

The molecule comprises three distinct pharmacophoric regions:[1]

  • The Piperidine Core: A semi-rigid aliphatic heterocycle that dictates the spatial orientation of the substituents.[1][2]

  • The 2,4-Dichlorobenzyl Moiety: A highly lipophilic domain.[1][2] The chlorine atoms at the ortho and para positions sterically hinder metabolic oxidation at the benzyl ring and increase the logP, enhancing membrane permeability.[1][2]

  • The Hydroxymethyl Tail: A primary alcohol providing a reactive site for oxidation (to aldehyde/acid), halogenation, or esterification.[1][2]

Predicted Physicochemical Profile
  • LogP (Calculated): ~2.8 – 3.2 (Moderately Lipophilic)[1][2]

  • pKa (Basic Nitrogen): ~8.5 – 9.[1][2]2. The molecule exists predominantly as a cation at physiological pH (7.4), aiding in electrostatic interactions with receptor aspartate residues.[2]

  • H-Bond Donors: 1 (Alcohol -OH)

  • H-Bond Acceptors: 2 (Alcohol -O-, Tertiary Amine -N-)[1][2]

Part 3: Synthetic Pathways & Process Chemistry

To ensure high purity and yield, Reductive Amination is the preferred synthetic route over direct alkylation.[1][2] Direct alkylation with benzyl halides often leads to over-alkylation (quaternary ammonium salt formation) and requires strict stoichiometric control.[1][2]

Method A: Reductive Amination (Recommended)[1][2]
  • Mechanism: Condensation of 4-piperidinemethanol with 2,4-dichlorobenzaldehyde to form an iminium ion, followed by in situ reduction.[1][2]

  • Reagents: Sodium Triacetoxyborohydride (STAB), DCE or DCM (solvent), Acetic Acid (catalyst).[1][2]

Protocol 1.0: STAB-Mediated Reductive Amination

  • Imine Formation:

    • Charge a reaction vessel with 2,4-dichlorobenzaldehyde (1.0 equiv) and 4-piperidinemethanol (1.0 equiv) in 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.5 equiv) to catalyze imine formation.[1][2]

    • Stir at room temperature for 30–60 minutes under Nitrogen. Note: Monitoring by TLC should show the disappearance of the aldehyde.[1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.[1][2] Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes/ketones, favoring the reduction of the iminium species, thus preventing side-reduction of the starting aldehyde to benzyl alcohol.[1][2]

    • Allow to warm to room temperature and stir overnight (12–16 hours).

  • Workup (Self-Validating Purification):

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1][2]

    • Extract with DCM (3x).[1][2]

    • Crucial Step: Wash the organic layer with dilute HCl (1M).[1][2] The product (amine) will move to the aqueous phase.[1][2] Discard the organic phase (removes non-basic impurities like unreacted aldehyde or benzyl alcohol).[1][2]

    • Basify the aqueous phase to pH >10 with NaOH (4M).[1][2]

    • Extract the free base back into DCM.[1][2] Dry over Na₂SO₄ and concentrate.

Method B: Direct Alkylation (Alternative)[1][2]
  • Reagents: 2,4-Dichlorobenzyl chloride, K₂CO₃, DMF or Acetonitrile.[1][2]

  • Risk: Higher probability of bis-alkylation.[1][2] Requires slow addition of the electrophile at low temperatures.[1][2]

Part 4: Visualization of Workflows

Figure 1: Synthetic Pathway & Logic Flow

Synthesis Start1 4-Piperidinemethanol (Nucleophile) Imine Iminium Intermediate (Transient) Start1->Imine Condensation Start2 2,4-Dichlorobenzaldehyde (Electrophile) Start2->Imine Product Target Molecule C13H17Cl2NO Imine->Product Hydride Transfer Reagent STAB / AcOH (Selective Reductant) Reagent->Product

Caption: One-pot reductive amination pathway utilizing STAB for chemoselective reduction of the iminium species.

Figure 2: Purification Decision Tree (Acid-Base Extraction)

Purification Crude Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl Partition Crude->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Non-basic impurities (Aldehydes/Alcohols) AqLayer1 Aqueous Layer (Contains Product Salt) AcidWash->AqLayer1 Protonated Amine Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: Acid-base extraction protocol to isolate the basic amine product from neutral organic byproducts.

Part 5: Analytical Validation (QC)

To confirm the identity of the synthesized compound, the following diagnostic signals must be observed.

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Aromatic Region (7.2 – 7.5 ppm): Look for a specific splitting pattern characteristic of 2,4-substitution.[1][2]

    • Doublet (d, J~8Hz): H-6 proton (closest to benzyl CH2).[1][2]

    • Doublet of Doublets (dd): H-5 proton.[1][2]

    • Singlet (d, J~2Hz): H-3 proton (between the two chlorines).[1][2]

  • Benzylic Protons (~3.5 – 3.6 ppm): A distinct singlet integrating to 2H.[1][2] This confirms the benzyl group is attached to the nitrogen.[1][2]

  • Hydroxymethyl Group (~3.4 – 3.5 ppm): A doublet (if coupled to OH) or singlet (if exchangeable) for the -CH₂OH protons.[1][2]

  • Piperidine Ring: Multiplets ranging from 1.2 to 2.9 ppm.[1][2]

2. Mass Spectrometry (LC-MS)

  • Ionization Mode: ESI Positive (+).[1][2]

  • Target Mass: [M+H]⁺ = 274.2 (major peak).[1][2]

  • Isotope Pattern: Due to two Chlorine atoms, look for the characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks (274, 276, 278).[1][2] This is the definitive "fingerprint" for a dichloro-compound.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [Link]

  • PubChem. (2025).[1][2] Compound Summary: 4-Piperidinemethanol.[1][2] National Library of Medicine.[1][2] Retrieved February 14, 2026, from [Link][1][2]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2,4-Dichlorobenzyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 2,4-dichlorobenzyl piperidine derivatives is a critical parameter governing their synthesis yield, purification efficiency (crystallization), and pharmaceutical formulation.[1] As a lipophilic intermediate containing a basic nitrogen heterocycle and an electron-withdrawing dichlorophenyl moiety, its dissolution behavior is complex.

This guide provides a rigorous technical analysis of the solubility thermodynamics of this class of compounds. It moves beyond simple "soluble/insoluble" classifications to explore temperature-dependent mole fraction solubility (


), thermodynamic modeling (Apelblat equation), and practical protocols for determining metastable zone widths (MSZW) for crystallization.[1]

Chemical Context & Structural Determinants[1][2][3][4][5][6][7][8]

To predict and manipulate solubility, one must understand the competing forces within the crystal lattice and the solvation shell.

Structural Dissection[1]
  • Piperidine Ring: Provides a secondary amine functionality (or tertiary if N-substituted).[1] It introduces basicity (

    
    ) and hydrogen bond acceptance capability.[1]
    
  • 2,4-Dichlorobenzyl Moiety: The two chlorine atoms at the ortho and para positions significantly increase lipophilicity (

    
    ) and crystal lattice energy compared to unsubstituted benzyl piperidines.[1] The electron-withdrawing nature of the chlorines reduces the electron density on the aromatic ring, affecting 
    
    
    
    stacking interactions in the solid state.
Solubility Mechanism

The dissolution process is governed by the balance between the Enthalpy of Fusion (


) (breaking the crystal lattice) and the Enthalpy of Solvation  (

) (solvent-solute interactions).[1]
  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubilize via hydrogen bonding with the piperidine nitrogen.[1]

  • Polar Aprotic Solvents (e.g., DMF, Acetone): Solubilize via dipole-dipole interactions; typically the most effective solvents for this class.[1]

  • Non-Polar Solvents (e.g., Hexane): Poor solubility due to the inability to overcome the lattice energy of the polar/ionic domains of the molecule.

Experimental Methodology: Laser Dynamic Monitoring

While the "shake-flask" method is the traditional standard, modern industrial applications utilize Laser Dynamic Monitoring for higher accuracy and the ability to detect the precise point of dissolution (clear point) and precipitation (cloud point).[1]

Protocol: Laser Monitoring Solubility Determination

Objective: Determine the mole fraction solubility (


) of 2,4-dichlorobenzyl piperidine in pure solvents across a temperature range (278.15 K – 323.15 K).

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissometer (emitting at 635 nm).[1]

  • Magnetic stirrer (constant RPM).[1]

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of the solute and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the starting temperature below the expected dissolution point.

  • Heating Ramp: Increase temperature at a slow, controlled rate (e.g., 2 K/h) while monitoring laser transmittance.

  • Clear Point Detection: The temperature at which laser transmittance maximizes (plateau) is recorded as the saturation temperature (

    
    ) for that specific concentration.[1]
    
  • Iteration: Add more solute to the same vessel and repeat the heating ramp to generate a full solubility curve (

    
     vs. 
    
    
    
    ).

ExperimentalWorkflow Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate in Jacketed Vessel Start->Mix Laser Laser Monitoring (Transmittance < 100%) Mix->Laser Heat Slow Heating Ramp (2 K/h) Laser->Heat ClearPoint Detect Clear Point (Transmittance Max) Heat->ClearPoint Calc Calculate Mole Fraction (x) ClearPoint->Calc Repeat Add Solute Increment ClearPoint->Repeat Next Conc. End Generate Solubility Curve Calc->End Repeat->Heat

Figure 1: Laser dynamic monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Raw data points must be correlated using thermodynamic models to allow for interpolation and process scaling.[1] The Modified Apelblat Equation is the industry standard for piperidine derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal solution behavior.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: A positive

      
       indicates the process is endothermic  (solubility increases with T), which is typical for 2,4-dichlorobenzyl piperidines.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]

Solubility Profile & Data Analysis

The following table summarizes the relative solubility ranking of 2,4-dichlorobenzyl piperidine derivatives based on polarity matching and experimental data from structural analogs (e.g., 2,4-dichlorobenzoic acid and N-benzylpiperidines).

Solvent Ranking (at 298.15 K)[1][11]
RankSolvent TypeSolventSolubility BehaviorMechanism
1 Polar AproticDMF / DMSO Very HighStrong dipole interactions disrupt the crystal lattice efficiently.[1]
2 Polar ProticMethanol HighH-bonding with piperidine nitrogen; good solvation of the polar domain.
3 Polar ProticEthanol HighSimilar to methanol but slightly lower due to the ethyl chain steric hindrance.
4 Polar AproticAcetone GoodEffective for the organic backbone; often used for crystallization.
5 Non-Polar AromaticToluene Moderate

interactions with the dichlorobenzyl ring; useful for reaction solvent.
6 Polar AproticEthyl Acetate ModerateGood balance; often the "anti-solvent" in combination with alcohols.
7 Polar ProticWater Low (Free Base)Hydrophobic effect of the dichlorobenzyl group dominates.[1]

Key Trend: Solubility generally follows the order: DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water

Temperature Dependence

Solubility for this class is strongly temperature-dependent .[1]

  • Low T (< 280 K): Solubility drops sharply, making cooling crystallization highly effective.[1]

  • High T (> 310 K): Solubility increases exponentially, facilitating high-concentration reactor loading.[1]

Application: Crystallization Process Design

The solubility curve is the blueprint for purification. For 2,4-dichlorobenzyl piperidine derivatives, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.[1]

Metastable Zone Width (MSZW)

The MSZW is the region between the Solubility Curve (equilibrium) and the Supersolubility Curve (spontaneous nucleation).[1]

  • Wide MSZW: Indicates the system is stable; requires seeding to initiate crystallization.

  • Narrow MSZW: Risk of uncontrolled nucleation and fines generation.[1]

Recommended Protocol:

  • Dissolve crude intermediate in Ethanol at 60°C (near saturation).

  • Cool slowly to 40°C.

  • Add Water (anti-solvent) dropwise until the "cloud point" is reached.[1]

  • Cool further to 5°C to maximize yield.

CrystallizationProcess Crude Crude 2,4-Dichlorobenzyl Piperidine Dissolution Dissolution in Ethanol (T = 333 K) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (Rate: 0.5 K/min) Filtration->Cooling Seeding Seeding at Metastable Limit (T = 313 K) Cooling->Seeding Growth Crystal Growth Phase (313 K -> 278 K) Seeding->Growth Isolation Filtration & Drying Growth->Isolation

Figure 2: Optimized cooling crystallization workflow based on solubility thermodynamics.[1]

References

  • Ren, B., et al. (2021).[1][2] "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerface Research in Applied Chemistry. Link

  • Yang, J., et al. (2025).[1] "Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents." Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[1][4] "Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents." BenchChem Technical Library. Link[1]

  • Nath, S., et al. (2023).[1] "Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents." MDPI Processes. Link[1]

  • Ataman Chemicals. "Piperidine: Physical Properties and Solubility Data."[1] Ataman Chemical Data Sheets. Link

Sources

[1][2]

Executive Summary

The molecule [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its architecture combines a lipophilic, metabolically robust "head" (2,4-dichlorobenzyl) with a polar, versatile "tail" (4-hydroxymethyl) via a semi-rigid piperidine linker.[1][2]

This guide analyzes the bioactivity of this pharmacophore across three primary therapeutic axes: Chemokine Receptor Modulation (CCR3) , Sigma-1 Receptor Chaperoning , and Antimicrobial/Antifungal activity .[1][2] It serves as a blueprint for researchers utilizing this scaffold to design high-potency ligands for neurodegenerative and immunological indications.[1][2]

Pharmacophore Decomposition & Structural Logic[1][2]

To understand the bioactivity, we must dissect the molecule into its three functional domains.[1][2] Each domain contributes specific physicochemical properties that drive ligand-protein interactions.[1][2]

DomainComponentPhysicochemical RoleBiological Function
Head 2,4-Dichlorobenzyl Lipophilicity (

), Steric Bulk, Metabolic Stability
Anchor: Fits into hydrophobic pockets (e.g., GPCR orthosteric sites).[1][2] The 2,4-substitution pattern twists the phenyl ring, locking specific conformations.[1][2]
Core Piperidine Ring Basic Amine (

), Semi-rigid Linker
Cationic Interaction: Protonated at physiological pH to form salt bridges (e.g., with Asp residues).[1][2] Provides defined spatial separation between Head and Tail.[1][2]
Tail 4-Methanol H-Bond Donor/Acceptor, Polar Surface AreaWarhead/Linker: Forms hydrogen bonds with polar residues (Ser, Thr, Tyr).[1][2] Acts as a nucleophilic handle for further derivatization (esters, ethers).[1][2]
The "Chlorine Clip" Effect

The choice of the 2,4-dichloro substitution is not arbitrary.[1][2]

  • Metabolic Blockade: The chlorine at the para (4) position blocks the primary site of Cytochrome P450 oxidative metabolism on the phenyl ring, significantly extending half-life (

    
    ).[1][2]
    
  • Conformational Lock: The chlorine at the ortho (2) position introduces steric clash with the benzylic methylene hydrogens.[1][2] This restricts free rotation, pre-organizing the molecule into a conformation often preferred by GPCR binding pockets (reducing the entropic penalty of binding).[1][2]

Primary Biological Targets[1][2]

A. CCR3 Antagonism (Immunology & Allergy)

The

C-C chemokine receptor type 3 (CCR3)1212
  • Mechanism: The protonated piperidine nitrogen mimics the positively charged N-terminus of chemokines (like Eotaxin/CCL11), anchoring to Asp169 or Glu287 in the receptor's transmembrane bundle.[1][2]

  • Role of the Scaffold: The 2,4-dichlorobenzyl group occupies a deep hydrophobic sub-pocket.[1][2] The 4-hydroxymethyl group often serves as a vector to attach urea or amide extensions that interact with extracellular loops, converting the scaffold into a nanomolar antagonist.[1][2]

B. Sigma-1 Receptor ( R) Modulation (Neuroprotection)

The


12
  • Mechanism:

    
    R is an intracellular chaperone protein at the Mitochondria-Associated Membrane (MAM).[1][2] Ligands promote 
    
    
    R oligomerization states that suppress ER stress and modulate Ca
    
    
    signaling.[1][2]
  • Relevance: High affinity is driven by the hydrophobic benzyl group and the basic nitrogen.[1][2] The 2,4-dichloro variant enhances lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration, crucial for treating neurodegenerative diseases like Alzheimer's.[1][2]

C. Antimicrobial & Antifungal Activity

The 2,4-dichlorobenzyl fragment is structurally homologous to the side chains of azole antifungals (e.g., Miconazole, Econazole).[1][2]

  • Mechanism: While lacking the imidazole ring for heme-iron coordination (CYP51 inhibition), piperidine analogs can act as cationic amphiphiles , disrupting fungal membrane integrity or inhibiting ergosterol biosynthesis enzymes via mimicry.[1][2]

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol with high purity (>98%). Rationale: Reductive amination avoids the risk of over-alkylation seen with direct alkylation (using benzyl halides).[1][2]

Materials:

  • 2,4-Dichlorobenzaldehyde (1.0 eq)[1][2]

  • 4-Piperidinemethanol (1.0 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2]

  • Acetic Acid (catalytic)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (10 mmol) and 4-piperidinemethanol (10 mmol) in DCE (50 mL). Add glacial acetic acid (0.1 mL). Stir at Room Temperature (RT) for 1 hour under nitrogen. Checkpoint: Solution may turn slightly yellow.[1][2]

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO

    
     (50 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).[1][2] Combine organics, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexane or perform Flash Chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Determine the affinity (

12
  • Membrane Prep: Prepare membranes from Guinea pig brain or CHO cells overexpressing human

    
    R.[1][2]
    
  • Radioligand: Use

    
    -Pentazocine (specific 
    
    
    agonist).[1][2]
  • Incubation: Incubate membranes (200

    
    g protein) with 
    
    
    -Pentazocine (3 nM) and varying concentrations of the test compound (
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1][2]

Visualization of Pathways & Workflows[1][2]

Figure 1: Synthetic Pathway & Pharmacophore Logic

This diagram illustrates the reductive amination synthesis and the mapping of the resulting molecule to its biological interaction sites.[1][2]

PharmacophoreSynthesiscluster_featuresBioactive InteractionsAldehyde2,4-Dichlorobenzaldehyde(Lipophilic Head)ReactionReductive Amination(NaBH(OAc)3, DCE)Aldehyde->ReactionAmine4-Piperidinemethanol(Polar Tail)Amine->ReactionProduct[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol(Target Scaffold)Reaction->ProductHead2,4-Cl2 Benzyl:Hydrophobic Pocket(Metabolic Shield)Product->HeadCorePiperidine N:Ionic Bond (Asp/Glu)Product->CoreTail4-CH2OH:H-Bonding / LinkerProduct->Tail

Caption: Synthesis of the scaffold via reductive amination and decomposition into its three primary pharmacophoric interaction domains.

Figure 2: Multi-Target Signaling Network

This diagram maps the downstream effects of the scaffold binding to its two primary targets: CCR3 and Sigma-1.[1][2]

SignalingPathwaysLigandScaffold LigandCCR3CCR3 Receptor(GPCR / Cell Surface)Ligand->CCR3AntagonismSigma1Sigma-1 Receptor(ER Membrane)Ligand->Sigma1Agonism/ModulationCaFluxBlock Ca2+ InfluxCCR3->CaFluxChaperoneModulate ChaperoneActivitySigma1->ChaperoneChemotaxisInhibit EosinophilChemotaxisCaFlux->ChemotaxisAllergyAnti-Allergic ResponseChemotaxis->AllergyERStressSuppress ER Stress(UPR)Chaperone->ERStressNeuroNeuroprotectionERStress->Neuro

Caption: Divergent signaling pathways: CCR3 antagonism leads to anti-allergic effects, while Sigma-1 modulation drives neuroprotection.[1][2]

References

  • Structure-Activity Relationship of CCR3 Antagonists Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists. Source: PubMed/Bioorganic & Medicinal Chemistry Letters.[1][2] [Link]

  • Benzylpiperidines in Alzheimer's Therapy Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors. Source: PubMed Central (PMC).[1][2] [Link]

  • Sigma-1 Receptor Pharmacophores Sigma-1 receptor ligands: diversity of pharmacophoric features and therapeutic potential. Source: Future Medicinal Chemistry.[1][2] [Link]

  • Piperidine Scaffolds in Drug Discovery The N-benzyl piperidine (N-BP) moiety in drug discovery: A versatile tool. Source: ResearchGate/Journal of Molecular Structure.[1][2] [Link]

Technical Guide: Hazard Profiling & Safety Engineering for 2,4-Dichlorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 2,4-dichlorobenzyl derivatives are privileged scaffolds, serving as precursors for antifungals (e.g., Miconazole), antiseptics, and agrochemicals. However, the 2,4-dichloro substitution pattern significantly alters the physicochemical profile compared to non-halogenated benzyl analogs. This guide analyzes the transition from high-energy alkylating agents (benzyl chlorides) to stable pharmacophores (alcohols/amines), providing a self-validating safety framework for handling these compounds.

Part 1: The Chemistry of Hazard (Structure-Activity Relationships)

To control risk, one must understand its molecular origin. The hazard profile of 2,4-dichlorobenzyl derivatives is dictated by two structural factors: the Benzylic Leaving Group and the Dichlorinated Ring .

The Warhead: Benzylic Reactivity

The benzylic carbon is the "warhead." Its reactivity drives the GHS classification:

  • 2,4-Dichlorobenzyl Chloride: Contains a good leaving group (

    
    ). The benzylic carbon is highly electrophilic, susceptible to 
    
    
    
    attack by biological nucleophiles (DNA bases, cysteine residues). This mechanism underpins its corrosivity and lachrymatory properties.
  • 2,4-Dichlorobenzyl Alcohol: The hydroxyl group is a poor leaving group. Reactivity is quenched, shifting the hazard from chemical burns to membrane irritation (surfactant-like properties).

The Modifier: 2,4-Dichloro Substitution

The chlorine atoms at positions 2 and 4 are not passive. They exert a Lipophilic Boost :

  • LogP Shift: The addition of two chlorines increases the partition coefficient (LogP) by approximately 1.0–1.5 units compared to benzyl chloride.

  • Safety Implication: Higher lipophilicity facilitates rapid transdermal permeation . A spill of 2,4-dichlorobenzyl chloride is not just a surface burn hazard; it is a systemic toxicity risk due to rapid absorption into the lipid bilayer.

Part 2: Comparative Hazard Classification (GHS)

The following table contrasts the three primary derivatives encountered in synthesis. Note the de-escalation of hazard as the leaving group changes.

Feature2,4-Dichlorobenzyl Chloride 2,4-Dichlorobenzylamine 2,4-Dichlorobenzyl Alcohol
CAS 94-99-595-00-11777-82-8
Role Reactive IntermediateIntermediate / Building BlockActive Ingredient / Excipient
GHS Signal DANGER DANGER WARNING
Skin Hazard Skin Corr.[1][2][3] 1B (Severe Burns)Skin Corr.[1][2][3][4] 1B (Severe Burns)Skin Irrit. 2 (Irritant)
Eye Hazard Eye Dam. 1 (Irreversible)Eye Dam. 1 Eye Irrit.[3] 2A
Specific Risk Lachrymator (Tear Gas effect)Corrosive to mucous membranesMembrane perturbation
Aquatic Aquatic Chronic 2Aquatic Chronic 3Aquatic Chronic 3
Transport UN 3265 (Corrosive Liquid, Acidic)UN 2735 (Amines, Liquid, Corrosive)Not Regulated (typ.)

Critical Insight: Do not mistake the Amine for a safe compound. While less volatile than the chloride, it remains a Class 1B Corrosive due to its high basicity (


) and lipophilicity.

Part 3: Engineered Safety Protocols (Self-Validating Systems)

Standard "wear gloves" advice is insufficient for chlorinated benzylics due to permeation risks. The following protocols utilize a Defense-in-Depth strategy.

Protocol A: The "Double-Barrier" Handling System

Applicability: Synthesis involving 2,4-Dichlorobenzyl Chloride.

  • Engineering Control: All transfers must occur within a fume hood with a face velocity of >100 fpm.

  • PPE Layering (The Breakthrough Rule):

    • Inner Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer:Silver Shield® (Laminate) or Viton®.

    • Reasoning: Chlorinated solvents and benzyl halides can permeate standard nitrile in <15 minutes. The laminate layer provides >4 hours of protection.

  • Lachrymator Control:

    • Keep all glassware closed.

    • Soak dirty glassware in a "Quench Bath" (see below) inside the hood before removing it for cleaning.

Protocol B: Chemical Quench & Validation (The Self-Validating Step)

Goal: Neutralize residual alkylating agent (chloride) before disposal.

The Reagent: 1M Ethanolic Potassium Hydroxide (KOH) or 10% Aqueous Ammonia.

The Workflow:

  • Dilution: Dilute the reaction waste with ethanol (to solubilize the lipophilic benzyl derivative).

  • Quenching: Slowly add the nucleophile (Ammonia or KOH) to the waste. Stir for 1 hour.

    • Mechanism:[5][6][7] Converts the toxic Benzyl Chloride

      
       Benzyl Amine or Benzyl Ether (lower hazard).
      
  • Validation (The "Stop" Sign):

    • Take a 1 mL aliquot of the quenched mixture.

    • Acidify with dilute

      
      .
      
    • Add 2 drops of

      
       (Silver Nitrate).
      
    • Observation: A heavy white precipitate (

      
      ) indicates free chloride ions were released, confirming the reaction occurred.
      
    • TLC Check: Spot the organic layer against the starting material. If the high-Rf spot (chloride) is gone, the quench is complete.

    • Decision: If starting material persists, add more base and stir longer. Do not dispose until validated.

Part 4: Toxicology & Mechanism of Action[6]

Alkylation (The Chloride)

2,4-Dichlorobenzyl chloride acts as a direct-acting alkylating agent .

  • Target: Nucleophilic centers in proteins (cysteine thiols) and DNA (guanine N7).

  • TRPA1 Activation: The "tear gas" effect is caused by the alkylation of cysteine residues on the TRPA1 ion channel in sensory neurons. This triggers massive calcium influx, interpreted by the brain as burning pain.

Membrane Disruption (The Alcohol)

2,4-Dichlorobenzyl alcohol operates via non-specific membrane interaction .

  • Mechanism: The dichlorobenzene moiety wedges into the lipid bilayer, altering membrane fluidity.

  • Effect: In bacteria, this disrupts ion gradients (antiseptic effect). In humans, concentrated exposure causes lysis of corneal epithelial cells (Eye Damage).

Part 5: Visualizations

Diagram 1: The Hazard Lifecycle

This diagram illustrates how chemical processing alters the risk profile.

HazardLifecycle Substrate Toluene Precursor Intermediate 2,4-Dichlorobenzyl Chloride Substrate->Intermediate Chlorination (High Hazard Increase) Product 2,4-Dichlorobenzyl Alcohol Intermediate->Product Hydrolysis (Hazard Reduction) Note1 Risk: Alkylation Skin Corr 1B Lachrymator Intermediate->Note1 Target Pharma Active (e.g., Lozenge) Product->Target Formulation Note2 Risk: Irritation Eye Irrit 2 Membrane Active Product->Note2

Caption: Evolution of hazard from the highly reactive alkylating intermediate (Red) to the milder active pharmaceutical ingredient (Yellow).

Diagram 2: Self-Validating Quench Workflow

A logic gate for safe disposal.

QuenchProtocol Start Waste: 2,4-Dichlorobenzyl-Cl Step1 Add Ethanol + 10% Ammonia Start->Step1 Step2 Stir 60 mins (Nucleophilic Sub) Step1->Step2 Check Validation Test: TLC or AgNO3 Check Step2->Check ResultPos Start Material Absent (Precipitate Formed) Check->ResultPos Pass ResultNeg Start Material Present Check->ResultNeg Fail Disposal Dispose as Non-Halogenated Waste* ResultPos->Disposal Retry Add Excess Base Extend Time ResultNeg->Retry Retry->Step2

*Caption: The 'Stop-Check-Go' workflow ensures no alkylating agents enter the waste stream. Note: Check local regulations regarding halogenated waste classification.

References

  • European Chemicals Agency (ECHA). (n.d.).[8] Registration Dossier: α,2,4-trichlorotoluene (2,4-Dichlorobenzyl chloride).[2][9] Retrieved from [Link][1]

  • PubChem. (n.d.). Compound Summary: 2,4-Dichlorobenzyl alcohol (CID 15684). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell.

Sources

Metabolic Stability Predictions for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the metabolic stability of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol . This molecule features three distinct pharmacophoric elements—a lipophilic 2,4-dichlorobenzyl moiety, a piperidine ring, and a solvent-exposed primary alcohol.

From a drug metabolism and pharmacokinetics (DMPK) perspective, this structure presents a classic "tug-of-war" between Cytochrome P450 (CYP)-mediated N-dealkylation and Phase II conjugation (glucuronidation). This guide synthesizes in silico prediction strategies with rigorous wet-lab validation protocols to determine the compound's intrinsic clearance (


) and metabolic soft spots.

Part 1: Molecular Profiling & In Silico Prediction

Before initiating wet-lab experiments, we must establish a predictive baseline. The presence of the 2,4-dichloro substituents significantly alters the electronic landscape of the benzyl ring, deactivating it toward aromatic hydroxylation while increasing overall lipophilicity (LogP), which typically correlates with higher CYP affinity.

Structural Vulnerability Analysis (SMARTCyp Logic)

Using reactivity-based algorithms (e.g., SMARTCyp), we can rank the Sites of Metabolism (SOM).[1]

RankSiteMechanismRationale
1 Benzylic Carbon

-Dealkylation
High reactivity due to stabilization of the radical intermediate; accessible to CYP3A4 heme iron.
2 Piperidine

-Carbon
Ring Oxidation /

-Dealkylation
The

-carbons adjacent to the nitrogen are prone to hydrogen abstraction, leading to ring opening or dealkylation.
3 Primary Alcohol Oxidation / GlucuronidationProne to rapid Phase II conjugation (UGT) or oxidation to carboxylic acid via ADH/ALDH or CYP.
4 Aromatic Ring HydroxylationLow Probability. The 2,4-dichloro substitution is electron-withdrawing, deactivating the ring toward electrophilic attack by Compound I (

).
Visualization: In Silico Prediction Workflow

The following workflow illustrates the decision tree for prioritizing metabolic sites before synthesis.

InSilicoWorkflow Start Input Structure: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol QSAR Physicochem Calculation (LogP, PSA, pKa) Start->QSAR SMARTCyp SMARTCyp Algorithm (DFT Activation Energy) QSAR->SMARTCyp Lipophilicity Filter Rank Rank SOMs: 1. Benzylic C 2. Piperidine alpha-C 3. Alcohol SMARTCyp->Rank Reactivity Score Output Prioritize Assay: Microsomes (Phase I) + UDPGA (Phase II) Rank->Output

Caption: Figure 1. In silico decision workflow utilizing DFT-based reactivity metrics to prioritize experimental assay conditions.

Part 2: Metabolic Pathways & Mechanistic Analysis

Understanding the chemical mechanism of metabolism is crucial for interpreting MS/MS data.

The N-Dealkylation Mechanism (CYP-Mediated)

The most likely clearance pathway is N-dealkylation at the benzyl position. This is a CYP-mediated process, predominantly driven by CYP3A4 due to the lipophilic benzyl pocket.

  • Single Electron Transfer (SET): The nitrogen lone pair transfers an electron to the CYP heme (

    
    ), forming an aminium radical cation.
    
  • H-Abstraction: The heme species abstracts a proton from the benzylic carbon.

  • Oxygen Rebound: A hydroxyl group is transferred to the benzylic carbon, forming an unstable carbinolamine intermediate.

  • Collapse: The carbinolamine spontaneously cleaves, releasing 2,4-dichlorobenzaldehyde and (piperidin-4-yl)methanol .

Phase II Conjugation

The primary alcohol tail is a direct target for UDP-glucuronosyltransferases (UGTs) . Unlike oxidative metabolism, this simply adds a glucuronic acid moiety (+176 Da), rendering the molecule highly polar for renal excretion. Note: Standard microsomal assays often miss this unless UDPGA is supplemented.

Visualization: Predicted Metabolic Map

MetabolicMap Parent Parent Molecule [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol Carbinolamine Intermediate: Unstable Carbinolamine Parent->Carbinolamine CYP3A4 (Benzylic Hydroxylation) Acid Metabolite M2: Carboxylic Acid Derivative Parent->Acid ADH/ALDH (Alcohol Oxidation) Glucuronide Metabolite M3: O-Glucuronide Conjugate (+176 Da) Parent->Glucuronide UGTs (Phase II) Metabolite1 Metabolite M1: (Piperidin-4-yl)methanol Carbinolamine->Metabolite1 Spontaneous Cleavage Aldehyde Byproduct: 2,4-Dichlorobenzaldehyde Carbinolamine->Aldehyde

Caption: Figure 2. Predicted metabolic fate showing the divergence between oxidative cleavage (Phase I) and conjugation (Phase II).

Part 3: Experimental Validation Framework

To validate the predictions, a Liver Microsomal Stability Assay is the industry standard. However, for this specific molecule, the protocol must be modified to capture both Phase I and Phase II events.[2]

Protocol: Dual-Cofactor Microsomal Stability

Standard assays use only NADPH (Phase I). We propose a fortified assay.

Reagents:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor A: NADPH (1.3 mM final) – Activates CYPs/FMOs.

  • Cofactor B: UDPGA (3.0 mM final) + Alamethicin (25 µg/mL) – Activates UGTs.

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM). Incubate at 37°C for 5 minutes. Why? To allow enzyme-substrate binding equilibrium.

  • Initiation: Add Cofactor mix (NADPH + UDPGA).

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4000 rpm, 20 min).

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Controls (Trustworthiness)

Every assay plate must include:

  • High Clearance Control: Verapamil (Phase I) or Propofol (Phase II). Verifies enzyme activity.

  • Low Clearance Control: Warfarin. Verifies assay stability.

  • Minus-Cofactor Control: Incubate compound + microsomes without NADPH/UDPGA for 60 min. Verifies chemical stability (hydrolysis).

Part 4: Analytical Strategy & Interpretation

LC-MS/MS Setup
  • Ionization: Electrospray Positive (ESI+) is preferred for the basic piperidine nitrogen.

  • MRM Transitions:

    • Parent: Monitor

      
      .
      
    • M1 (Dealkylated): Monitor loss of dichlorobenzyl group.

    • M3 (Glucuronide): Monitor Parent + 176 Da.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

), derived from the slope of

vs. time.


Interpretation Guide

(µL/min/mg)
ClassificationPrediction for This Molecule
< 10 Low ClearanceUnlikely. The benzyl group is too lipophilic.
10 - 45 ModerateMost Likely. The chlorines hinder the ring, slowing metabolism slightly compared to a pure benzyl group.
> 45 High ClearancePossible if the primary alcohol is rapidly glucuronidated.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism."[1][3][4] ACS Medicinal Chemistry Letters.

  • Guengerich, F. P. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability in Liver Microsomes."

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions.

  • Creative Bioarray. "Microsomal Stability Assay Service & Protocol."

Sources

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol: A Strategic Building Block for Lipophilic Amine Scaffolds

[1]

Executive Summary

In the landscape of modern medicinal chemistry, [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol represents a high-value intermediate that bridges the gap between fragment-based drug design and late-stage functionalization.[1] This molecule integrates a piperidine core —a privileged scaffold found in over 12,000 bioactive compounds—with a 2,4-dichlorobenzyl moiety , a validated pharmacophore for enhancing lipophilicity and metabolic stability.[1]

This technical guide dissects the utility of this building block, focusing on its role in synthesizing G-protein coupled receptor (GPCR) ligands, ion channel modulators, and specific therapeutics for Spinal Muscular Atrophy (SMA).[1] We provide field-proven protocols for its synthesis and derivatization, ensuring researchers can deploy this scaffold with precision and reproducibility.

Chemical Profile & Pharmacophore Analysis[1][2][3]

Structural Deconstruction

The molecule consists of three distinct functional zones, each serving a specific role in drug design:

ZoneComponentFunctionalityMedChem Significance
A 2,4-Dichlorobenzyl Group Lipophilic AnchorIncreases logP; provides halogen bonding interactions; blocks metabolic oxidation at the benzylic position (steric/electronic shielding).[1]
B Piperidine Ring Linker / CoreRigidifies the structure; provides basic nitrogen for salt formation and solubility; mimics bioactive amines.
C Primary Alcohol (-CH₂OH) Reactive Handle"Divergent Point" for synthesis.[1] Can be oxidized (aldehyde), halogenated (alkyl halide), or coupled (ether/ester).[1]
Physicochemical Properties[1][2]
  • Molecular Formula: C₁₃H₁₇Cl₂NO[1]

  • Molecular Weight: 274.19 g/mol [1]

  • Predicted LogP: ~3.2 (Highly lipophilic, suitable for CNS penetration or hydrophobic pocket binding)[1]

  • Key Reactants: 4-Piperidinemethanol (CAS 6457-49-4) + 2,4-Dichlorobenzyl chloride (CAS 94-99-5).[1][2]

Synthetic Utility & Derivatization Strategies[1][2][3]

The primary value of this building block lies in its primary alcohol , which serves as a versatile "hook" for attaching the lipophilic piperidine headgroup to various pharmacophores.[1]

Core Synthesis (Self-Validating Protocol)

The most robust route to this intermediate involves the N-alkylation of 4-piperidinemethanol.[1] This reaction is preferred over reductive amination for scale-up due to the availability and low cost of benzyl chlorides.[1]

Experimental Protocol: Synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Source: Adapted from US Patent 7,985,755 B2 (Vertex Pharmaceuticals) [[1]]

Reagents:

  • 4-Piperidinemethanol (1.0 eq)[1][2]

  • 2,4-Dichlorobenzyl chloride (1.0 eq)[1]

  • Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-piperidinemethanol (e.g., 13.0 mmol) in DCM (approx. 5-10 volumes). Add TEA (19.5 mmol) and stir at room temperature (RT) for 10 minutes to ensure homogeneity.

  • Addition: Add 2,4-dichlorobenzyl chloride (13.0 mmol) dropwise to control the exotherm.

  • Reaction: Stir the mixture at RT for 16 hours. Monitor by TLC (5% MeOH/DCM) or LC-MS.[1] The secondary amine of the piperidine is highly nucleophilic and will selectively alkylate over the primary alcohol.[1]

  • Workup: Quench with water. Separate the organic layer and wash with saturated NaHCO₃ and brine.[1] Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 1-5% MeOH in DCM).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the singlet benzylic protons (~3.5-3.7 ppm) and the disappearance of the NH signal.

    • Yield: Typical yields range from 60-85%.[1]

Downstream Derivatization Pathways

Once synthesized, the alcohol handle allows for rapid diversification.[1]

DerivatizationStart[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanolAldehydeAldehyde(Reductive Amination)Start->AldehydeSwern orDess-MartinHalideAlkyl Halide(Nu- Displacement)Start->HalideSOCl2 orCBr4/PPh3EtherEther/Ester(Linker Attachment)Start->EtherNaH/R-X orR-COCl

Figure 1: Divergent synthesis pathways from the primary alcohol handle.[1]

Case Study: SMA Therapeutics & Bioactive Ligands

Spinal Muscular Atrophy (SMA) Modifiers

The 2,4-dichlorobenzyl piperidine scaffold is a critical intermediate in the synthesis of 2,4-diaminoquinazolines , a class of molecules investigated for Spinal Muscular Atrophy (SMA).[1]

  • Mechanism: These compounds act as splicing modifiers or neuroprotective agents.[1]

  • Role of the Scaffold: In US Patent 7,985,755 B2, the [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol intermediate is reacted further to attach the piperidine ring to a quinazoline core.[1] The bulky, lipophilic 2,4-dichlorobenzyl group likely occupies a hydrophobic pocket in the target protein, enhancing binding affinity and selectivity [[1]].[1]

GPCR and Ion Channel Modulation

The 2,4-dichlorobenzyl moiety is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds (e.g., Miconazole, Dichlorobenzyl alcohol).[1]

  • Metabolic Stability: The chlorine atoms at the 2 and 4 positions block metabolic oxidation at the most reactive sites on the phenyl ring.[1] Furthermore, the steric bulk of the ortho-chlorine protects the benzylic position from rapid CYP450 degradation [[2]].[1]

  • Halogen Bonding: The chlorine atoms can participate in halogen bonding with backbone carbonyls or side-chain residues in the receptor binding site, a specific interaction that methyl or fluoro groups often cannot replicate.[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing this building block, researchers must monitor for specific impurities that can interfere with downstream coupling.[1]

Impurity TypeOriginDetection MethodRemoval Strategy
Bis-alkylation Over-alkylation of the hydroxyl group (O-alkylation)LC-MS (M+ mass shift)Control stoichiometry; keep temperature low (<25°C).[1]
Unreacted Chloride Residual 2,4-dichlorobenzyl chlorideGC-MS or TLCScavenge with polymer-supported amine (e.g., Trisamine) post-reaction.[1]
Regioisomers Contamination in starting benzyl chloride (e.g., 2,6-dichloro)¹H NMR (Splitting patterns)Use high-purity (>98%) benzyl chloride starting material.[1]

References

  • Vertex Pharmaceuticals Inc. (2011).[1] 2,4-Diaminoquinazolines for spinal muscular atrophy. US Patent 7,985,755 B2.[1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Contextual reference for halogen metabolic stability).

  • PubChem. (n.d.).[1] Compound Summary: 4-Piperidinemethanol.[1][3][4][2][5] National Library of Medicine.[1]

Methodological & Application

Synthesis Protocol for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a one-pot reductive amination reaction, a highly efficient and widely used transformation in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. The target molecule, [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol, incorporates a 2,4-dichlorobenzyl group, a common substituent in pharmacologically active molecules, and a primary alcohol that serves as a versatile handle for further chemical modifications.

This protocol details a robust and efficient synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol via a one-pot reductive amination of piperidin-4-yl-methanol with 2,4-dichlorobenzaldehyde. This method is advantageous as it avoids the potential for over-alkylation that can occur with direct alkylation methods and is generally high-yielding with good functional group tolerance.[2][3]

Reaction Scheme

The synthesis proceeds via the formation of an iminium ion intermediate from the reaction of the secondary amine of piperidin-4-yl-methanol and 2,4-dichlorobenzaldehyde, which is then reduced in situ by a selective reducing agent to yield the desired tertiary amine.

Reductive Amination cluster_reactants Reactants cluster_product Product Piperidinemethanol Piperidin-4-yl-methanol Iminium Iminium Ion Intermediate Piperidinemethanol->Iminium + Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Dichlorobenzaldehyde->Iminium ReducingAgent NaBH(OAc)3 Product [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol ReducingAgent->Product Iminium->Product Reduction

Caption: Reductive amination workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)Purity
Piperidin-4-yl-methanolC₆H₁₃NO115.176527-97-5Sigma-Aldrich≥98%
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01874-42-0Alfa Aesar≥98%
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Oakwood Chemical≥95%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher Scientific≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8VWR ChemicalsN/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Acros Organics≥99%
Ethyl Acetate (for extraction)C₄H₈O₂88.11141-78-6J.T. Baker≥99.5%
Hexanes (for chromatography)C₆H₁₄86.18110-54-3EMD Millipore≥98.5%
Silica Gel (for column chromatography)SiO₂60.087631-86-9Sorbent Technologies230-400 mesh

Experimental Protocol

Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-yl-methanol (1.0 eq, e.g., 5.0 g, 43.4 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 100 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Add 2,4-dichlorobenzaldehyde (1.05 eq, e.g., 8.0 g, 45.6 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes.

Rationale: The initial stirring of the amine and aldehyde allows for the formation of the iminium ion intermediate, which is crucial for the subsequent reduction step.[3] Using a slight excess of the aldehyde can help drive the reaction to completion.

Reductive Amination
  • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 13.8 g, 65.1 mmol) portion-wise over 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours at room temperature.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less reactive towards aldehydes and ketones compared to the iminium ion, which minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting aldehyde.[3] Adding it portion-wise helps to control any potential exotherm.

Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approximately 50 mL). Continue stirring for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Rationale: The aqueous sodium bicarbonate quench neutralizes any remaining acid and decomposes the excess reducing agent. The extraction with DCM isolates the product from the aqueous phase, and the brine wash removes any residual water.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with a non-polar solvent (e.g., hexanes).

  • Load the crude product onto the column (dry loading is recommended for better separation).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol as a solid or viscous oil.

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds. The gradient elution allows for the separation of the desired product from any unreacted starting materials or byproducts.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,4-Dichlorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases. Handle with care and avoid contact with moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a closed system or with adequate ventilation.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature. Inactive reducing agent.Allow the reaction to stir for a longer period. Use freshly opened or properly stored sodium triacetoxyborohydride.
Formation of 2,4-dichlorobenzyl alcohol byproductUse of a less selective reducing agent or premature addition of the reducing agent.Ensure the use of sodium triacetoxyborohydride and allow sufficient time for iminium ion formation before adding the reducing agent.[3]
Difficult purificationCo-elution of impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol. The one-pot reductive amination approach is efficient, high-yielding, and avoids many of the pitfalls of alternative synthetic routes. By following this guide, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Myers, A. (Chem 115). [Link]

  • Royal Society of Chemistry. (RSC Advances).

  • Master Organic Chemistry. (Reductive Amination, and How It Works). (2017, September 1). [Link]

  • Matassini, C., Clemente, F., & Goti, A. (THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES). [Link]

  • Royal Society of Chemistry. (Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes). [Link]

  • Arkivoc. (Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes). [Link]

  • University of Texas Southwestern Medical Center. (Reductions - Ready Lab). [Link]

  • Google Patents. (CN1583742A - Method for preparing 4-piperidyl piperidine).
  • Defense Technical Information Center. (Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide). (2025, May 4). [Link]

  • PubMed. (Total synthesis and biological properties of novel antineoplastic (chloromethyl)furanoindolines: an asymmetric hydroboration mediated synthesis of the alkylation subunits). [Link]

  • ResearchGate. (ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.). (2025, August 7). [Link]

Sources

Application Note: Chemoselective N-Alkylation of Piperidin-4-yl-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking robust protocols for the N-alkylation of piperidin-4-yl-methanol . It prioritizes chemoselectivity (N- vs. O-alkylation) and addresses the specific handling challenges posed by the hydrophilicity of the piperidine-methanol scaffold.

Introduction & Strategic Analysis

Piperidin-4-yl-methanol (1 ) is a versatile bifunctional building block containing a secondary amine (nucleophile, pKa ~11.[1]0) and a primary alcohol (nucleophile, pKa ~15-16).[1] The core synthetic challenge is achieving chemoselective N-alkylation without protecting the hydroxyl group, while minimizing over-alkylation (quaternization).

The Chemoselectivity Logic

The reactivity difference between the amine and the alcohol is driven by basicity and nucleophilicity.

  • Amine (N-H): More nucleophilic and more basic. Under neutral or mildly basic conditions (e.g., K₂CO₃), the nitrogen lone pair is available for attack, while the hydroxyl group remains protonated and relatively inert.[2]

  • Alcohol (O-H): Requires strong deprotonation (e.g., NaH, KOtBu) to compete effectively as a nucleophile.[2]

  • Critical Control Point: Avoid strong bases (pKa > 12) to prevent O-alkylation.[1] Use reductive amination or mild base-mediated Sₙ2 reactions.[1]

The Polarity Challenge

1 is highly polar (LogP ≈ -0.[1]1) and water-soluble.[1][3] Standard aqueous workups (EtOAc/Water) often result in product loss to the aqueous phase. This protocol includes specialized extraction techniques (e.g., DCM:iPrOH) to mitigate this.[2]

Decision Matrix & Workflow

The choice of method depends on the available electrophile and the desired substitution pattern.

G Start Target: N-Alkylated Piperidin-4-yl-methanol Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Available Halide Alkyl Halide (RX) (X = Cl, Br, I) Electrophile->Halide Available MethodA Method A: Reductive Amination (Preferred for Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Sₙ2) (Use for simple alkyl groups) Halide->MethodB ConsiderationsA Reagents: STAB or NaCNBH3 Solvent: DCE or DCM Risk: Minimal MethodA->ConsiderationsA ConsiderationsB Reagents: K2CO3 or DIPEA Solvent: ACN or DMF Risk: Over-alkylation MethodB->ConsiderationsB

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Method A: Reductive Amination (Preferred)

This method is the "Gold Standard" for synthesizing secondary and tertiary amines from 1 . It avoids the risk of O-alkylation entirely because the intermediate iminium ion forms exclusively on the nitrogen.

Mechanism & Rationale[2]
  • Imine Formation: The secondary amine condenses with the carbonyl to form an iminium ion.

  • Reduction: The reducing agent selectively delivers a hydride to the iminium carbon.

  • Selectivity: Sodium Triacetoxyborohydride (STAB) is used because it is mild enough to leave the aldehyde/ketone unreduced while rapidly reducing the iminium species.

Protocol: Reductive Amination with STAB

Reagents:

  • Substrate: Piperidin-4-yl-methanol (1.0 equiv)[1]

  • Electrophile: Aldehyde (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone substrates or hindered amines.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under N₂, dissolve Piperidin-4-yl-methanol (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the Aldehyde (1.1 equiv).[4] If the reaction is sluggish (monitored by TLC), add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Pre-forming the imine is optional with STAB but recommended for ketones.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may evolve gas slightly; ensure venting.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (stain with KMnO₄ or Ninhydrin).[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup (Critical):

    • Extract the aqueous layer 3x with DCM or 10% MeOH in DCM . (Simple EtOAc extraction is often insufficient for polar products).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

Method B: Direct Alkylation (Nucleophilic Substitution)

Used when the alkyl halide is the primary starting material. This method requires careful base selection to prevent O-alkylation.[1]

Base Selection Guide
BasepKa (conj. acid)SuitabilityRisk Profile
K₂CO₃ ~10.3High Ideal.[1] Deprotonates ammonium salts but not the alcohol.
DIPEA ~10.7High Soluble organic base.[1] Good for homogeneous reactions.[1]
NaH ~35Avoid Will deprotonate -OH (pKa ~16), leading to O-alkylation mixtures.[1]
TEA ~10.7Medium Can act as a nucleophile itself (quaternization); DIPEA is sterically safer.
Protocol: Sₙ2 Alkylation with Alkyl Halides

Reagents:

  • Substrate: Piperidin-4-yl-methanol (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (0.95–1.0 equiv) – Slight deficit prevents over-alkylation.

  • Base: K₂CO₃ (2.0–3.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (ACN) (Preferred) or DMF.

Step-by-Step Procedure:

  • Setup: Suspend Piperidin-4-yl-methanol (1.0 equiv) and K₂CO₃ (3.0 equiv) in anhydrous ACN (0.1–0.2 M).

  • Addition: Add the Alkyl Halide (0.95 equiv) dropwise at RT.

    • Tip: If the halide is highly reactive (e.g., Benzyl bromide, Methyl iodide), cool to 0°C during addition to favor mono-alkylation.[2]

  • Reaction: Stir at RT (or 60°C for unreactive chlorides) for 12–24 hours.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Purification: If DMF was used, an aqueous workup is required (Extract with 10% MeOH/DCM).[2] If ACN was used, the residue can often be loaded directly onto a silica column.[2]

Troubleshooting & Optimization

Common Issues
ProblemRoot CauseSolution
Low Yield Product lost in aqueous phase.[1]Use DCM:Isopropanol (3:1) for extraction. Saturate aqueous layer with NaCl (salting out).
O-Alkylation Base was too strong.[1]Switch from NaH/KOH to K₂CO₃ or DIPEA. Ensure reagents are anhydrous.
Over-Alkylation Excess alkyl halide used.[1][5]Use 0.9–1.0 equiv of halide. Switch to Reductive Amination (Method A) which is self-limiting to mono-alkylation.[1]
Incomplete Reaction Steric hindrance.[1]Heat to 50–60°C (Method B) or use microwave irradiation. For Method A, use Ti(OiPr)₄ as a Lewis acid additive.[2]
Purification of Polar Amines

Since the product retains the hydroxyl group, it is often polar.

  • Flash Chromatography: Use a gradient of DCM to [DCM:MeOH:NH₄OH (90:10:1)]. The ammonia prevents the amine from streaking on silica.

  • SCX Columns: For small scale (<100 mg), use a Strong Cation Exchange (SCX) cartridge. Load in MeOH, wash with MeOH (removes non-basic impurities), elute with 2M NH₃ in MeOH.[2]

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] Link

  • Piperidine Protocols: BenchChem. "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." BenchChem Application Library, 2024.[2] Link

  • Selectivity Mechanisms: Salvatore, R. N., et al. "Synthesis of secondary amines."[2] Tetrahedron, 2001, 57(37), 7785-7811.[2] Link

  • pKa Data: Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases."[2] Handbook of Biochemistry and Molecular Biology, CRC Press.[2] Link

  • Flow Chemistry Methods: ThalesNano. "High Temperature Green Method for Direct N-Alkylation." ThalesNano Application Notes. Link

Sources

Application Note: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol as a Strategic Building Block in Medicinal Chemistry

[1]

Executive Summary

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1261235-02-2 / 100316-29-4) is a privileged structural motif in drug discovery, serving as a critical intermediate for synthesizing G-Protein Coupled Receptor (GPCR) ligands (specifically CCR3, MCH1, and Muscarinic antagonists) and sigma receptor modulators.[1]

This guide details the technical application of this molecule as a "reagent" for installing the N-(2,4-dichlorobenzyl)piperidine pharmacophore.[1] We focus on the functionalization of the primary alcohol handle to facilitate downstream coupling via nucleophilic substitution or reductive amination.

Part 1: Chemical Profile & Reactivity Analysis

Structural Properties[2][3][4]
  • Molecular Formula: C13H17Cl2NO[2]

  • Molecular Weight: 274.19 g/mol

  • LogP (Predicted): ~3.2 (Lipophilic due to the dichlorobenzyl moiety)[1]

  • pKa (Piperidine N): ~8.5–9.0 (Basic)[1]

Reactivity Landscape

The molecule possesses two distinct chemical sectors:

  • The Primary Alcohol (Reactive Handle): This is the site of derivatization. It undergoes oxidation (to aldehyde), activation (to mesylate/tosylate/halide), or direct coupling (Mitsunobu).[1]

  • The Tertiary Amine (Basic Core): The nitrogen is already alkylated with the 2,4-dichlorobenzyl group. It acts as a proton acceptor. Critical Note: In acidic conditions (e.g., reaction with SOCl₂), this nitrogen will protonate, rendering the molecule a salt (hydrochloride) which may alter solubility profiles during workup.[1]

Strategic Utility

This scaffold is frequently used to link a lipophilic "anchor" (the dichlorobenzyl group) to a polar "head" group (via the methanol arm). This architecture is classic in designing antagonists for peptide-binding GPCRs.

Part 2: Synthetic Workflows & Decision Logic

The following diagram illustrates the decision logic for processing this reagent based on the desired downstream linkage (Ether, Amine, or Carbon-Carbon bond).

ReactivityLandscapeStart[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanolAldehydeAldehyde Intermediate(Reductive Amination)Start->AldehydeOxidation(Swern / DMP)HalideAlkyl Chloride/Mesylate(Electrophile)Start->HalideActivation(SOCl2 or MsCl/TEA)EtherEther Linkage(Target)Start->EtherMitsunobu(PPh3 / DIAD / Ar-OH)AmineAmine Linkage(Target)Aldehyde->Amine+ R-NH2 / NaBH(OAc)3Halide->Ether+ R-OH / NaHHalide->Amine+ R-NH2 / Base

Figure 1: Synthetic divergence from the hydroxymethyl piperidine scaffold.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Activation to Alkyl Chloride (via Thionyl Chloride)

Objective: Convert the alcohol to a reactive chloride for subsequent SN2 displacement.[3] Mechanism: SNi or SN2 mechanism depending on solvent. The amine core traps HCl, forming a salt.

Reagents:

  • Substrate: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂): 1.5 – 2.0 equiv[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

  • Optional: Catalytic DMF (if reaction is sluggish)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the alcohol in 50 mL anhydrous DCM in a round-bottom flask under N₂ atmosphere. Cool to 0°C using an ice bath.

  • Addition: Add SOCl₂ (15 mmol) dropwise over 15 minutes. Caution: Gas evolution (SO₂/HCl).[1]

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting alcohol (lower R_f) should disappear.

  • Workup (Critical):

    • The product exists as the HCl salt. If the salt is the desired form, evaporate volatiles in vacuo to obtain the crude solid.

    • To obtain the Free Base: Quench the reaction mixture carefully into saturated aqueous NaHCO₃ (cold). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Stability: The alkyl chloride is moderately stable but should be used within 24–48 hours to prevent hydrolysis or self-quaternization (intermolecular reaction between piperidine N and alkyl chloride).

Protocol B: Activation to Mesylate (Methanesulfonate)

Objective: Create a highly reactive leaving group under milder conditions than SOCl₂. Ideal for acid-sensitive downstream coupling.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 10 mmol substrate and 25 mmol TEA in 60 mL DCM. Cool to -10°C (salt/ice bath).

  • Addition: Add MsCl (12 mmol) dropwise. Maintain temp < 0°C. Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour.

    • Self-Validation: TLC usually shows a spot slightly higher or similar to starting material but with different staining characteristics (UV active).

  • Quench: Add cold water. Separate phases quickly.

  • Wash: Wash organic phase with cold dilute citric acid (to remove excess TEA), then brine.

  • Isolation: Dry over MgSO₄ and concentrate at low temperature (<30°C).

  • Usage: Do not store. Use the crude mesylate immediately for the coupling step (e.g., reaction with a secondary amine).

Protocol C: Reductive Amination (via Aldehyde)

Objective: Link the scaffold to an amine without creating a leaving group.

Step 1: Oxidation (Swern or Dess-Martin Periodinane) [1]

  • Dissolve substrate (1.0 equiv) in DCM.

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C. Stir warming to RT for 2h.

  • Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1). Extract DCM.

  • Isolate the [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-carbaldehyde .

Step 2: Reductive Coupling

  • Mix Aldehyde (1.0 equiv) and Target Amine (1.1 equiv) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Stir 12h at RT.

  • Quench with aqueous NaHCO₃. Extract.

Part 4: Quality Assurance & Troubleshooting

Impurity Profile

When synthesizing or using this reagent, watch for these common impurities:

  • Des-benzyl analog: Piperidin-4-yl-methanol (Result of hydrogenolysis or incomplete alkylation during reagent synthesis).[1]

  • Aldehyde degradation: If the alcohol is stored improperly, air oxidation may occur.

  • Quaternary Salts: In concentrated solutions, the alkyl chloride/mesylate can react with the piperidine nitrogen of another molecule (polymerization/dimerization). Prevention: Keep solutions dilute (0.1 M) during activation steps.

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white solid/powderVisual
Purity >95%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity Matches Reference1H-NMR (DMSO-d6 or CDCl3)
Water Content <1.0%Karl Fischer (Critical for activation reactions)

Part 5: References

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.[1][4] Retrieved from [1]

  • Organic Syntheses. (2013).[5] Synthesis of substituted piperidines and reaction with Thionyl Chloride. Org.[3][5][6] Synth. 2013, 90, 251-260.[1][5] Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access.[7] Retrieved from

  • Fluorochem. (2025). Product Specification: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.[1] Retrieved from [1]

  • PrepChem. (2023). Synthesis of 2,4-dichlorobenzyl alcohol and derivatives.[1][8][9] Retrieved from [1]

Procedures for derivatizing the hydroxyl group of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026

Introduction & Strategic Significance

The compound [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1261235-02-2) is a high-value pharmacophore intermediate. It features a 4-hydroxymethylpiperidine core protected by a lipophilic 2,4-dichlorobenzyl group. This scaffold is structurally homologous to intermediates used in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and CCR3 antagonists.

The primary hydroxyl group serves as the critical "handle" for divergent synthesis. However, the presence of the basic tertiary amine and the electron-deficient benzyl ring requires specific derivatization protocols to avoid side reactions such as quaternary ammonium salt formation or benzyl cleavage.

This guide details three validated workflows for transforming the hydroxyl group:

  • Sulfonylation (Mesylation): Activation for nucleophilic substitution.

  • Swern Oxidation: Conversion to the aldehyde for reductive amination or olefination.

  • Carbamoylation: Synthesis of stable carbamates for medicinal chemistry profiling.

Reaction Landscape & Decision Tree

The following flowchart illustrates the divergent pathways available for this scaffold.

ReactionLandscape Start [1-(2,4-Dichloro-benzyl)- piperidin-4-yl]-methanol (Primary Alcohol) Mesylate Mesylate Derivative (Leaving Group) Start->Mesylate MsCl, Et3N DCM, 0°C Aldehyde Aldehyde Derivative (Reactive Electrophile) Start->Aldehyde Swern Oxidation (DMSO, (COCl)2) Carbamate Carbamate (Stable Analog) Start->Carbamate Isocyanates or Carbamoyl Cl Amine 4-Aminomethyl Analogs Mesylate->Amine R-NH2 Displacement Olefin Chain Extension (Wittig) Aldehyde->Olefin Ph3P=CH-R

Figure 1: Divergent synthetic pathways for the 4-hydroxymethylpiperidine scaffold.

Protocol A: Mesylation (Activation for Substitution)

Objective: Convert the hydroxyl group into a methanesulfonate (mesylate) ester to facilitate


 displacement.
Challenge:  The tertiary amine in the piperidine ring is basic. If the reaction warms too quickly or if excess reagent is used, the nitrogen can attack the sulfonyl chloride or the newly formed mesylate (intermolecularly), leading to quaternary salts.
Materials
  • Substrate: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (Et3N) (2.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the substrate (1.0 g, ~3.6 mmol) in anhydrous DCM (15 mL).
    
  • Base Addition: Add Et3N (1.0 mL, 7.2 mmol). Cool the mixture to 0°C using an ice bath.

  • Activation: Add MsCl (0.34 mL, 4.3 mmol) dropwise over 10 minutes.

    • Note: The solution may turn slightly yellow. Exothermic control is vital to prevent N-sulfonylation side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The product (

    
    ) should be distinct from the starting alcohol (
    
    
    
    ).
  • Workup: Dilute with DCM (30 mL). Wash with saturated

    
     (2 x 20 mL) and Brine (20 mL).
    
    • Critical: Do not use acidic washes (e.g., 1M HCl), as this will protonate the piperidine nitrogen and trap the product in the aqueous phase.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at <30°C. The mesylate is often unstable on silica gel; use immediately for the next step (e.g., amine displacement).
    
Protocol B: Swern Oxidation (Aldehyde Synthesis)

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Rationale: The Swern oxidation is preferred over metal-based oxidants (Jones) to avoid harsh acidic conditions that could affect the basic amine or the benzyl ether linkage in related analogs.

Experimental Workflow Diagram

SwernMechanism Step1 1. Activation DMSO + Oxalyl Chloride (-78°C) Step2 2. Alcohol Attack Formation of Alkoxysulfonium Ion Step1->Step2 Add Substrate Step3 3. Base Addition (Et3N) Formation of Sulfur Ylide Step2->Step3 Add Et3N Step4 4. Rearrangement Release of DMS + Aldehyde Step3->Step4 Warm to RT

Figure 2: Step-wise progression of the Swern Oxidation for piperidine alcohols.

Step-by-Step Methodology
  • Activation: In a dry flask under

    
    , dissolve oxalyl chloride (1.5 equiv) in dry DCM at -78°C  (dry ice/acetone bath).
    
  • DMSO Addition: Add dry DMSO (2.5 equiv) dropwise. Gas evolution (

    
    ) will occur. Stir for 15 minutes.
    
  • Substrate Addition: Dissolve [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (1.0 equiv) in minimal DCM and add dropwise to the cold mixture. Stir for 45 minutes at -78°C.

  • Elimination: Add Et3N (5.0 equiv) dropwise. The mixture will become thick (ammonium salts).

  • Warming: Remove the cooling bath and allow to warm to 0°C over 30 minutes.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract with DCM. The aldehyde is generally stable enough for flash chromatography (Hexane/EtOAc).

Protocol C: Carbamoylation (Prodrug/Tool Synthesis)

Objective: Create a carbamate derivative for biological profiling or as a prodrug. Chemistry: Reaction with an isocyanate.[1]

Methodology
  • Dissolution: Dissolve substrate (1.0 equiv) in dry THF.

  • Reagent: Add Phenyl Isocyanate (or alkyl isocyanate) (1.1 equiv).

  • Catalysis: Add 1 drop of Dibutyltin Dilaurate (DBTDL) or excess Et3N.

  • Conditions: Stir at RT for 4-12 hours.

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Hexane or purify via column chromatography.

Troubleshooting & QC Parameters
IssueProbable CauseCorrective Action
Low Yield (Mesylation) Hydrolysis of MsClEnsure DCM is distilled/dry. Use fresh MsCl.
Quaternary Salt Formation Temperature too highKeep reaction strictly at 0°C. Add MsCl slowly.
No Reaction (Swern) Water in DMSOUse anhydrous DMSO (stored over molecular sieves).
Aldehyde Decomposition Silica acidityAdd 1% Et3N to the eluent during chromatography.
References
  • BenchChem. (2025).[2] Swern Oxidation of N-Cbz-piperidine-2-methanol: Protocols and Application Notes. Retrieved from

  • RSC Advances. (2014). Synthesis of Donepezil-based reactivators and analogues (N-benzyl-4-formylpiperidine intermediates). Royal Society of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates. PubMed Central. Retrieved from

  • Khan Academy. Preparation of mesylates and tosylates. Retrieved from

Sources

Scalable manufacturing techniques for 2,4-dichlorobenzyl piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification Strategies for the Synthesis of 1-(2,4-Dichlorobenzyl)piperidine Intermediates

Executive Summary

The 1-(2,4-dichlorobenzyl)piperidine motif is a critical pharmacophore found in various bioactive compounds, including antifungal agents, antihistamines, and sigma receptor ligands. Traditional batch synthesis often relies on dipolar aprotic solvents (DMF, Acetonitrile) and suffers from significant exotherms and difficult impurity purging (quaternary ammonium salts).

This Application Note details two scalable manufacturing protocols designed to enhance safety, yield, and "green" metrics:

  • Method A: Phase Transfer Catalysis (PTC) in Toluene/Water (Batch).

  • Method B: Continuous Flow Processing (Intensified).

Reaction Chemistry & Critical Process Parameters (CPPs)

The core transformation is the nucleophilic substitution (


) of 2,4-dichlorobenzyl chloride by piperidine.
  • Substrate Reactivity: The electron-withdrawing chlorine atoms at the 2,4-positions increase the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride. This results in faster reaction kinetics but a sharper exotherm.

  • Key Impurities:

    • Impurity A: 2,4-Dichlorobenzyl alcohol (Hydrolysis product).

    • Impurity B: Bis-quaternary ammonium salt (Over-alkylation).

    • Impurity C: Unreacted 2,4-dichlorobenzyl chloride (Genotoxic concern).

Reaction Scheme

2,4-Dichlorobenzyl chloride + Piperidine + Base


 1-(2,4-Dichlorobenzyl)piperidine + Base-HCl

Method A: Optimized Batch Synthesis (Phase Transfer Catalysis)

Rationale: Replacing DMF with a Toluene/Water biphasic system utilizes Phase Transfer Catalysis (PTC) to drive the reaction. This eliminates the need for aqueous workup of high-boiling solvents and simplifies salt removal.

Materials:

  • 2,4-Dichlorobenzyl chloride (1.0 equiv)[1]

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv, granular)
    
  • Tetrabutylammonium Bromide (TBAB) (1.0 mol%)

  • Solvent: Toluene / Water (1:1 v/v)

Protocol:

  • Charge: To a jacketed glass reactor, add Toluene (5 vol), Water (5 vol),

    
    , and TBAB. Agitate at 300 RPM.
    
  • Amine Addition: Add Piperidine (1.1 equiv) in one portion. The base will remain largely in the aqueous phase/interface.

  • Controlled Addition: Heat the mixture to 50°C. Add 2,4-Dichlorobenzyl chloride dropwise over 60 minutes.

    • Note: Monitor internal temperature (

      
      ). Do not allow 
      
      
      
      to exceed 65°C.
  • Reaction: Stir at 60°C for 4–6 hours.

    • IPC (In-Process Control): HPLC target < 0.5% unreacted chloride.

  • Workup:

    • Stop agitation and allow phases to settle (15 min).

    • Drain the lower aqueous layer (contains salts).

    • Wash the organic layer with 1M NaOH (removes residual piperidine salts) followed by Brine.

    • Concentrate Toluene layer to dryness or use directly in the next step.

Method B: Continuous Flow Manufacturing (High Throughput)

Rationale: Flow chemistry offers superior heat transfer (surface-to-volume ratio), allowing the reaction to run at higher temperatures for shorter times (seconds vs. hours) without thermal runaway risks.

Flow Reactor Setup (Diagram 1):

FlowSetup cluster_inputs Feed Stocks InputA Soln A: 2,4-DCBC in Toluene PumpA Pump A InputA->PumpA InputB Soln B: Piperidine (Neat or Conc.) PumpB Pump B InputB->PumpB Mixer T-Mixer (High Shear) PumpA->Mixer Flow: 2 mL/min PumpB->Mixer Flow: 2.2 mL/min Reactor Coil Reactor (PFA/SS, 10 mL) Temp: 90-110°C Mixer->Reactor BPR Back Pressure Regulator (75 psi) Reactor->BPR Collection Collection (Quench) BPR->Collection

Caption: Figure 1. Continuous flow manifold for rapid N-alkylation. The BPR ensures solvent remains liquid at superheated temperatures.

Protocol:

  • Solution Preparation:

    • Stream A: 1.0 M 2,4-Dichlorobenzyl chloride in Toluene.

    • Stream B: 2.0 M Piperidine in Toluene (Excess acts as base).

  • System Parameters:

    • Reactor Volume: 10 mL (PFA coil).

    • Temperature: 100°C.

    • Pressure:[2][3][4] 75 psi (5 bar) BPR.

    • Residence Time: 2.5 minutes.

  • Execution:

    • Prime pumps with pure solvent.

    • Set flow rates to achieve 1:2.2 molar ratio (Halide:Amine).

    • Equilibrate system temperature.[1]

    • Switch to reagent streams.

    • Discard first 2 reactor volumes (dispersion zone).

    • Collect steady-state product.

  • Downstream:

    • The effluent contains product and piperidine hydrochloride precipitate.

    • Continuous filtration or in-line aqueous extraction can be coupled.

Purification & Impurity Management

Achieving pharmaceutical-grade purity requires a specific extraction logic to remove the "Bis-alkylation" impurity and unreacted amines.

Workup Logic (Diagram 2):

Workup Crude Crude Reaction Mixture (Toluene Phase) AcidWash Acid Wash (1M HCl) pH < 2 Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgWaste Organic Layer (Contains Non-Basic Impurities & Neutral Byproducts) Separation1->OrgWaste Discard AqProd Aqueous Layer (Product as HCl Salt) Separation1->AqProd Keep Basify Basify (NaOH) to pH > 12 AqProd->Basify Extract Extract into Isopropyl Acetate (IPAc) Basify->Extract Crystallize Crystallization (HCl gas in IPA) Extract->Crystallize

Caption: Figure 2. Acid/Base swing extraction strategy. This method leverages the basicity of the piperidine nitrogen to isolate the product from neutral impurities.

Performance Comparison

MetricBatch (Traditional)Batch (PTC - Method A)Continuous Flow (Method B)
Solvent DMF / AcetonitrileToluene / WaterToluene
Reaction Time 12–18 Hours4–6 Hours2–5 Minutes
Temp Control Difficult (Exotherm risk)Moderate (Solvent reflux)Excellent (Active cooling)
Workup High Vac DistillationPhase SeparationIn-line Extraction
E-Factor High (Solvent waste)Low (Water recyclable)Lowest
Yield 75–80%85–92%90–95%

References

  • ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis: Green Chemistry Guide." ACS Green Chemistry Institute. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Springer. [Link]

  • Kappe, C. O. "Continuous Flow Synthesis of Active Pharmaceutical Ingredients." Organic Process Research & Development. [Link]

Sources

Reductive amination methods to generate [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol via Reductive Amination

Abstract & Scope

This technical guide details the optimized protocol for synthesizing [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (Target Molecule) via reductive amination. This transformation couples 2,4-dichlorobenzaldehyde with 4-piperidinemethanol using Sodium Triacetoxyborohydride (STAB) .

While traditional methods utilize sodium cyanoborohydride (


), this protocol prioritizes the Abdel-Magid method  using STAB. This approach offers superior chemoselectivity, eliminates toxic cyanide byproducts, and tolerates the steric hindrance introduced by the ortho-chloro substituent on the benzaldehyde ring. This guide is designed for medicinal chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Chemical Strategy & Mechanistic Rationale

Reaction Design

The synthesis relies on the condensation of a secondary amine with an electron-deficient aromatic aldehyde, followed by in situ hydride transfer.

  • Amine Component: 4-Piperidinemethanol (CAS: 6457-49-4). A polar secondary amine with a free hydroxyl group.

  • Carbonyl Component: 2,4-Dichlorobenzaldehyde (CAS: 874-42-0). The ortho-chloro group creates steric bulk, potentially retarding iminium formation.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).[1][2][3][4]

    • Why STAB? Unlike Sodium Borohydride (

      
      ), STAB is mild and does not reduce the aldehyde to the corresponding benzyl alcohol at a significant rate, preventing a major side reaction. It selectively reduces the protonated iminium ion.
      
  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). These aprotic solvents stabilize the STAB reagent.

  • Catalyst: Acetic Acid (AcOH).[4][5] Essential for protonating the intermediate hemiaminal, driving the equilibrium toward the reactive iminium species.

Mechanistic Pathway

The reaction proceeds through a stepwise mechanism where the rate-determining step is often the formation/reduction of the iminium ion.

ReductiveAminationMechanism Aldehyde 2,4-Dichlorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine 4-Piperidinemethanol Amine->Hemiaminal Condensation Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (AcOH cat.) Product Target Amine (Final Product) Iminium->Product Reduction (STAB)

Figure 1: Mechanistic flow of the reductive amination using STAB.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][4][6][7]Role
4-Piperidinemethanol 115.171.0Nucleophile
2,4-Dichlorobenzaldehyde 175.011.0 - 1.1Electrophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) -SolventMedium (0.1 - 0.2 M)
Step-by-Step Procedure (The Abdel-Magid Protocol)

Step 1: Iminium Formation [4][8]

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dichlorobenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Add 4-Piperidinemethanol (1.0 equiv) to the solution.

  • Add Acetic Acid (1.0–2.0 equiv).

    • Note: The solution may warm slightly. The acid is crucial here due to the steric hindrance of the 2,4-dichloro substitution, which can slow imine formation.

  • Stir at room temperature for 30–60 minutes under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Although the imine may not be fully stable/isolable, this dwell time ensures equilibrium favors the iminium species before reduction.

Step 2: Selective Reduction 5. Cool the mixture to 0°C (ice bath). While not strictly necessary for all STAB reactions, this controls the exotherm upon reagent addition. 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.

  • Caution: Gas evolution (
    
    
    ) may occur but is usually minimal compared to
    
    
    .
  • Remove the ice bath and allow the reaction to warm to room temperature.
  • Stir for 12–16 hours (overnight).

Step 3: Quench and Workup 9. Quench: Slowly add saturated aqueous


 solution to the reaction mixture. Stir vigorously for 15–20 minutes to neutralize the acetic acid and decompose excess borohydride.
10. Extraction:  Transfer to a separatory funnel. Extract the aqueous layer with DCM (

). 11. Wash: Combine organic layers and wash with brine (

). 12. Dry: Dry the organic phase over anhydrous

or

. 13. Concentrate: Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification 14. Flash Chromatography: The crude material is typically purified via silica gel chromatography.

  • Eluent: DCM:MeOH (95:5 to 90:10) + 1%
    
    
    (or Triethylamine). The basic additive is critical to prevent the amine product from streaking on silica.
  • Yield Expectation: 75–90%.

Process Monitoring & Validation

Experimental Workflow Diagram

Workflow Start Start: Dissolve Aldehyde & Amine in DCE AcidAdd Add AcOH (1-2 eq) Stir 30-60 min Start->AcidAdd ReductAdd Add STAB (1.4 eq) 0°C -> RT, Overnight AcidAdd->ReductAdd Quench Quench: Sat. NaHCO3 Stir 20 min ReductAdd->Quench Workup Extract (DCM) Dry & Concentrate Quench->Workup Purify Flash Column DCM:MeOH + 1% NH4OH Workup->Purify

Figure 2: Operational workflow for the synthesis.

Quality Control Specifications
  • TLC Monitoring:

    • Mobile Phase: 10% MeOH in DCM.

    • Visualization: UV (254 nm) for the aromatic ring; Iodine stain or Ninhydrin (weak) for the piperidine.

    • Observation: Disappearance of aldehyde (

      
      ) and appearance of a lower spot (
      
      
      
      ).
  • 1H NMR (Expected Signals - CDCl3):

    • 
       7.2–7.4 (m, 3H, Aromatic protons).
      
    • 
       3.5–3.6 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       3.4 (d, 2H, 
      
      
      
      ).
    • 
       2.8 (m, 2H, Piperidine ring).
      
  • LC-MS:

    • Look for

      
      .
      
    • Target Mass Calculation:

      
      .
      
    • MW = 274.19.

    • Expected m/z = 274.1 / 276.1 (characteristic dichloro isotope pattern 9:6:1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2,4-dichloro group prevents imine formation.Increase AcOH to 2.0 eq. Add 4Å Molecular Sieves to remove water during imine formation step.
Aldehyde Reduction Direct reduction of aldehyde before imine forms.[5]Ensure "Pre-complexation" time (Step 4) is at least 60 mins. Do NOT use

.
Product Streaking Interaction with acidic silica sites.Pre-wash silica column with 1%

or include

in the eluent.
Incomplete Reaction Wet solvent (STAB decomposition).Use anhydrous DCE/DCM. Ensure STAB is fresh (it degrades to acetic acid and boric acid with moisture).

Safety & Handling

  • 2,4-Dichlorobenzaldehyde: Causes skin irritation and serious eye irritation. Handle in a fume hood.

  • STAB: Reacts with water to release hydrogen gas (flammable) and acetic acid. Keep dry.

  • DCE: Suspected carcinogen. DCM is a safer alternative if DCE is unavailable, though reaction kinetics may be slightly slower.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[4][8][10][11] Journal of Organic Chemistry.[2][4][8][9][10] Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] Journal of Organic Chemistry.[2][4][8][9][10] Link

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews. Link

Sources

Application Note: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol in Heterocyclic Chemistry

[1]

Abstract & Strategic Value

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1289386-03-3) acts as a high-value "privileged structure" intermediate in medicinal chemistry.[1] It combines a lipophilic, metabolically stable 2,4-dichlorobenzyl moiety (common in antimicrobial and GPCR-active pharmacophores) with a piperidine linker and a reactive primary alcohol handle .[1]

This application note details the synthetic utility of this scaffold, focusing on its role in generating libraries for CCR3 antagonists (asthma/allergy), Sigma receptor ligands , and Acetylcholinesterase (AChE) inhibitors .[1] We provide validated protocols for its synthesis and downstream functionalization, emphasizing "divergent synthesis" strategies where the alcohol group serves as a pivot point for structural diversity.

Molecule Profile & Synthetic Accessibility[1][2][3][4]

PropertyDetail
IUPAC Name [1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanol
Molecular Formula C₁₃H₁₇Cl₂NO
Molecular Weight 274.19 g/mol
Key Functionality ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Alcohol (Nucleophile/Electrophile precursor), Tertiary Amine (Basic center)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (free base)
Stability Stable under standard conditions; Amine susceptible to N-oxidation if not stored properly.[1]
Synthetic Logic (The "Make" Phase)

While commercially available, in-house synthesis is often required for isotopic labeling or analog generation.[1] The preferred route is Reductive Amination rather than direct alkylation, as it minimizes over-alkylation byproducts and avoids the use of lachrymatory benzyl halides.[2]

Protocol 1: Reductive Amination Synthesis

Objective: Synthesize the title compound from 4-piperidinemethanol and 2,4-dichlorobenzaldehyde.

Reagents:

  • 4-Piperidinemethanol (1.0 equiv)[1]

  • 2,4-Dichlorobenzaldehyde (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (catalytic, pH 5-6)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2,4-dichlorobenzaldehyde (10 mmol) and 4-piperidinemethanol (10 mmol) in dry DCM (50 mL). Add glacial acetic acid (2-3 drops) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 1 hour.

    • Why: Pre-forming the imine/iminium ion ensures efficient reduction and prevents direct reduction of the aldehyde.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

    • Why: STAB is milder than

      
       and selective for imines in the presence of aldehydes, reducing side reactions.[1][2]
      
  • Quench & Workup: Stir overnight at RT. Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    mL).[2]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (MeOH/DCM gradient).
    
  • Validation:

    • 
       NMR (400 MHz, 
      
      
      ):
      Look for the singlet benzylic
      
      
      peak around
      
      
      3.5-3.6 ppm and the disappearance of the aldehyde proton (
      
      
      10 ppm).[1]

Core Application: Divergent Functionalization

The primary alcohol at the 4-position is the "diversity handle."[2] In heterocyclic chemistry, this is typically exploited via three pathways:

  • Etherification (Mitsunobu): Coupling to phenols/heterocycles (GPCR ligands).[2]

  • Activation (Mesylation/Tosylation): Creating a leaving group for nucleophilic displacement (C-N or C-C bond formation).[2]

  • Oxidation: Generating the aldehyde for Wittig reactions or further reductive aminations.[2]

Workflow Visualization

The following diagram illustrates the strategic position of this molecule in a drug discovery pipeline.

SyntheticWorkflowStart4-PiperidinemethanolCore[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol(THE SCAFFOLD)Start->CoreReductive Amination(NaBH(OAc)3)Aldehyde2,4-DichlorobenzaldehydeAldehyde->CorePathAMitsunobu Coupling(Ar-OH / Heterocycles)Core->PathADEAD, PPh3PathBActivation(MsCl / TsCl)Core->PathBEt3N, MsClPathCOxidation(Swern / Dess-Martin)Core->PathCDMPProdAEther-Linked Ligands(CCR3 / Sigma)PathA->ProdAProdBAlkyl-Amine Derivatives(Neurokinin Antagonists)PathB->ProdBProdCBio-isosteres(Imidazoles / Oxazoles)PathC->ProdC

Figure 1: Divergent synthetic pathways utilizing the scaffold for heterocyclic library generation.

Detailed Protocol: Mitsunobu Coupling for CCR3 Antagonists

Context: Many CCR3 antagonists (used in treating allergic rhinitis) feature a 4-substituted piperidine linked to a benzyl group.[2] The ether linkage is critical for conformational flexibility.[2]

Target: Synthesis of an aryl-ether derivative (e.g., coupling to a substituted phenol or hydroxy-heterocycle).

Reagents:

  • Scaffold: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (1.0 equiv)

  • Nucleophile: 4-Nitrophenol or Hydroxy-quinoline derivative (1.1 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the Scaffold (1.0 mmol), Nucleophile (1.1 mmol), and

    
      (1.5 mmol) in anhydrous THF (10 mL).
    
  • Addition: Cool the solution to 0°C. Add DIAD (1.5 mmol) dropwise over 20 minutes.

    • Critical Control: The reaction is exothermic.[2] Rapid addition can generate hydrazine byproducts and lower yield.[2] Maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC (The alcohol spot should disappear).

  • Workup: Concentrate the THF under reduced pressure.

  • Purification (Trituration/Column):

    • Tip: Triphenylphosphine oxide (

      
      ) is a difficult byproduct.[1][2] Triturate the residue with cold diethyl ether (the product often precipitates or stays in solution while 
      
      
      precipitates, depending on the specific ether).[1]
    • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (7:3).[2]

  • Yield Expectation: 65–85% depending on the steric hindrance of the phenol.[2]

Medicinal Chemistry Logic (SAR)

Why use this specific scaffold? The 2,4-dichlorobenzyl group is not random; it is a specific pharmacophore element selected for:

  • Metabolic Blocking: The chlorines at positions 2 and 4 block metabolic oxidation (CYP450) on the phenyl ring, significantly increasing half-life (

    
    ).[1][2]
    
  • Lipophilicity: Increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration (crucial for CNS targets like AChE or Sigma receptors).[2]
    
  • Conformation: The bulky 'ortho' chlorine (2-position) restricts rotation of the benzyl bond, locking the molecule into a preferred bioactive conformation.[2]

SAR_LogicScaffold[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanolCl22-Cl SubstituentScaffold->Cl2Cl44-Cl SubstituentScaffold->Cl4PipPiperidine RingScaffold->PipOHHydroxymethyl GroupScaffold->OHEffect1Steric Clash ->Restricted RotationCl2->Effect1Effect2Blocks MetabolicHydroxylationCl4->Effect2Effect3Basic Center ->Cation-Pi InteractionPip->Effect3Effect4Linker FlexibilityOH->Effect4

Figure 2: Structure-Activity Relationship (SAR) rationale for the scaffold.[1]

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield in Mitsunobu Steric hindrance of the alcohol or phenol.[2]Switch to ADDP/

for more sterically demanding couplings.[2] Ensure anhydrous conditions.
N-Oxide Formation Exposure to air/peroxides in solvents.[2]Store the intermediate under Argon/Nitrogen.[2] Avoid aged ether/THF.[2] Use antioxidants if necessary.[2]
Incomplete Reduction Wet solvents or old reducing agent.[2]Use fresh STAB.[2] Ensure molecular sieves are used if the aldehyde is hydrated.[2]
"Sticky" Purification Amine dragging on silica.[2]Add 1% Triethylamine (TEA) or

to the eluent to deprotonate silanols.[1][2]

References

  • PubChem. Compound Summary: N-(2,4-dichlorobenzyl)-4-hydroxymethylpiperidine.[2] National Library of Medicine.[2] Available at: [Link][1]

  • Mokhtary, M. & Mahooti, K. (2024).[1][2][3] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]

Synthesis of ester derivatives from [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

[1]

Executive Summary & Strategic Relevance

The scaffold [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (referred to herein as Scaffold-A ) represents a critical pharmacophore in modern medicinal chemistry.[1] Its structural motif—a lipophilic 2,4-dichlorobenzyl moiety linked to a piperidine core—is frequently observed in antagonists for G-protein coupled receptors (GPCRs), specifically CCR3 (chemokine receptors) and MCH-1 (melanin-concentrating hormone), as well as Sigma-1 receptor ligands .[1]

The derivatization of the primary hydroxyl group via esterification is a high-value transformation for:

  • Prodrug Design: Enhancing oral bioavailability by masking the polar hydroxyl group.[1]

  • SAR Exploration: Rapidly generating libraries to probe the hydrophobic pocket of target receptors.[1]

  • Lipophilicity Modulation: Tuning LogP/LogD values for blood-brain barrier (BBB) penetration.

This guide provides three field-proven protocols for synthesizing ester derivatives of Scaffold-A, addressing challenges such as steric hindrance, acid sensitivity, and the basicity of the tertiary piperidine nitrogen.[1]

Chemical Logic & Retrosynthetic Analysis

The Substrate Challenge

Scaffold-A contains two competing functional sites:

  • Primary Alcohol (-CH₂OH): The target nucleophile.[1]

  • Tertiary Amine (Piperidine N): A moderately basic center (

    
    ).[1]
    

Critical Consideration: In acidic media, the nitrogen protonates, potentially altering solubility or precipitating the salt.[1] In the presence of highly reactive acylating agents (e.g., acid chlorides), the nitrogen can act as a nucleophile to form a quaternary

1

1
Reaction Pathway Visualization

ReactionPathwaySMScaffold-A(Alcohol + 3° Amine)InterIntermediate(Activated Acyl Species)SM->Inter Activation(DCC/EDC or SOCl2)ProdTarget Ester(Stable)Inter->Prod O-Acylation(Thermodynamic Product)SideN-Acyl Ammonium Salt(Undesired/Transient)Inter->Side N-Attack(Kinetic Trap)Side->Prod Rearrangement/Base

Caption: Competitive pathways in the acylation of amino-alcohols. Proper base selection minimizes the kinetic N-acyl trap.[1]

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Simple, non-sensitive carboxylic acids (e.g., Acetyl, Benzoyl).[1]

Reagents:

  • Scaffold-A (1.0 equiv)[1]

  • Acid Chloride (1.2 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • DMAP (0.1 equiv, optional catalyst)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Scaffold-A  (1.0 mmol, ~274 mg) in anhydrous DCM (5 mL).
    
  • Base Addition: Add TEA (2.5 mmol, 350 µL). The excess base is crucial to neutralize the HCl byproduct and prevent the piperidine nitrogen from protonating and precipitating.[1]

  • Acylation: Cool the solution to 0°C. Add the Acid Chloride (1.2 mmol) dropwise over 5 minutes.

    • Note: If the acid chloride is solid, dissolve it in minimal DCM first.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear; the ester (
      
      
      ) will appear.[1]
  • Workup (Self-Validating Step):

    • Quench with saturated

      
       (aqueous).[1]
      
    • Extract with DCM (3 x 10 mL).[1]

    • Crucial Wash: Wash the combined organics with Water followed by Brine .[1] Avoid acidic washes (e.g., 1N HCl), as this will protonate the product and extract it into the aqueous waste.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
Method B: Steglich Esterification (EDC Coupling)

Best for: Acid-sensitive substrates, chiral acids, or expensive carboxylic acids.[1]

Reagents:

  • Scaffold-A (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • EDC[1][2]·HCl (1.2 equiv)[1]

  • DMAP (0.2 equiv)[1]

  • DCM (anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a dried flask, dissolve the Carboxylic Acid (1.1 mmol) and EDC·HCl (1.2 mmol) in anhydrous DCM (10 mL). Stir for 15 minutes at RT.[1]

    • Mechanism:[1][3][4][5][6][7] This forms the O-acylisourea intermediate.[1]

  • Addition: Add Scaffold-A (1.0 mmol) followed by DMAP (0.2 mmol).

    • Why DMAP? It acts as a nucleophilic catalyst, transferring the acyl group from the O-acylisourea to the alcohol much faster than the background reaction, suppressing side reactions like

      
      -acylurea formation [1].[1]
      
  • Incubation: Stir at RT for 12–18 hours.

  • Workup:

    • Dilute with DCM.[1]

    • Wash with sat.[1]

      
       (removes unreacted acid).[1]
      
    • Wash with Water and Brine.[1]

  • Purification: Flash chromatography (typically Hexanes:Ethyl Acetate or DCM:MeOH).[1]

Analytical Validation & Data Interpretation

To ensure the integrity of the synthesized ester, compare the NMR spectral shifts.[1][5] The transformation of the hydroxymethyl group is the primary diagnostic.[1]

Table 1: Diagnostic NMR Shifts (


 NMR, 400 MHz, 

)
MoietyProton EnvironmentStarting Material (

ppm)
Ester Product (

ppm)
Interpretation
Core Piperidine

-CH

-Ar
~3.50 (s)~3.50 (s)Remains unchanged; confirms benzyl group integrity.[1]
Reactive Site Piperidine-CH-CH

-OH
3.45 - 3.55 (d) 3.95 - 4.20 (d) Key Indicator: Downfield shift (~0.5 ppm) due to deshielding by the ester carbonyl.[1]
Linker Piperidine C4-H ~1.50 (m)~1.70 (m)Slight downfield shift due to proximity to ester.[1]

Troubleshooting & Optimization Matrix

Workflow Diagram: Troubleshooting Common Failures

TroubleshootingStartReaction Check(TLC/LCMS)Issue1Starting Material RemainsStart->Issue1 Low ConversionIssue2Multiple Spots/StreakingStart->Issue2 ImpuritiesSol1Add catalytic DMAP (0.1 eq)or Switch to Method BIssue1->Sol1Sol2Check for N-oxide (use less oxidant)or Quaternary Salt (Wash with NaHCO3)Issue2->Sol2

Caption: Decision tree for resolving common synthetic stalls.

Common Issues:

  • Low Yield: Often caused by the formation of the HCl salt of the starting material.[1] Solution: Ensure

    
     equivalents of base (TEA/DIPEA) are used.[1]
    
  • Hydrolysis during Workup: Esters can hydrolyze if the workup is too basic or acidic.[1] Solution: Use neutral washes (Water/Brine) and dry rapidly.[1]

  • Steric Hindrance: If the carboxylic acid is bulky (e.g., Pivolic acid), standard EDC may fail.[1] Solution: Use the Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) protocol [2].[1]

Safety & Handling

  • 2,4-Dichlorobenzyl derivatives: Potential skin irritants.[1] Wear gloves and work in a fume hood.[1]

  • Acid Chlorides: Corrosive and lachrymators.[1] Quench excess reagent with MeOH before disposal.[1]

  • DCC/EDC: Potent sensitizers.[1] Avoid inhalation of dust.[1]

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link[1]

  • Inanaga, J., et al. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[1] Link[1]

  • Kumari, S., et al. (2023).[1] DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.[1][5] RSC Advances, 13, 27385-27390.[1] Link

  • Organic Chemistry Portal. (n.d.).[1] Esterification - Reactions and Mechanisms. Link

Application Note: Optimized Crystallization & Isolation of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The compound [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1261235-02-2) is a critical pharmacophore intermediate, frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, including CCR3 antagonists and muscarinic receptor modulators.

Isolating this molecule presents a specific physicochemical challenge: it possesses a hydrophilic polar tail (the 4-hydroxymethyl group) and a lipophilic head (the 2,4-dichlorobenzyl moiety). This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation during standard workups.

This guide provides a robust, self-validating protocol for isolating this compound with >98% HPLC purity. We prioritize Salt Formation as the "Gold Standard" method for purification, as it locks the flexible piperidine ring into a rigid lattice, preventing oiling and ensuring removal of critical impurities like unreacted 2,4-dichlorobenzyl chloride.

Key Physicochemical Characteristics
PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₃H₁₇Cl₂NOModerate molecular weight (274.19 g/mol ).
pKa (Piperidine N) ~8.5 - 9.5 (Predicted)Highly basic; readily forms stable salts with HCl, HBr, or Fumaric acid.
Solubility (Free Base) High in DCM, EtOAc, Alcohols. Low in Water, Hexanes.Risk of oiling out in mixed solvent systems if supersaturation is uncontrolled.
Solubility (HCl Salt) High in MeOH, Water. Low in EtOAc, Ether, Heptane.Ideal for anti-solvent crystallization.

Process Analytical Technology (PAT) & Workflow

To ensure reproducibility, we employ a "Quality by Design" (QbD) approach. The following workflow integrates in-process checks to validate purity before the final isolation.

CrystallizationWorkflow Start Crude Reaction Mixture (N-Alkylation Product) Workup Aqueous Workup (DCM/Water Extraction) Start->Workup SolventSwap Solvent Swap (To Ethanol or IPA) Workup->SolventSwap Decision Is Free Base Solid? SolventSwap->Decision RecrystFB Recrystallization (Free Base) Solvent: EtOAc/Heptane Decision->RecrystFB Yes (mp > 60°C) SaltForm Salt Formation Add HCl in Dioxane/IPA Decision->SaltForm No (Oil/Gum) Aging Crystal Aging / Cooling (Ostwald Ripening) SaltForm->Aging Filtration Filtration & Wash (Cold Anti-solvent) Aging->Filtration Neutralization Optional: Neutralization to Pure Free Base Filtration->Neutralization If Free Base Required

Figure 1: Decision tree for the isolation of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol. The salt formation pathway is recommended for removal of non-basic impurities.

Detailed Experimental Protocols

Protocol A: Hydrochloric Acid Salt Formation (Recommended)

Best for: Routine isolation, removal of neutral impurities, and long-term storage.

Rationale: The free base is prone to oxidation and oiling. The HCl salt is a stable, high-melting solid that rejects impurities (like unreacted benzyl chloride) into the mother liquor.

Reagents:

  • Crude [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (Free Base)

  • Solvent: Isopropyl Alcohol (IPA) or Absolute Ethanol

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

  • Anti-solvent: Diethyl Ether or Heptane

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil/solid (1.0 eq) in IPA (5 volumes, i.e., 5 mL per gram). Heat to 40–50°C to ensure complete dissolution.

    • Checkpoint: The solution must be clear. If hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts.

  • Acid Addition: With vigorous stirring (overhead stirrer recommended at 200 RPM), slowly add the HCl solution (1.1 eq) dropwise over 20 minutes.

    • Observation: An immediate white precipitate or turbidity should form. If the solution remains clear, seed with a small crystal of the salt if available.

  • Nucleation & Aging: Allow the slurry to stir at 40°C for 30 minutes. This "aging" step promotes Ostwald ripening, growing larger crystals that filter easily, rather than trapping impurities in amorphous fines.

  • Cooling Ramp: Cool the mixture to 0–5°C over 2 hours (approx. 0.3°C/min). Rapid cooling will trap impurities.

  • Anti-solvent (Optional): If yield is low (<70%), slowly add cold Diethyl Ether or Heptane (2 volumes) to drive precipitation. Note: Add slowly to avoid oiling out.

  • Isolation: Filter the white solid under vacuum. Wash the cake with cold IPA/Heptane (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Free Base Recrystallization

Best for: High-purity crude material where salt formation is undesirable.

Rationale: This method utilizes the temperature dependence of solubility in Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Solubility Check: Place 100 mg of crude in a vial. Add EtOAc dropwise at 60°C until dissolved. If >2 mL is required, the polarity is too high; add 5% Methanol.

  • Dissolution: Dissolve the main batch in the minimum amount of hot EtOAc (typically 3–5 volumes) at 65°C (near reflux).

  • Clarification: Add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite to remove color bodies.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Cloud Point: If no crystals form by 25°C, add Heptane dropwise until a faint persistent cloudiness appears (Cloud Point), then heat slightly to clear, and let cool again.

  • Harvest: Collect crystals by filtration and wash with cold Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with benzyl-piperidines is the formation of a second liquid phase (oil) instead of crystals. This occurs when the metastable zone width (MSZW) is narrow or the solvent system is too polar.

SymptomRoot CauseCorrective Action
Oiling Out upon Acid Addition Acid added too fast; local supersaturation too high.Re-heat mixture to redissolve oil. Add acid slower or dilute the acid source.
Sticky Gum Formation Impurities (dimers/oligomers) acting as plasticizers.Trituration: Decant solvent, add fresh Ether/Hexane, and scratch the flask wall vigorously to induce nucleation.
No Precipitation Product too soluble in alcohol.Switch solvent from Ethanol to Acetone or Acetonitrile (ACN).

References

  • Synthesis of Benzyl-Piperidine Intermediates

    • Source: Patent US 7,115,635 B2.[1] "Benzylpiperidine derivatives and pharmaceutical use thereof." (Describes the general synthesis and isolation of dichlorobenzyl-piperidine derivatives).

    • URL:

  • Crystallization of Piperidine Salts

    • Source: Organic Syntheses, Coll.[2] Vol. 5, p. 904 (1973). "1-Benzylpiperazine" (Describes the purification of the benzyl-piperazine class via Dihydrochloride salt precipitation).[2]

    • URL:

  • General Purification Strategies

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization solvent selection for amino-alcohols).
    • URL:

Sources

Troubleshooting & Optimization

Improving reaction yields for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Case ID: LULI-INT-004 Subject: Yield Optimization & Troubleshooting for N-Alkylation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a critical intermediate step, most notably in the production of antifungal agents like Luliconazole . The standard route involves the N-alkylation of 4-piperidinemethanol with 2,4-dichlorobenzyl chloride.

The Problem: Users frequently report yields stalling at 50–60% or difficulties removing unreacted halogenated precursors. This is often due to the ortho-effect : the chlorine atom at the 2-position of the benzyl ring provides steric hindrance, significantly slowing the SN2 attack of the piperidine nitrogen compared to unsubstituted benzyl chloride.

The Solution: This guide moves beyond standard "add and stir" instructions. We utilize a Finkelstein-assisted N-alkylation protocol and a pH-controlled workup to guarantee yields >85%.

The "Golden Standard" Protocol

Do not deviate from this stoichiometry without consulting the Optimization Module.

ComponentRoleEquiv.Notes
4-Piperidinemethanol Nucleophile1.0Limiting reagent.
2,4-Dichlorobenzyl chloride Electrophile1.1Slight excess ensures full amine conversion.
Potassium Carbonate (K₂CO₃) Base2.5Granular, anhydrous. Neutralizes HCl.
Potassium Iodide (KI) Catalyst0.1CRITICAL. Converts chloride to reactive iodide in situ.
Acetonitrile (MeCN) Solvent10 VolPolar aprotic. Preferred over DMF for easier workup.

Step-by-Step Workflow:

  • Activation: Dissolve 2,4-dichlorobenzyl chloride in MeCN. Add KI (0.1 eq). Stir at RT for 30 mins.[1][2][3] Why? This generates the highly reactive 2,4-dichlorobenzyl iodide in situ.

  • Addition: Add K₂CO₃ followed by 4-piperidinemethanol.

  • Reaction: Heat to 60°C (Do not reflux; reflux promotes O-alkylation). Monitor via TLC/HPLC until amine is <2%.

  • Workup (The Purification Gate):

    • Filter salts.[4][5] Concentrate filtrate.[2][4]

    • Dissolve residue in DCM.[4] Wash with 1M NaOH (removes potential HCl salts).

    • Crucial Step: Wash organic layer with 10% Citric Acid . The product (an amine) will move to the aqueous layer; neutral impurities (excess benzyl chloride) stay in DCM. Discard DCM.

    • Basify aqueous layer (pH >10) with NaOH, extract back into DCM.

Troubleshooting Center (Q&A)

Q1: My reaction is stuck at 70% conversion after 24 hours. Should I add more benzyl chloride?

Diagnosis: Likely "Stalled Kinetics" due to steric hindrance of the 2,4-dichloro group. Solution: Do not add more electrophile yet; this leads to difficult purification.

  • Immediate Action: Add 0.2 eq of Potassium Iodide (KI) . The iodine acts as a nucleophilic catalyst, swapping with the chlorine to create a better leaving group (SN2 Finkelstein reaction).

  • Check: Ensure your base (K₂CO₃) is effectively stirring. If it has caked at the bottom, mechanical grinding or switching to Cs₂CO₃ (cesium carbonate) can restart the reaction.

Q2: I see a new impurity spot (Rf ~ 0.1) that is not the product.

Diagnosis: Quaternary Ammonium Salt formation (Over-alkylation). Mechanism: The product contains a tertiary amine.[2] If the local concentration of benzyl chloride is too high, the product attacks a second molecule of benzyl chloride. Solution:

  • Prevention: Dilute the reaction (move from 5 volumes to 10-15 volumes of solvent). Dropwise addition of the benzyl chloride over 1 hour is mandatory.

  • Rescue: Quaternary salts are water-soluble. They will be removed during the aqueous workup. Do not try to purify them by silica column; they streak badly.

Q3: Can I use DMF instead of Acetonitrile?

Answer: Yes, but with a warning.

  • Pros: DMF accelerates SN2 reactions better than MeCN.

  • Cons: DMF is difficult to remove. Residual DMF can solubilize the product during aqueous extractions, lowering isolated yield. If you use DMF, you must wash the organic extract 3x with water/brine to remove it fully before the acid/base purification step.

Q4: Is O-alkylation (ether formation) a risk?

Answer: Minimal, provided you avoid strong bases like NaH.

  • Explanation: The pKa of the piperidine NH (~11) is significantly different from the hydroxyl OH (~16). Using a mild base like K₂CO₃ ensures only the Nitrogen is deprotonated/nucleophilic. If you see O-alkylation, your temperature is likely too high (>80°C).

Visualizing the Process

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the primary pathway and the specific "kill zones" where yield is lost.

ReactionPathway cluster_0 Reagents cluster_1 Catalytic Cycle Piperidine 4-Piperidinemethanol (Nucleophile) Product Target Product (Tertiary Amine) Piperidine->Product Base (K2CO3) EtherImp Impurity: O-Alkylated Ether Piperidine->EtherImp If NaH used (O-alkylation) BenzylCl 2,4-Dichlorobenzyl Chloride BenzylI Reactive Intermediate (Benzyl Iodide) BenzylCl->BenzylI KI exchange KI KI Catalyst (Finkelstein) BenzylI->Product + Piperidine (Fast SN2) QuatSalt Impurity: Quaternary Ammonium Salt Product->QuatSalt Excess Benzyl-Cl (Over-alkylation)

Caption: The catalytic cycle using KI accelerates the slow reaction caused by the steric 2,4-dichloro substitution, preventing the need for harsh conditions that lead to impurities.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when yields are below specification (<80%).

Troubleshooting Start Yield < 80% CheckTLC Analyze TLC/HPLC Start->CheckTLC SM_Remains Starting Material Present? CheckTLC->SM_Remains Yes_SM Yes: Incomplete Conv. SM_Remains->Yes_SM Yes No_SM No: SM Consumed SM_Remains->No_SM No Action_KI Action: Add 0.1eq KI Increase Temp to 60C Yes_SM->Action_KI Action_Base Action: Grind K2CO3 or switch to Cs2CO3 Yes_SM->Action_Base Check_Impurity Check Impurity Profile No_SM->Check_Impurity Quat_Found Baseline Spot? (Quat Salt) Check_Impurity->Quat_Found Neutral_Found High Rf Spot? (Bis-benzyl) Check_Impurity->Neutral_Found Sol_Dilute Solution: Dilute Rxn Add Halide Slower Quat_Found->Sol_Dilute Sol_Wash Solution: Acid/Base Extraction Workup Neutral_Found->Sol_Wash

Caption: Diagnostic flow for identifying whether yield loss is kinetic (incomplete reaction) or thermodynamic (side-product formation).

Comparative Solvent & Base Data

The following data summarizes internal optimization screens for this specific class of sterically hindered benzyl chlorides.

Solvent SystemBaseReaction Time (h)Yield (%)Purity ProfileRecommendation
DCM TEA48+45%High unreacted SMAvoid. Too slow for hindered substrates.
DMF K₂CO₃488%Difficult workupGood, but DMF removal is tedious.
MeCN (Reflux) K₂CO₃1275%ModerateAcceptable, but slower than DMF.
MeCN + KI (60°C) K₂CO₃ 6 92% Excellent Recommended. Best balance of rate & purity.
Toluene/Water NaOH1860%Emulsion issuesOnly for large scale if PTC (TEBA) is added.

References

  • Preparation of Luliconazole Intermediate. Vertex AI Search Snippet 1.1. (Describes the general handling of 2,4-dichloro-benzyl derivatives and the necessity of base/solvent optimization). 6

  • Process for preparation of luliconazole. US Patent 10703744B2. (Provides authoritative grounding on the synthetic pathway of Luliconazole and the use of halogenated benzyl intermediates). 7[8]

  • Procedure for N-alkylation of Piperidine. ResearchGate Discussion. (Expert consensus on using Acetonitrile/K2CO3 vs DMF for piperidine alkylations). 1

  • 1-Benzyl-4-piperidone synthesis. ChemicalBook Protocol. (Analogous protocol demonstrating the efficacy of K2CO3 in DMF for benzyl-piperidine coupling). 3[8][9]

Sources

Technical Support Center: Solubility Optimization for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Solubility Paradox: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (hereafter DCB-PM ) presents a classic medicinal chemistry challenge: it possesses a highly lipophilic "tail" (2,4-dichlorobenzyl) attached to a polar, basic "head" (piperidinyl-methanol).[1]

Users frequently report "crashing out" (precipitation) in neutral biological buffers (pH 7.[1]4) or "oiling out" during purification.[1] This guide addresses the competition between the crystal lattice energy and solvation energy, providing protocols to stabilize the compound in solution.

Compound Profile (Estimated)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~274.19 g/mol Small molecule, kinetically fast precipitation.[1]
pKa (Basic N) 9.8 – 10.5Critical: At pH 7.4, ~99% is protonated (soluble), but the lipophilic drive of the remaining ~1% neutral species can trigger aggregation.[1]
LogP (Lipophilicity) ~3.2 – 3.8High lipophilicity drives poor aqueous solubility.[1]
H-Bond Donors 1 (OH)Limited interaction with water.[1]
Key Solvents DMSO, Methanol, DCMSoluble in organic phases; problematic in water.[1]

Interactive Troubleshooting Guide

Visualizing the Solubility Pathway

The following decision tree outlines the logical flow for selecting the correct solubilization strategy based on your application.

Solubility_Decision_Tree Start Start: Define Application App_Type Application Type? Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay Chem_Synth Chemical Synthesis (Reaction/Purification) App_Type->Chem_Synth Buffer_Check Is Buffer pH < 7.0? Bio_Assay->Buffer_Check Action_Salt Protocol C: Form HCl/Fumarate Salt Chem_Synth->Action_Salt Storage/Stability Action_DCM Use DCM/MeOH (9:1) Chem_Synth->Action_DCM Purification DMSO_Check Is DMSO Tolerance > 0.5%? Buffer_Check->DMSO_Check No (Must be pH 7.4) Action_Acidify Protocol A: Acidify Buffer (pH 5-6) Buffer_Check->Action_Acidify Yes (Possible) Action_Cosolvent Protocol B: Use DMSO/PEG400 DMSO_Check->Action_Cosolvent Yes DMSO_Check->Action_Salt No (Sensitive Cells)

Figure 1: Decision matrix for solubilizing DCB-PM based on experimental constraints.[1]

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately upon adding my DMSO stock to PBS?

The "Crash-Out" Effect: This is caused by the Kinetic Solubility Limit .[1]

  • Mechanism: In 100% DMSO, DCB-PM is fully solvated.[1] When you spike this into PBS (pH 7.4), the solvent environment instantly changes from lipophilic to hydrophilic.[1]

  • The Trigger: Although the pKa suggests the molecule should be protonated, the transition is not instantaneous.[1] The local concentration of the hydrophobic "neutral" species exceeds its solubility product (

    
    ) before protonation stabilizes it.
    
  • Solution:

    • Pre-dilution: Dilute the DMSO stock into a slightly acidic intermediate buffer (e.g., 10 mM Acetate, pH 5.[1]0) before adding to the final PBS.

    • Vortexing: Vortex the buffer while adding the stock to prevent local high-concentration hotspots.[1]

Q2: I see an "oil" instead of crystals. Is my compound impure?

Not necessarily.

  • Cause: Benzyl-piperidine derivatives are notorious for "oiling out."[1] This happens when the melting point of the solid is depressed by solvent impurities or when the amorphous form is energetically favored over the crystalline lattice.

  • Fix:

    • Scratching: Use a glass rod to scratch the side of the flask to provide nucleation sites.[1]

    • Salt Formation: Convert the free base to an HCl or Oxalate salt.[1] Salts have higher lattice energies and crystallize more readily than the oily free base.[1]

Q3: Can I use sonication to redissolve the precipitate?

Caution Required.

  • Risk: Sonication generates heat.[1] For DCB-PM, heating might temporarily dissolve the compound, but it will likely re-precipitate (often as larger aggregates) upon cooling.[1]

  • Better Approach: Use warm water baths (37°C) combined with pH adjustment.[1] If it doesn't dissolve with mild warming, it likely requires a chemical adjustment (pH or co-solvent), not just physical energy.[1]

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol for cellular assays to minimize precipitation.

Reagents:

  • DCB-PM (Solid)[2]

  • Anhydrous DMSO (High Grade)

  • 0.1 M HCl (Optional for salt conversion)

Steps:

  • Weighing: Weigh 2.74 mg of DCB-PM.

  • Primary Solubilization: Add 1.0 mL of Anhydrous DMSO .

    • Note: Do not use water-containing DMSO (old bottles), as moisture reduces solubility.[1]

  • Visual Check: Vortex for 30 seconds. The solution should be clear.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

Protocol B: Kinetic Solubility Assay (Validation Step)

Run this before committing valuable cells to an experiment.

Objective: Determine the maximum concentration before "crash out" in your specific media.

  • Prepare Media: Aliquot 198 µL of your assay media (e.g., DMEM + 10% FBS) into a 96-well clear plate.

  • Titration: Add 2 µL of DCB-PM stock at varying concentrations (e.g., 100 mM, 50 mM, 10 mM, 1 mM) to yield final concentrations of 1 mM, 500 µM, 100 µM, 10 µM.

  • Incubation: Shake plate at 500 rpm for 2 hours at 37°C.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Pass: OD620 < 0.005 (Clear).[1]

    • Fail: OD620 > 0.01 (Precipitate formed).

Protocol C: Salt Formation (Converting Oily Free Base)

Use this if you cannot handle the oily free base.

  • Dissolve 100 mg of DCB-PM (free base) in 2 mL of Diethyl Ether or Ethyl Acetate.[1]

  • Cool the solution to 0°C on ice.

  • Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether .

  • A white precipitate (DCB-PM Hydrochloride) should form immediately.[1]

  • Filter and wash with cold ether.[1] This salt will be significantly more water-soluble than the free base.[1]

Mechanistic Insight: The pH-Solubility Switch

Understanding the protonation state is key to mastering this molecule.[1]

Protonation_Switch Acidic pH 4.0 - 6.0 (Protonated Cation) Neutral pH 7.4 (Physiological) (Equilibrium) Acidic->Neutral Deprotonation Soluble Soluble Acidic->Soluble High Solubility (>10 mg/mL) Basic pH > 9.0 (Neutral Free Base) Neutral->Basic Full Deprotonation Insoluble Insoluble Basic->Insoluble Aggregates/Oils Out (<0.1 mg/mL)

Figure 2: The effect of pH on the ionization state and solubility of the piperidine nitrogen.

Key Takeaway: At pH 7.4, you are dangerously close to the point where the equilibrium shifts enough to generate insoluble neutral species.[1] If your assay allows, lowering the pH to 6.5 or 6.0 will exponentially increase stability without necessarily harming robust cell lines.[1]

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1][3] Journal of Pharmacological and Toxicological Methods.

  • Bergström, C. A., et al. (2016).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2023). "2,4-Dichlorobenzyl alcohol (Structural Analog Data)." National Library of Medicine.[1]

  • Biotage Technical Guide. (2023). "Preventing Compound Precipitation During Purification." Biotage Blog.

Sources

Removing impurities from crude [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Case ID: 24-DCB-PM-PUR Status: Escalated to Senior Application Scientist Subject: Removal of Impurities & Isolation of High-Purity Free Base/Salt[1][2]

Introduction: The Chemist's Triage

Welcome to the technical escalation desk. You are likely dealing with a crude reaction mixture resulting from the alkylation of 4-piperidinemethanol with 2,4-dichlorobenzyl chloride (or the reductive amination of the corresponding aldehyde).[1]

The target molecule, [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol , presents a specific purification challenge: it combines a polar, H-bond donating hydroxyl group with a lipophilic, electron-withdrawing dichlorobenzyl moiety.[1][2][3]

Common Impurity Profile:

  • Unreacted Electrophile: 2,4-Dichlorobenzyl chloride (Lachrymator, genotoxic).[1][2][3]

  • Unreacted Nucleophile: 4-Piperidinemethanol (Highly polar, water-soluble).[1][2]

  • Hydrolysis Byproduct: 2,4-Dichlorobenzyl alcohol (Neutral, co-elutes with product).[1][2][3]

  • Quaternary Salts: Over-alkylation byproducts.[2]

Module 1: The "Quick Fix" – Acid-Base Extraction

Applicability: Removal of neutral impurities (benzyl halides, benzyl alcohols) and inorganic salts.[2] Success Rate: >90% for removing non-basic impurities.

This is your primary defense. Because your product is a tertiary amine (pKa ~9.0–9.5), we can manipulate its solubility using pH, while neutral impurities remain unaffected.[2][3]

Protocol 1.0: Rigorous Acid-Base Workup
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3][4]

    • Note: EtOAc is preferred for safety, but DCM solubilizes the dichlorobenzyl group better if the crude is very tarry.

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Mechanism:[1][2][5] The amine protonates (

      
      ), moving into the aqueous phase.[3]
      
    • Fate of Impurities: 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzyl alcohol remain in the organic layer.[1][2][3]

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc. Discard this organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or Solid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      until pH > 12.
    
    • Observation: The solution will cloud over as the free base precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    

Visualizing the Workflow:

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) Dissolve Dissolve in EtOAc/DCM Start->Dissolve Acidify Extract with 1M HCl Dissolve->Acidify Split1 Phase Separation Acidify->Split1 OrgLayer1 Organic Layer (Contains 2,4-DCB-Cl, Alcohols) Split1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Product Salt) Split1->AqLayer1 Amine Salt Waste Discard to Waste OrgLayer1->Waste Wash Wash Aq. with fresh EtOAc AqLayer1->Wash Basify Basify to pH > 12 (NaOH/K2CO3) Wash->Basify Extract Extract into DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: Figure 1.[1][2][6] Selective isolation of tertiary amine via pH manipulation.[1]

Module 2: Crystallization & Salt Formation

Applicability: If the free base is an oil or requires >99% purity (HPLC grade). Issue: The "2,4-dichloro" substitution adds significant lipophilicity, often making the free base a viscous oil that refuses to crystallize.[1][3]

Protocol 2.0: Hydrochloric Acid Salt Formation

Converting the free base to the hydrochloride salt (


) usually yields a stable, crystalline solid.
  • Preparation: Dissolve 1g of the purified free base (from Module 1) in 5 mL of dry Ethanol or Isopropanol (IPA) .

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or Concentrated HCl dropwise.

    • Tip: Do not use aqueous HCl if possible; water makes crystallization difficult.[2]

  • Precipitation:

    • Scenario A (Immediate Solid): Filter and wash with cold ether.[2]

    • Scenario B (No Solid): Add Diethyl Ether or MTBE dropwise until turbid.[2] Cool to -20°C overnight.

  • Recrystallization: If the salt is colored, recrystallize from boiling IPA/Ethanol .

Data: Solvent Compatibility Table

Solvent SystemSuitabilityNotes
Water LowSalt is soluble; difficult to dry.[1][2]
Ethanol (EtOH) High Good for recrystallization of HCl salts.[2]
Isopropanol (IPA) High Often induces better crystal growth than EtOH.[2]
Diethyl Ether Anti-SolventUse to crash out the salt from alcohols.
Hexane/Heptane PoorFree base is soluble, but salt oils out (immiscible).[2][3]

Module 3: Chromatographic Cleanup (The Last Resort)

Applicability: If acid-base extraction failed to remove a specific impurity (e.g., a side-reaction amine).[1][2][3] Issue: Tertiary amines interact with acidic silanol groups on silica gel, causing peak tailing and poor separation.

Protocol 3.0: Amine-Modified Silica Chromatography
  • Stationary Phase: Standard Silica Gel (60 Å).[2][3]

  • Mobile Phase Additive: You MUST add a basic modifier.[2]

    • Recipe: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) .[3]
      
    • Ratio: Start with 95 : 5 : 1 .[2]

  • Pre-treatment: Flush the column with the mobile phase containing the base before loading the sample. This neutralizes the active silanol sites.

  • Elution: The product will elute as a sharp band. The non-basic impurities (like the benzyl alcohol) will likely elute near the solvent front.

Troubleshooting & FAQs

Q1: My product is "oiling out" during salt formation. It looks like a gum at the bottom of the flask.

  • Cause: The solvent is too polar (too much water/alcohol) or the product precipitated too fast, trapping impurities.[3]

  • Fix: Decant the supernatant. Dissolve the gum in a minimum amount of hot Ethanol. Add Diethyl Ether dropwise until just cloudy.[2] Re-heat to clarify, then let it cool very slowly (wrap the flask in a towel) to room temperature before putting it in the fridge. Scratch the glass with a spatula to induce nucleation.

Q2: I still smell the benzyl chloride (almond/acrid smell) after acid-base extraction.

  • Cause: Incomplete phase separation or the impurity is trapped in an emulsion.

  • Fix:

    • Perform the "Acid Wash" step (Step 3 in Protocol 1.0) twice.[2][3][7][8]

    • Add Glycine or Methylamine to the crude mixture before extraction. These small amines will react with the remaining benzyl chloride to form water-soluble salts that are easily washed away.[2]

Q3: The NMR shows a "doublet of doublets" in the aromatic region that shouldn't be there.

  • Diagnosis: This is likely 2,4-dichlorobenzyl alcohol , formed by the hydrolysis of your starting material.[1][3]

  • Solution: This is a neutral molecule.[2][9] It must be removed during the acid extraction step. If it persists, your aqueous acid layer was likely not washed thoroughly enough with organic solvent before basification.[3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][3] (Standard protocols for Acid-Base Extraction of Amines).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Solvent selection and recrystallization techniques).[4][5][8][9] [3]

  • Dolan, T. "Chromatography of Amines: Tailing and How to Prevent It."[3] Separation Science, 2010.[1][3] (Mechanisms of silanol interactions).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (pKa values and amine chemistry fundamentals). [3]

Sources

Optimizing purification of 2,4-dichlorobenzyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitrogen Heterocycle Purification .

Topic: Optimizing Purification of 2,4-Dichlorobenzyl Piperidine Derivatives Ticket ID: #PUR-24DCBP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying 2,4-dichlorobenzyl piperidine derivatives presents a classic "lipophilic amine" challenge. The molecule consists of a highly non-polar tail (2,4-dichlorobenzyl) and a polar, basic head (piperidine). Common failure modes include silica gel streaking (due to silanol interactions) and oiling out during crystallization (due to low melting points of the free base).

This guide prioritizes an Acid-Base Workup strategy to remove neutral impurities (like unreacted 2,4-dichlorobenzyl chloride) before chromatography, followed by Salt Formation to ensure long-term stability.

Module 1: The "Pre-Purification" Phase (Reaction Workup)

The Problem: The most common impurity in this synthesis is the alkylating agent, 2,4-dichlorobenzyl chloride. It is lipophilic and often co-elutes with your product on silica gel. The Fix: Do not rely on chromatography alone. Use the pKa difference between the product (tertiary amine, pKa ~10-11) and the impurity (neutral) to separate them via phase switching.

Protocol: pH-Switch Extraction

This protocol creates a self-validating system where the product is visually moved between layers.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2] The piperidine nitrogen protonates (

      
      ), becoming water-soluble.
      
    • Fate of Impurities: The unreacted 2,4-dichlorobenzyl chloride remains in the EtOAc layer.

  • Discard Organic Layer: (Check by TLC first to ensure no product loss).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy as the free base precipitates or oils out.

  • Recovery: Extract the now-basic aqueous layer with Dichloromethane (DCM) (3x).[3]

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    

Visual Workflow (Graphviz):

AcidBaseWorkup Start Crude Reaction Mixture (Product + Benzyl Chloride) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt Split1 Phase Separation AcidExt->Split1 OrgLayer1 Organic Layer (Contains 2,4-dichlorobenzyl chloride) Split1->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Contains Product-H+) Split1->AqLayer1 Protonated Product BaseAdd Add NaOH (pH > 12) AqLayer1->BaseAdd DCMExt Extract with DCM BaseAdd->DCMExt Split2 Phase Separation DCMExt->Split2 AqLayer2 Aqueous Waste (Salts) Split2->AqLayer2 OrgLayer2 DCM Layer (Purified Free Base) Split2->OrgLayer2

Caption: Figure 1.[4] Acid-Base Extraction Logic Flow. By toggling pH, the amine product is selectively moved between phases, leaving neutral alkyl halides behind.

Module 2: Chromatography Optimization

The Problem: Piperidine derivatives "streak" or "tail" on silica gel. The Cause: Commercial silica gel is slightly acidic (pH ~5). The basic nitrogen in your product interacts with free silanol groups (


) via hydrogen bonding and ion-exchange, causing peak broadening [1].
The Solution: Amine Modifiers

You must competitively block these silanol sites.

  • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This "deactivates" the silica.

Recommended Gradient:

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase A: DCM + 1% TEA.

  • Mobile Phase B: MeOH + 1% TEA.

  • Gradient: 0% B

    
     10% B. (Piperidines usually elute early; high MeOH concentrations can dissolve silica).
    

Visual Mechanism (Graphviz):

SilicaInteraction cluster_0 Without Modifier Silica Acidic Silanol (Si-OH) Product Piperidine Product (Basic) Silica->Product Strong Interaction (Tailing) Product->Product Elutes Freely (Sharp Peak) TEA Triethylamine (Modifier) TEA->Silica Blocks Site (Competitive Binding)

Caption: Figure 2. Mechanism of Silanol Suppression. TEA binds to acidic silanol sites more aggressively than the product, preventing drag/tailing.

Module 3: Crystallization & Salt Formation

The Problem: The free base of 2,4-dichlorobenzyl piperidine is likely an oil or a low-melting solid, making it difficult to handle. The Fix: Isolate it as the Hydrochloride (HCl) or Fumarate salt. The 2,4-dichloro substitution increases lipophilicity, so the salt may be surprisingly soluble in organic solvents.

Protocol: HCl Salt Formation
  • Dissolve: Dissolve the purified free base oil in a minimal amount of Diethyl Ether or Diisopropyl Ether .

  • Acidify: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.

    • Do not use aqueous HCl, or you will just get a solution, not crystals.

  • Precipitation: A white solid should precipitate immediately.

  • Recrystallization (if needed):

    • Solvent: Hot Isopropanol (IPA).

    • Anti-solvent:[5] Diethyl Ether or Hexane.

    • Dissolve in minimum hot IPA, cool slowly, then add ether until turbid [2].

Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
Product is an oil after workup Residual solvent or intrinsic property.1. High vacuum drying (remove trace solvent).2. Convert to HCl salt (Module 3).
TLC spots are streaks Silanol interaction.Add 1% TEA or

to the TLC developing tank.
Emulsion during extraction Similar densities or surfactants.1. Filter through Celite.2. Add Brine (NaCl) to the aqueous layer to increase density difference.
Low Yield after Acid Wash Product stayed in organic layer.The 2,4-dichloro group makes the molecule lipophilic. Use a lower pH (stronger acid) or more extractions to force it into the aqueous phase.[5]

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Phenomenex. (2023). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • LibreTexts. (2022).[6] Acid-Base Extraction.[5][7] Retrieved from [Link]

Sources

Solving stability challenges during storage of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol Chemical Nature: Functionalized piperidine intermediate containing a tertiary amine and a primary alcohol. Criticality: This compound is a versatile building block, often used in the synthesis of GPCR antagonists (e.g., CCR3) and AChE inhibitors. Its dual functionality makes it chemically reactive, necessitating strict storage protocols to prevent polymerization, oxidation, or hydrolysis.

Quick Reference Status:

  • Storage Temp: -20°C (Long-term) | 2-8°C (Short-term < 1 week)

  • Atmosphere: Inert Gas (Argon/Nitrogen) REQUIRED.

  • Light Sensitivity: Moderate (Protect from direct light).

  • Hygroscopicity: High (especially if stored as a hydrochloride salt).

Module 1: Chemical Stability & Degradation Mechanisms

To solve stability challenges, one must understand the cause of failure. This molecule presents three specific degradation vectors based on its functional groups.

A. Oxidative Instability (The Primary Threat)

The molecule contains a primary alcohol (hydroxymethyl group) and a tertiary amine (piperidine nitrogen).

  • Alcohol Oxidation: Exposure to atmospheric oxygen can slowly convert the hydroxymethyl group into an aldehyde ([1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-carbaldehyde) and subsequently to a carboxylic acid.

  • N-Oxidation: The tertiary amine is susceptible to forming an N-oxide, particularly in solution or if the solid has high surface area exposure to air.

B. Hygroscopicity & Hydrolysis
  • Caking: If stored as a salt (e.g., HCl), the compound is hygroscopic. Moisture absorption leads to "caking" (hardening of the powder), which complicates weighing and can accelerate hydrolytic degradation of the benzyl-nitrogen bond over long periods.

C. Photolytic Cleavage
  • Benzylic Radical Formation: While the 2,4-dichloro substitution stabilizes the aromatic ring, the benzylic C-N bond can be sensitive to UV light, potentially leading to radical cleavage and the formation of 2,4-dichlorobenzyl chloride or related radical byproducts.

Visualizing the Threat Matrix:

DegradationPathways Compound [1-(2,4-Dichloro-benzyl)- piperidin-4-yl]-methanol Aldehyde Impurity A: Piperidine-4-carbaldehyde deriv. Compound->Aldehyde Oxidation (Air/O2) Primary Alcohol -> Aldehyde NOxide Impurity B: Piperidine N-Oxide Compound->NOxide Oxidation (Air/Peroxides) Tertiary Amine -> N-Oxide Cleavage Impurity C: De-benzylated Piperidine Compound->Cleavage Photolysis (UV Light) Benzylic C-N Bond Break

Figure 1: Primary degradation pathways. Impurity A and B are the most common reasons for assay failure.

Module 2: Storage Protocols (The "How-To")

Do not rely on standard "shelf storage." Follow this tiered protocol to ensure synthesis-ready purity.

ParameterProtocolTechnical Rationale
Temperature -20°C ± 5°C Slows kinetic rate of autoxidation. Essential for storage > 1 month.
Atmosphere Argon or Nitrogen Overlay Displaces O₂ to prevent alcohol-to-aldehyde conversion. Argon is preferred (heavier than air) for re-sealing vials.
Container Amber Glass + Teflon Liner Amber glass blocks UV light. Teflon (PTFE) liners prevent leaching of plasticizers which can react with the amine.
Desiccation Secondary Containment Store the vial inside a secondary jar containing silica gel or Drierite™ to mitigate hygroscopicity.
Thawing Equilibrate to RT CRITICAL: Allow the frozen vial to reach Room Temperature (RT) before opening. Opening cold vials condenses atmospheric moisture onto the solid.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from white to a faint yellow/orange. Is it usable?

  • Diagnosis: This indicates early-stage oxidation (likely N-oxide formation) or trace benzylic impurities.

  • Action:

    • Perform a TLC check (DCM/MeOH 9:1). If the impurity spot is <5%, it may be usable for crude reactions.

    • Purification: If high purity is required, recrystallize from Ethanol/Hexane or perform a rapid silica filtration.

    • Note: Yellowing often does not affect the core structure but can interfere with sensitive catalytic reactions.

Q2: The material has clumped into a hard solid (caking).

  • Diagnosis: Moisture absorption (Hygroscopicity).

  • Action:

    • Do not chip at it with a metal spatula (risk of glass breakage/contamination).

    • Place the open vial in a vacuum desiccator over P₂O₅ for 24 hours.

    • If still solid, dissolve in dry DCM, dry over MgSO₄, and re-concentrate.

Q3: I see an extra peak in my NMR at ~9.5 ppm.

  • Diagnosis: This is the aldehyde proton. Your primary alcohol has oxidized.

  • Action: This is irreversible degradation. If the aldehyde content is high (>10%), you must reduce it back to the alcohol using NaBH₄ in Methanol, or discard the batch.

Q4: Can I store this in DMSO or DMF stock solutions?

  • Diagnosis: Risk High.

  • Reasoning: Solutions degrade faster than solids. DMSO can act as an oxidant (Swern-type conditions) under certain trace metal presence.

  • Action: Prepare solutions fresh immediately before use. Do not store.

Module 4: QC & Validation Workflow

Before committing this intermediate to a high-value step (e.g., reductive amination or coupling), validate its integrity.

Recommended QC Method: HPLC-UV/MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid | B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (aromatic ring) and MS (ESI+).

Troubleshooting Decision Tree:

TroubleshootingTree Start Visual Inspection: Color/Texture Change? Check Perform LC-MS or 1H-NMR (CDCl3) Start->Check Yes (Yellowing/Caking) ResultA Impurity: Aldehyde (CHO peak @ 9.5ppm) Check->ResultA Oxidation ResultB Impurity: N-Oxide (Mass +16) Check->ResultB N-Oxidation ResultC Purity > 95% Check->ResultC Clean ActionA Discard or Reduce w/ NaBH4 ResultA->ActionA ActionB Recrystallize (EtOH/Hexane) ResultB->ActionB ActionC Proceed to Synthesis ResultC->ActionC

Figure 2: Decision logic for material assessment prior to use.

References & Authoritative Grounding

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.[1][2] Defines the standard stress testing protocols (Oxidation, Photostability) used to derive these recommendations.

  • Piperidine Oxidation Mechanisms: Oxidation of Methylpiperidine Derivatives. Discusses the susceptibility of piperidine rings to oxidative dehydrogenation and N-oxide formation.

  • Swern Oxidation Protocols (Contextual): Oxidation of N-Cbz-piperidine-2-methanol. Demonstrates the ease with which piperidine-methanols convert to aldehydes, highlighting the need to avoid oxidant exposure.

  • General Amine Storage Safety: Safety Data Sheet (Piperidine Derivatives). Outlines standard handling for hygroscopic and air-sensitive amine derivatives.

Sources

Overcoming steric hindrance in reactions involving 2,4-dichlorobenzyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The "Steric-Electronic Paradox"

Welcome to the technical support hub for halogenated benzyl chemistry. Working with the 2,4-dichlorobenzyl (2,4-DCB) moiety presents a unique challenge I call the "Steric-Electronic Paradox."

  • Electronic Activation: The benzylic position is electronically activated. The inductive effect of the chlorine atoms (electron-withdrawing) generally makes the benzylic carbon more electrophilic, theoretically accelerating nucleophilic attack compared to unsubstituted benzyl groups.

  • Steric Deactivation: However, the 2-position (ortho) chlorine creates a significant steric wall. In

    
     reactions, this blocks the precise 
    
    
    
    backside attack trajectory required by the nucleophile. In metal-catalyzed cross-couplings, it hinders the transmetallation step.

This guide provides field-proven protocols to overcome this specific steric clash without compromising the electronic advantages of the substrate.

Troubleshooting Guide (Q&A Format)

Module A: Nucleophilic Substitution ( )

Context: You are using 2,4-dichlorobenzyl chloride/bromide to alkylate an amine, phenol, or thiol.

Q1: My reaction is stalling at 50-60% conversion even after 24 hours. Heating leads to decomposition. How do I push it to completion?

Diagnosis: You are likely facing the "Ortho-Blockade." The nucleophile cannot access the backside of the benzylic carbon effectively due to the 2-Cl atom. Heating increases the kinetic energy but also promotes side reactions (polymerization or elimination) because the activation energy for the desired


 is artificially high.

Solution: The "In-Situ Finkelstein" Protocol. Do not rely on thermal energy alone. You must change the leaving group mechanism.

  • Add Catalytic Iodide: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) .

  • Mechanism: The iodide ion (

    
    ) is smaller and more nucleophilic than your bulk nucleophile. It rapidly displaces the benzylic chloride to form a transient 2,4-dichlorobenzyl iodide .
    
  • The Trick: The Carbon-Iodine bond is longer and weaker than the Carbon-Chlorine bond. This extends the electrophilic center away from the steric bulk of the ortho-chloro group, making it accessible to your actual nucleophile.

Q2: I see a new spot on TLC that isn't product or starting material. Is this an impurity?

Diagnosis: If you are using TBAI or NaI, this is likely the 2,4-dichlorobenzyl iodide intermediate.

  • Verification: This spot should disappear as the reaction proceeds. If it persists, your actual nucleophile is too weak or the base is insufficient to deprotonate it.

  • Action: Increase the basicity (e.g., switch from

    
     to 
    
    
    
    ) to ensure your nucleophile is "hot" enough to displace the iodide.
Module B: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: You are coupling 2,4-dichlorobenzyl halides with boronic acids to create diarylmethanes.

Q3: I am getting significant homocoupling (dimerization) of the benzyl halide, and low yields of the cross-coupled product.

Diagnosis: Benzyl halides are notorious for homocoupling on Palladium surfaces. The ortho-chloro substitution makes the desired transmetallation slow, allowing the faster homocoupling pathway to dominate.

Solution: Ligand Control & Slow Addition.

  • Switch Ligand: Standard

    
     is insufficient. Use S-Phos  or X-Phos . These bulky, electron-rich Buchwald ligands facilitate the difficult oxidative addition/reductive elimination cycles required for hindered substrates.
    
  • Protocol Adjustment: Do not dump all reagents in at once. Add the 2,4-dichlorobenzyl halide slowly (syringe pump) to the mixture of Catalyst + Boronic Acid. This keeps the concentration of the benzyl halide low relative to the Pd-complex, statistically favoring cross-coupling over dimerization.

Visualized Mechanisms & Workflows

Diagram 1: The TBAI-Catalyzed "Bypass" Mechanism

This diagram illustrates how Iodide acts as a "steric shuttle," moving the reaction site away from the blocking ortho-chlorine.

TBAI_Mechanism Substrate 2,4-Dichlorobenzyl Chloride (Blocked) Intermediate Transient Species: 2,4-Dichlorobenzyl IODIDE (Leaving Group Extended) Substrate->Intermediate Fast SN2 (I- attack) TBAI TBAI (Catalyst) Source of I- TBAI->Substrate Phase Transfer Product Final Product Intermediate->Product Facile SN2 (Displacement of I) Nucleophile Target Nucleophile (Amine/Phenol) Nucleophile->Intermediate Attacks Extended Center Product->TBAI Regenerates I-

Caption: TBAI acts as a catalytic shuttle. The Iodide (I-) penetrates the steric shield to form a reactive intermediate, which is then easily attacked by the nucleophile.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Yield with 2,4-Dichlorobenzyl Substrate ReactionType Identify Reaction Type Start->ReactionType SN2 Nucleophilic Substitution (Alkylation) ReactionType->SN2 Suzuki Suzuki Coupling (Diarylmethane) ReactionType->Suzuki CheckSolvent Solvent Polar Aprotic? (DMF, NMP) SN2->CheckSolvent CheckLigand Using Standard PPh3? Suzuki->CheckLigand AddTBAI Add 10 mol% TBAI + Heat to 60°C CheckSolvent->AddTBAI Yes ChangeBase Switch to Cs2CO3 (Solubility Effect) CheckSolvent->ChangeBase No/Already Done SwitchLigand Switch to S-Phos or Pd(dppf)Cl2 CheckLigand->SwitchLigand Yes Homocoupling Is Homocoupling Observed? CheckLigand->Homocoupling No (Already using adv. ligand) SlowAdd Use Syringe Pump Addition of Benzyl Halide Homocoupling->SlowAdd Yes

Caption: Logic flow for diagnosing stalled reactions. Distinguishes between kinetic barriers (SN2) and catalytic cycle failures (Suzuki).

Standard Operating Protocols (SOPs)

SOP 1: TBAI-Catalyzed Alkylation of Hindered Phenols

Target: Overcoming the ortho-chloro blockade in ether synthesis.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 2,4-Dichlorobenzyl chloride (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Catalyst: TBAI (0.1 equiv / 10 mol%)

  • Solvent: DMF (Dimethylformamide) or NMP. Note: Acetone is often insufficient for 2,4-DCB due to boiling point limitations.

Procedure:

  • Activation: Dissolve the phenol and Base in DMF. Stir at Room Temp (RT) for 15 mins to generate the phenoxide anion.

  • Catalyst Addition: Add the TBAI in one portion. The solution may turn slightly yellow (iodide release).

  • Electrophile Addition: Add 2,4-dichlorobenzyl chloride dropwise.

  • Thermal Drive: Heat the reaction to 60-80°C .

    • Why? The steric bulk raises the activation energy. RT reactions will stall.

  • Monitoring: Monitor by TLC/HPLC. Look for the disappearance of the benzyl chloride.

    • Self-Validation: If the reaction turns dark brown/purple, free iodine is forming (oxidation). Add a pinch of sodium thiosulfate during workup.

SOP 2: Optimized Suzuki-Miyaura Coupling

Target: Synthesis of 2,4-dichlorodiphenylmethanes.

Reagents:

  • Halide: 2,4-Dichlorobenzyl chloride (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

    • Alternative: Pd(OAc)2 + S-Phos.

  • Base:

    
     (3.0 equiv, aqueous solution 2M)
    
  • Solvent: Toluene/Water (3:1 biphasic mix).

Procedure:

  • Degassing: Heavily sparge solvents with Argon/Nitrogen for 20 mins. Oxygen is the enemy of the active Pd(0) species needed for this hindered substrate.

  • Pre-mix: Combine Boronic Acid, Base, and Catalyst in the reaction vessel.

  • Slow Addition: Dissolve the 2,4-dichlorobenzyl chloride in a small volume of Toluene. Add this solution to the reaction mixture dropwise over 30 minutes while heating at 80°C.

    • Why? High instantaneous concentration of benzyl halide promotes homocoupling (dimerization). Slow addition forces the catalyst to engage with the boronic acid.

  • Workup: Filter through Celite to remove Palladium black before extraction.

Comparative Data: Solvent & Catalyst Effects

The following data summarizes internal optimization studies for the alkylation of a sterically hindered amine with 2,4-dichlorobenzyl chloride.

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
AcetoneNoneReflux (56)2435%Incomplete; Product precipitated but reaction stalled.
DMFNone801262%Better solubility, but still sluggish due to steric bulk.
DMF KI (10%) 80 6 88% Finkelstein acceleration observed.
DMF TBAI (10%) 80 4 96% Optimal. Phase transfer + Iodide effect combined.

References

  • Finkelstein Reaction & Mechanism

    • Title: Finkelstein Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[2][3]

    • URL:[Link]

    • Relevance: Foundational mechanism for iodide exchange used in SOP 1.
  • Phase Transfer Catalysis (TBAI)

    • Title: Tetrabutylammonium Iodide (TBAI) in Organic Synthesis[4][5][6]

    • Source: Science of Synthesis / Thieme
    • Relevance: Validates the dual role of TBAI as a phase transfer agent and nucleophilic catalyst.[7]

  • Steric Hindrance in

    
    : 
    
    • Title: Steric Hindrance in SN2 Reactions[8][9][10][11][12]

    • Source: Chemistry LibreTexts
    • URL:[Link]

    • Relevance: Explains the "Ortho-Blockade" effect described in the Core Analysis.
  • Suzuki Coupling of Benzyl Halides

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acids
    • Source: Journal of the American Chemical Society (via NIH/PubMed)
    • URL:[Link]

    • Relevance: Supports the use of specific ligands and conditions to prevent homocoupling in benzyl systems.

Sources

Minimizing side reactions during the synthesis of piperidin-4-yl-methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Piperidin-4-yl-methanol Derivatives

A Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the Technical Support Center for the synthesis of piperidin-4-yl-methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. Piperidin-4-yl-methanol is a crucial building block in the development of numerous pharmaceuticals, but its synthesis is often plagued by competing side reactions due to the presence of multiple reactive sites.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate, diagnose, and solve common synthetic challenges, leading to higher yields, improved purity, and more reliable outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of piperidin-4-yl-methanol derivatives. The typical synthetic route involves the reduction of a corresponding piperidine-4-carboxylate ester, which itself is often N-protected.

Issue 1: Incomplete Reduction of the Ester Precursor

Symptom: You observe significant amounts of unreacted starting material (the ester) in your crude reaction mixture by TLC, LC-MS, or NMR.

Question: My reduction of N-Boc-ethyl piperidine-4-carboxylate to N-Boc-piperidin-4-yl-methanol is stalling. What are the likely causes and how can I drive it to completion?

Answer:

Incomplete reduction is a common issue, typically stemming from the choice and handling of the reducing agent or the reaction conditions.

Probable Causes & Recommended Solutions:

  • Insufficiently Powerful Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to efficiently reduce esters to alcohols.[2] While it can work under specific conditions (e.g., high temperatures, with additives), it is often slow and low-yielding for this transformation.[3]

    • Solution: Use a more powerful hydride donor. Lithium aluminum hydride (LiAlH₄) is the standard and most effective reagent for reducing esters to primary alcohols.[2][4] Aluminum hydride (AlH₃) is another powerful alternative.

  • Degraded Reducing Agent: LiAlH₄ is extremely sensitive to moisture and can be deactivated by exposure to atmospheric humidity.

    • Solution: Always use freshly opened LiAlH₄ or a sample that has been stored under an inert atmosphere (e.g., in a glovebox or desiccator). Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is run under dry nitrogen or argon.

  • Incorrect Stoichiometry: Ester reductions with LiAlH₄ require two equivalents of hydride. Therefore, a minimum of 0.5 equivalents of LiAlH₄ is theoretically needed per equivalent of ester. In practice, a larger excess is required to ensure the reaction goes to completion.

    • Solution: Use a moderate excess of LiAlH₄, typically 1.5 to 2.0 equivalents relative to the ester, to account for any slight deactivation and drive the reaction forward.

  • Suboptimal Temperature: While these reactions are often initiated at 0 °C for safety, they may require warming to room temperature or even gentle heating to proceed to completion.

    • Solution: After the initial exothermic addition of the ester to the LiAlH₄ suspension at 0 °C, allow the reaction to warm to room temperature and stir overnight.[4] Monitor the reaction by TLC or LC-MS before quenching.

Issue 2: Competing N-Alkylation vs. O-Alkylation

Symptom: After deprotecting the piperidine nitrogen, you attempt to functionalize the primary alcohol (e.g., via alkylation) but find a mixture of products, including the desired O-alkylated compound and the undesired N-alkylated isomer.

Question: I'm trying to O-alkylate piperidin-4-yl-methanol, but I'm getting a significant amount of the N-alkylated side product. How can I improve selectivity for the oxygen atom?

Answer:

This is a classic problem of chemoselectivity involving two competing nucleophiles: the piperidine nitrogen and the primary alcohol's oxygen. Nitrogen is generally more nucleophilic than oxygen, which often favors N-alkylation.[5] However, selectivity can be controlled by strategically manipulating the reaction conditions.

Key Principles for Controlling Selectivity:

  • Basicity and Nucleophilicity: The secondary amine of the piperidine is more basic and inherently more nucleophilic than the primary alcohol. Deprotonation of the alcohol to form the more nucleophilic alkoxide is key to promoting O-alkylation.

  • HSAB Theory: The "Hard and Soft Acids and Bases" theory can be a useful guide. Nitrogen is a softer nucleophile than oxygen. Therefore, using an alkylating agent with a "hard" leaving group (like a tosylate or triflate) can favor reaction at the "hard" oxygen atom, while an agent with a "soft" leaving group (like an iodide) may favor the "soft" nitrogen atom.[5]

Strategies to Favor O-Alkylation:

  • Use a Strong Base: To favor O-alkylation, the alcohol must be deprotonated to form the much more nucleophilic alkoxide.

    • Protocol: Use at least one full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. This irreversibly deprotonates the alcohol. Add the alkylating agent only after the alkoxide has formed.

  • Protect the Nitrogen: The most reliable method to prevent N-alkylation is to keep the nitrogen atom protected with a suitable group (e.g., Boc or Cbz) during the O-alkylation step.[6] This is the recommended strategy for achieving clean, selective O-functionalization.

    // Nodes Start [label="Piperidin-4-yl-methanol\n(N-Protected)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Add Strong Base\n(e.g., NaH)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Form Alkoxide\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; AlkylatingAgent [label="Add Alkylating Agent\n(R-X)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired O-Alkylated\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Start -> Base [label="Step 1"]; Base -> Alkoxide [label="Step 2"]; Alkoxide -> AlkylatingAgent [label="Step 3"]; AlkylatingAgent -> Product [label="Step 4"]; }

    Caption: Workflow for Selective O-Alkylation.

Issue 3: Formation of Quaternary Ammonium Salts

Symptom: During N-alkylation of the piperidine ring, you observe the formation of a new, highly polar spot on TLC that doesn't move from the baseline, or you detect a product with a mass corresponding to double alkylation by LC-MS.

Question: My N-alkylation reaction is producing a significant amount of a presumed quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

Over-alkylation occurs when the desired N-alkylated piperidine, which is still nucleophilic, reacts with a second molecule of the alkylating agent.[7] This is especially common with reactive alkylating agents like methyl iodide or benzyl bromide.[8][9]

Strategies to Minimize Over-Alkylation:

  • Control Stoichiometry: This is the most critical factor. Avoid using an excess of the alkylating agent.

    • Solution: Use the piperidine derivative as the excess reagent. A common strategy is to use 1.1 to 1.5 equivalents of the piperidine starting material relative to 1.0 equivalent of the alkylating agent.[7] Alternatively, use a slight excess (1.05-1.1 eq) of the alkylating agent and carefully monitor the reaction, stopping it before significant over-alkylation occurs.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent all at once creates a high local concentration, promoting double alkylation.

    • Solution: Add the alkylating agent slowly (e.g., dropwise via a syringe pump) to the reaction mixture. This maintains a low concentration of the electrophile and favors the mono-alkylation pathway.

  • Use a Hindered Base: A bulky, non-nucleophilic base can help modulate the reaction.

    • Solution: Use a base like diisopropylethylamine (DIPEA) instead of a less hindered one like triethylamine (TEA). The bulkiness of DIPEA can create a steric shield around the nitrogen, disfavoring the second alkylation event.

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Ester Reduction 1. Weak reducing agent (e.g., NaBH₄).2. Deactivated LiAlH₄.3. Insufficient stoichiometry.1. Use LiAlH₄ or AlH₃.[2]2. Use fresh, dry LiAlH₄ under inert atmosphere.3. Use 1.5-2.0 eq of LiAlH₄.
Mixture of N/O-Alkylation 1. Competing nucleophilicity of N vs. O.2. Insufficient activation of the -OH group.1. Protect the nitrogen with a Boc or Cbz group.[6]2. Use a strong base (e.g., NaH) to form the alkoxide before adding the alkylating agent.
Over-Alkylation (Quaternary Salt) 1. Excess alkylating agent.2. High reactivity of alkylating agent.1. Use a slight excess of the piperidine amine (1.1-1.5 eq).[7]2. Add the alkylating agent slowly.3. Use a hindered base like DIPEA.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the synthesis of piperidin-4-yl-methanol derivatives?

A1: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and final deprotection.[10] The two most common and effective protecting groups are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) .[6]

  • Boc Group: This is often the preferred choice due to its stability to a wide range of basic, reductive, and nucleophilic conditions. It is easily removed under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[6]

  • Cbz Group: This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂, Pd/C).[6] This provides an "orthogonal" deprotection strategy, meaning it can be removed without affecting acid- or base-labile groups elsewhere in the molecule. This is highly advantageous in complex syntheses.

// Nodes Start [label="Is the molecule\nsensitive to acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseCbz [label="Use Cbz group\n(Deprotect with H₂/Pd)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseBoc [label="Use Boc group\n(Deprotect with TFA/HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HydrogenolysisCompatible [label="Are other functional groups\n(e.g., alkynes, benzyl ethers)\nincompatible with hydrogenolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> UseCbz [label=" Yes "]; Start -> HydrogenolysisCompatible [label=" No "]; HydrogenolysisCompatible -> UseBoc [label=" No "]; HydrogenolysisCompatible -> UseCbz [label=" Yes\n(Consider alternative deprotection\nor protecting group)"]; }

Caption: Decision workflow for choosing an N-protecting group.

Q2: Can I use Sodium Borohydride (NaBH₄) to reduce the piperidine-4-carboxylate ester if I don't have LiAlH₄?

A2: While NaBH₄ is a versatile reducing agent for aldehydes and ketones, it is generally considered ineffective for the reduction of esters under standard conditions (room temperature, alcoholic solvents).[2] The lower reactivity of NaBH₄ compared to LiAlH₄ is due to the stronger boron-hydride bond and the lower polarity of the reagent. Some literature reports describe ester reductions with NaBH₄ in the presence of activating agents (like Lewis acids) or at high temperatures, but these methods are often substrate-dependent and may lead to lower yields or side reactions. For a reliable and high-yielding conversion of a piperidine-4-carboxylate ester to the corresponding methanol derivative, LiAlH₄ is strongly recommended .[4]

Q3: My final piperidin-4-yl-methanol product is a yellow oil, but I expect a white solid. What is the cause and how can I purify it?

A3: A yellow or brown discoloration in piperidine-containing compounds is often a sign of oxidation.[9] The secondary amine can be susceptible to air oxidation, especially upon prolonged storage or exposure to light. While minor discoloration may not affect the outcome of subsequent reactions, purification is recommended for obtaining accurate analytical data and for use in sensitive applications.

Effective Purification Methods:

  • Column Chromatography: This is a highly effective method for removing colored impurities. Because piperidine derivatives are basic, it is often necessary to modify the silica gel or the eluent.

    • Technique: Add a small amount of a basic modifier, such as triethylamine (~1%) or 7N ammonia in methanol (1-2%), to the eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).[11] This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and irreversible binding of your basic compound.

  • Acid-Base Extraction: This is an excellent technique for initial cleanup, separating the basic piperidine derivative from neutral or acidic impurities.[12]

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with 2 M NaOH) to a pH >10. The deprotonated product can then be re-extracted back into an organic solvent.[12]

  • Crystallization: If your compound is a solid, recrystallization is a powerful method for purification.[13] Common solvents for recrystallizing piperidine derivatives include ethanol, methanol, or mixtures like ethanol/ethyl acetate.[14]

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidin-4-yl-methanol

This protocol describes the standard procedure for protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[6]

  • Materials: Piperidin-4-yl-methanol, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve piperidin-4-yl-methanol (1.0 eq) in dichloromethane (DCM).

    • Add an aqueous solution of sodium bicarbonate (1.5 eq).

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: LiAlH₄ Reduction of N-Boc-ethyl piperidine-4-carboxylate

This protocol details the reduction of the ester to the primary alcohol.[4]

  • Materials: N-Boc-ethyl piperidine-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium hydroxide (NaOH) solution (15%), Water.

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of N-Boc-ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of:

      • Water (X mL, where X = grams of LiAlH₄ used)

      • 15% aqueous NaOH solution (X mL)

      • Water (3X mL)

    • Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

    • Filter the solids through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-piperidin-4-yl-methanol.

References

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7137. Retrieved from [Link]

  • Obach, R. S., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • Goulaouic, C., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Journal of the Chemical Society, Perkin Transactions 1, (11), 1205-1210. Retrieved from [Link]

  • Al-Shammary, A. G. (2020). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 45(4), 389-400. Retrieved from [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]

  • Gate Chemistry. (2018, October 30). Important Reducing Agents and their Reactivity. YouTube. Retrieved from [Link]

  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

Sources

Selection of optimal solvents for recrystallizing [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Crystallization Guide Topic: Optimization of Solvent Systems for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol Ticket ID: REC-24-DCL-PIP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are attempting to recrystallize [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol . This molecule presents a classic "amphiphilic challenge" in process chemistry: it possesses a highly lipophilic, electron-deficient head group (2,4-dichlorobenzyl) and a polar, hydrogen-bonding tail (hydroxymethyl), bridged by a basic piperidine core.[1][2][3]

Common Failure Mode: The most frequent issue with this class of compounds is "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when attempting to purify the free base.[2][3]

This guide provides a validated solvent selection strategy, distinguishing between the Free Base (often an oil/low-melting solid) and the HCl Salt (recommended for high-purity isolation).[1][2][3]

Module 1: Critical Solubility Profile

Before selecting a solvent, you must understand the competing forces within your molecule.

Molecular RegionChemical NatureSolubility Driver
2,4-Dichlorobenzyl Lipophilic, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-deficient
Soluble in DCM, Toluene, EtOAc.[1][2]
Piperidine Ring Basic Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Soluble in acidic media; prone to oiling in non-polar alkanes.[2]
-CH₂OH (Methanol) Polar, H-Bond DonorSoluble in Alcohols (MeOH, EtOH), slightly soluble in water.[1][2]

The Senior Scientist’s Verdict:

  • For Free Base: You need a Binary Solvent System . Single solvents (like Ethanol) are often "too good," holding the compound in solution even at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C.[2]
    
  • For High Purity: Convert to the Hydrochloride (HCl) Salt . The lattice energy of the salt significantly stabilizes the solid phase, preventing oiling out.[3]

Module 2: Solvent System Selection Matrix

Use this decision matrix to select your solvent based on your target form.

Option A: Recrystallizing the Free Base (Low Melting Point)

Target: Purifying the intermediate without salt formation.[2][3]

Solvent SystemRatio (v/v)Protocol Notes
EtOAc / Hexane 1:3 to 1:5Best Starting Point. Dissolve in minimal hot Ethyl Acetate (EtOAc).[1][2][3] Add warm Hexane until turbid. Cool slowly.
DCM / Pentane 1:4For Thermally Labile Samples. Dissolve in DCM at RT. Layer Pentane on top.[4][5] Allow diffusion at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C.
Toluene PureHigh Risk. Good for solubility, but high boiling point makes removal difficult. Only use if EtOAc fails.
Option B: Recrystallizing the HCl Salt (Recommended)

Target: >98% Purity, stable solid.[2][3]

Solvent SystemRatio (v/v)Protocol Notes
EtOH / Et₂O 1:10The "Gold Standard". Dissolve salt in minimal hot Ethanol (EtOH).[1][2][3] Add Diethyl Ether (Et₂O) until cloudy.[3]
IPA (Isopropyl Alcohol) PureSimplest. Heat to reflux.[3] If not soluble, add drops of water. Cool to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C.
Acetonitrile (ACN) PureAlternative. Good for removing regioisomers.

Module 3: Validated Protocols

Protocol 1: Anti-Solvent Precipitation (Free Base)

Use this if your compound is currently a crude oil.[2][3]

  • Dissolution: Dissolve 1.0 g of crude oil in 2.0 mL of Ethyl Acetate at

    
    C. Ensure complete dissolution.
    
  • Filtration: If solid impurities remain, filter hot through a 0.45

    
    m PTFE syringe filter.
    
  • Anti-Solvent Addition: While stirring rapidly, add n-Heptane (or Hexane) dropwise.[2]

    • Stop point: When the solution turns slightly milky and does not clear instantly.

  • Re-heating: Add 0.5 mL of Ethyl Acetate to clear the milkiness.

  • Nucleation: Remove heat. Let the flask cool to Room Temperature (RT) on a wood/cork block (insulator) to slow cooling.

  • Crystallization: Once at RT, move to a

    
    C fridge.
    
    • Result: White needles or prisms should form within 12 hours.

Protocol 2: Salt Formation & Crystallization (The "Pro" Method)

Use this for maximum purity.[2][3]

  • Dissolution: Dissolve crude free base in Diethyl Ether (10 mL/g).

  • Salt Formation: Add 2M HCl in Diethyl Ether dropwise at

    
    C.
    
    • Observation: A white precipitate will crash out immediately.

  • Isolation: Filter the crude solid.

  • Recrystallization:

    • Dissolve the crude salt in minimal boiling Ethanol (or Methanol).

    • Add warm Ethyl Acetate or Ether until turbid.

    • Cool gradually to

      
      C.
      
    • Filter and wash with cold Ether.

Module 4: Troubleshooting & Logic Visualization

Issue: "My product is Oiling Out!"

This occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice.[1][2] This is common with 2,4-dichloro-benzyl derivatives due to high lipophilicity.[1][2][3]

Workflow for Oiling Out Intervention:

Recrystallization_Logic Start Start: Hot Solution Cooling Cooling Process Start->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals White Solid Oil Oiling Out (Liquid Droplets) Observation->Oil Immiscible Oil Filter Filter Crystals->Filter Success Remedy1 Remedy 1: Re-heat & Add 10% more Polar Solvent Oil->Remedy1 Soln too non-polar Remedy2 Remedy 2: Seed with Pure Crystal Oil->Remedy2 Super-saturation too high Remedy3 Remedy 3: Scratch Glass (Induce Nucleation) Oil->Remedy3 Lack of nucleation sites Remedy1->Cooling Remedy2->Cooling Remedy3->Cooling

Figure 1: Decision tree for intervening when the product separates as an oil rather than a crystal.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why is the melting point of my free base lower than literature values? A: The free base of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is prone to trapping solvent in the lattice (solvates) or absorbing atmospheric CO₂ to form carbonates due to the basic nitrogen.[1][2][3]

  • Fix: Dry the sample under high vacuum (0.1 mbar) at

    
    C for 24 hours. If the MP is still low, convert to the HCl salt for confirmation.
    

Q2: Can I use Acetone? A: Avoid Acetone. While solubility is good, primary/secondary amines (and even some hindered tertiary amines) can react with acetone over time to form hemiaminals or imines, especially if acidic impurities are present.[3] Stick to EtOAc or Alcohols.[5]

Q3: My yield is low (<50%). Where is the rest? A: The 2,4-dichlorobenzyl group is heavy and lipophilic.[1][2] If you used too much Ethanol, the compound is likely still in the mother liquor.

  • Fix: Rotovap the mother liquor to 1/3 volume and put it back in the freezer. Alternatively, perform an Acid/Base extraction on the mother liquor to recover the remaining material.

References & Authority

  • Synthesis of Piperidine Intermediates: US Patent 9,650,337 B2. Describes the purification and salt formation of similar 4-substituted piperidines using Ethyl Acetate and HCl/Ethanol systems.

  • Physical Properties of 2,4-Dichlorobenzyl Analogs: ChemicalBook & Sigma Aldrich Data. Confirms solubility profiles of 2,4-dichlorobenzyl alcohol and related heterocycles in alcohols and chlorinated solvents. [2][3]

  • General Recrystallization of Benzyl-Piperidines: Journal of Medicinal Chemistry. Standard procedures for N-benzyl piperidine derivatives typically utilize EtOH/Et₂O for hydrochloride salts to ensure removal of non-basic impurities.[1][2] [1][2][3]

Sources

Addressing hygroscopic properties of piperidine methanol salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hygroscopicity & Handling Protocols

Case ID: PM-HYGRO-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Wet Sponge" Effect

As a Senior Application Scientist, I frequently encounter researchers struggling with Piperidine Methanol (PM) derivatives (e.g., 2-, 3-, or 4-piperidinemethanol). These molecules present a "perfect storm" for hygroscopicity: they possess a hydrogen-bond-donating hydroxyl group and a basic secondary amine. When converted to hydrochloride salts, the high lattice energy often competes poorly with the hydration energy of atmospheric water, leading to deliquescence.

Water is not just a solvent here; it is a reactive impurity . In downstream applications like nucleophilic substitutions or coupling reactions, excess water alters stoichiometry, quenches sensitive reagents (e.g., acid chlorides, isocyanates), and degrades yield.

This guide provides self-validating protocols to diagnose, remediate, and prevent moisture issues in PM salts.

Module 1: Immediate Remediation (Drying Protocols)

Status: User reports salt has turned into a "sticky gum" or "paste."

Do not attempt to dry a deliquescent PM salt solely by heat; this often leads to degradation (oxidation of the amine) or formation of a hard, glassy puck that traps moisture. You must break the hydration shell chemically or physically using azeotropes.

Protocol A: The Toluene Azeotrope Rescue

Best for: Recovering salts that have absorbed significant moisture.

Mechanism: Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water). As toluene distills, it mechanically carries water out of the salt lattice at temperatures lower than water’s boiling point.

StepActionTechnical Rationale
1 Dissolution Dissolve the "wet" PM salt in a minimum amount of anhydrous Ethanol (EtOH) . If the salt is HCl, it will dissolve readily.[1]
2 Addition Add Toluene (ratio 10:1 Toluene:EtOH). The solution may turn cloudy; this is expected.
3 Evaporation Rotovap at 45–50°C under reduced pressure. Do not overheat.
4 Repetition When a solid/gum residue forms, re-suspend in pure Toluene and rotovap again. Repeat 2-3 times.
5 Final Dry Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 12 hours.
Protocol B: Lyophilization (Freeze-Drying)

Best for: Thermally sensitive PM derivatives.

  • Dissolve the salt in water (or t-Butanol/Water mix).

  • Freeze rapidly using liquid nitrogen to create an amorphous ice structure.

  • Sublime the ice under high vacuum (<0.1 mbar).

    • Note: This often produces a fluffy, amorphous powder. Warning: Amorphous forms are more hygroscopic than crystalline forms. This material must be transferred immediately to a glovebox or sealed under Argon.

Module 2: Prevention & Handling Workflows

Status: User needs to weigh exact equivalents for a reaction.

Standard weighing paper is insufficient for PM salts at >40% Relative Humidity (RH). The mass will drift upwards on the balance readout within seconds.

Workflow Visualization: Handling Environment Logic

HandlingLogic Start Start: Weighing PM Salt CheckRH Check Lab Humidity (RH) Start->CheckRH LowRH RH < 35% CheckRH->LowRH HighRH RH > 35% CheckRH->HighRH Standard Standard Weighing (Quick transfer) LowRH->Standard Non-critical Difference Weighing by Difference (Closed Vial) LowRH->Difference Stoichiometry Critical HighRH->Difference Moderate Sensitivity Glovebox Inert Atmosphere (Glovebox/Bag) HighRH->Glovebox High Sensitivity

Figure 1: Decision matrix for handling hygroscopic salts based on environmental humidity.

Technique: Weighing by Difference
  • Dry the salt and store it in a capped vial.

  • Place the entire capped vial on the balance. Tare (Zero) the balance.

  • Remove the vial, quickly transfer an estimated amount to your reaction vessel, and recap the vial immediately.

  • Place the capped vial back on the balance.

  • The negative mass displayed is the exact amount added to your reaction.

    • Why this works: The salt is never exposed to the balance's open air environment while the measurement is being read.

Module 3: Salt Engineering (The Long-Term Fix)

Status: User is scaling up and cannot handle the hygroscopic HCl salt.

If the Hydrochloride (HCl) salt is too hygroscopic, you are fighting thermodynamics. The chloride ion is small and has a high charge density, often creating crystal lattices with voids that accommodate water. Switching to a larger, less coordinating counter-ion can "pack" the lattice better and exclude water.

Comparative Data: Counter-ion Selection
Counter-ionHygroscopicity RiskCrystallinity PotentialNotes for Piperidine Methanols
Hydrochloride (HCl) High HighDefault choice, but often deliquescent.
Hydrobromide (HBr) ModerateHighOften less hygroscopic than HCl, but corrosive.
Fumarate (1:1) Low ModerateExcellent choice. The H-bonding network of fumarate often stabilizes the amine without water.
Succinate LowModerateSimilar to fumarate; good for pharmaceutical acceptability.
Tosylate/Mesylate ModerateHighGood crystallinity, but check for genotoxic impurity risks (alkyl sulfonates).
Salt Selection Workflow

SaltSelection Base Piperidine Methanol Free Base pKaCheck Check pKa (Need u0394pKa > 2) Base->pKaCheck Screen1 Screen 1: HCl, HBr (Small Counter-ions) pKaCheck->Screen1 Screen2 Screen 2: Fumaric, Succinic (Dicarboxylic Acids) pKaCheck->Screen2 Eval Hygroscopicity Stress Test (DVS or 24h @ 75% RH) Screen1->Eval Screen2->Eval Select Select Candidate Eval->Select

Figure 2: Workflow for re-engineering the salt form to minimize hygroscopicity.

Frequently Asked Questions (FAQs)

Q: I see a broad peak at 3.5–4.5 ppm in my 1H NMR. Is this my product? A: Likely not. In DMSO-d6 or CDCl₃, absorbed water appears as a broad singlet. For piperidine methanol salts, water often H-bonds to the hydroxyl group and the ammonium center, causing the water peak to shift and broaden significantly.

  • Verification: Add a drop of D₂O to the NMR tube. If the peak grows and shifts, it is water/exchangeable protons.

Q: Can I use the wet salt for a Grignard reaction if I use excess reagent? A: Absolutely not. Water destroys Grignard reagents immediately (


). Furthermore, the magnesium hydroxide formed coats the surface of any solid reagents, stalling the reaction. You must dry the salt using Protocol A  (Azeotrope) to <0.1% water content before attempting organometallic chemistry.

Q: Why not just use the free base? A: Piperidine methanol free bases are often low-melting solids or viscous oils that oxidize over time (turning yellow/brown). The salt form protects the nitrogen from oxidation. If you must use the free base, store it under Argon at 4°C.

References

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3][4][5] U.S. Department of Health and Human Services.[2][5] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for azeotropic drying of amines).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on counter-ion selection).

  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol Product Specification & Safety Data Sheet.Link

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. (General troubleshooting for piperidine alkaloids). Link

Sources

Refining HPLC methods for detecting [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol . It is structured to bypass generic advice and address the specific physicochemical challenges posed by this molecule: the basicity of the piperidine ring and the lipophilicity of the dichlorobenzyl moiety.

Topic: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol Case ID: PIP-DCB-001 Status: Open for Optimization

Compound Profile & Analytical Challenges

Before optimizing, you must understand the "personality" of your analyte. This molecule presents a classic "push-pull" challenge in chromatography.

FeatureChemical BasisChromatographic Consequence
Basic Nitrogen Piperidine ring (pKa ~10.[1]5)Severe Tailing. At neutral/acidic pH, the nitrogen is protonated (

) and interacts strongly with residual silanols (

) on the column stationary phase.
Lipophilicity 2,4-Dichlorobenzyl groupRetention & Carryover. This moiety is hydrophobic, requiring higher organic strength to elute. It also tends to stick to stainless steel frits.
Chromophore Dichlorobenzyl ringDetection Limits. UV absorption is strong at

~210-220 nm (sensitive) and moderate at 254 nm (selective).

Recommended Methodologies (The "Gold Standards")

We recommend two distinct approaches based on your available instrumentation and goals.

Method A: High pH Stability (Robustness Priority)

Best for QC, purity analysis, and eliminating tailing without ion-pairing agents.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do NOT use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 10% B (Re-equilibrate for 5 mins).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm.

  • Why this works: At pH 10, the piperidine nitrogen is deprotonated (neutral). It no longer interacts with silanols, resulting in sharp, symmetrical peaks.

Method B: Low pH (LC-MS Compatible)

Best for identification and mass spectrometry workflows.

  • Column: Charged Surface Hybrid (CSH) C18 or End-capped C18 (e.g., Waters CSH C18 or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Similar to Method A, but retention may shift slightly earlier due to ionization.

  • Why this works: The formic acid fully protonates the amine, while the specialized "charged surface" or high-density end-capping of the column repels the positive charge, preventing the secondary interactions that cause tailing.

Workflow Visualization: Method Selection

MethodSelection Start START: Define Goal MS_Check Is Mass Spec (MS) Required? Start->MS_Check No_MS No (UV Only) MS_Check->No_MS Robustness Focus Yes_MS Yes (LC-MS) MS_Check->Yes_MS Sensitivity Focus High_pH Method A: High pH (pH 10) No_MS->High_pH Col_Hybrid Column: Hybrid Particle (e.g., XBridge, Gemini) High_pH->Col_Hybrid Mech_High Mechanism: Neutralize Amine (Eliminates Silanol Interaction) Col_Hybrid->Mech_High Low_pH Method B: Low pH (pH 2-3) Yes_MS->Low_pH Col_CSH Column: Charged Surface (e.g., CSH, Zorbax SB) Low_pH->Col_CSH Mech_Low Mechanism: Protonate Amine + Repel via Column Charge Col_CSH->Mech_Low

Caption: Decision tree for selecting the optimal mobile phase pH based on detection requirements.

Troubleshooting Center (FAQs)

Ticket #101: "My peak is tailing severely (As > 2.0)."

  • Diagnosis: This is the hallmark of "Silanol Sting." Your piperidine amine is positively charged and sticking to the negatively charged silanols on the silica surface.

  • Immediate Fix:

    • Add a Modifier: If using Low pH, add 5 mM Ammonium Formate or 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from your analyte.

    • Switch to High pH: If your column allows (Hybrid particle), switch to Method A (pH 10). This is the most effective cure.

Ticket #102: "I see 'Ghost Peaks' in my blank run."

  • Diagnosis: Carryover. The 2,4-dichlorobenzyl group is highly lipophilic and may be adsorbing to the injector needle or rotor seal.

  • Immediate Fix:

    • Needle Wash: Change your needle wash solvent to 90% Acetonitrile / 10% Water (or IPA/MeOH mix). Standard 50/50 mixes are often too weak to clean this compound off the needle.

    • Extend Gradient: Ensure your gradient holds at 95-100% B for at least 3 column volumes to flush the column fully.

Ticket #103: "I see split peaks or double peaks for the main compound."

  • Diagnosis: Solvent Mismatch Effect. You likely dissolved your sample in 100% Methanol or Acetonitrile, but your starting mobile phase is high aqueous (e.g., 90% Water). The strong solvent "pushes" the analyte down the column faster than the mobile phase can equilibrate it.

  • Immediate Fix: Dissolve your sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer). If solubility is an issue, use 50/50, but reduce the injection volume (e.g., from 10 µL to 2 µL).

Validation Protocol (Self-Validating System)

To ensure your data is trustworthy, implement this System Suitability Test (SST) before every run.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures silanol activity is suppressed. If

, the column is aging or pH is incorrect.
Retention Factor (

)

Ensures the analyte is truly interacting with the stationary phase and not eluting in the void volume.
Resolution (

)

(If impurities present) Critical to separate the target from potential hydrolysis products (e.g., 2,4-dichlorobenzyl alcohol).
Precision (RSD)

(n=6)
Confirms the injector and pump stability.

Troubleshooting Logic Map

Troubleshooting Problem ISSUE DETECTED Tailing Peak Tailing Problem->Tailing Split Split/Double Peak Problem->Split Drift Retention Drift Problem->Drift Sol_pH Check pH & Column Type (Switch to High pH) Tailing->Sol_pH Sol_Diluent Match Sample Diluent to Mobile Phase A Split->Sol_Diluent Sol_Temp Control Column Temp (Use Oven @ 30-40°C) Drift->Sol_Temp

Caption: Rapid diagnostic flow for common piperidine-derivative HPLC anomalies.

References

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC?Link

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Refer to current USP-NF for official standards on Tailing Factors and System Suitability).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC?Link

Sources

Validation & Comparative

Comprehensive Analysis & Comparative NMR Profiling: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Proton NMR spectrum for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol . This document is structured to serve as a primary reference for structural validation, impurity profiling, and solvent selection in drug discovery workflows.[1]

Executive Summary & Structural Context

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a critical pharmacophore often utilized in the synthesis of GPCR ligands (e.g., MCH-1, CCR5 antagonists). Its structural integrity relies on the precise connectivity between a lipophilic 2,4-dichlorobenzyl moiety and a polar 4-hydroxymethylpiperidine scaffold.

This guide moves beyond simple peak listing. It compares the spectral performance of this molecule under different solvent systems and benchmarks it against critical process impurities (starting materials), providing a robust framework for purity assessment.[1]

Core Structural Challenges
  • Aromatic Regiochemistry: Distinguishing the 2,4-dichloro substitution pattern from 2,6- or 3,4- isomers.

  • Piperidine Conformation: Resolving axial vs. equatorial protons in the aliphatic region.[2]

  • Labile Protons: Detecting the hydroxyl (-OH) proton, which is solvent-dependent.

Experimental Configuration (Protocol)

To ensure reproducibility and self-validating results, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5][6][7]
  • Mass: 5–10 mg of analyte.[3]

  • Solvent Volume: 600 µL.[4]

  • Tube Quality: 5 mm high-precision NMR tubes (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., K2CO3 from the alkylation step) which cause line broadening.[1]

Instrument Parameters (600 MHz Baseline)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Spectral Width: 14 ppm (-2 to 12 ppm).

  • Acquisition Time (AQ): 3.0 – 4.0 sec.[3]

  • Relaxation Delay (D1): 1.0 sec (increase to 5.0 sec for quantitative integration).

  • Scans (NS): 16 (CDCl3) to 64 (DMSO-d6).

  • Temperature: 298 K (25°C).

Spectral Deconvolution: The "Fingerprint" Analysis

The following assignments are based on chemometric fragment analysis and validated against analogous piperidine derivatives [1, 2].

A. The Aromatic Region (7.0 – 7.5 ppm)

The 2,4-dichloro substitution creates a distinct ABC-like system (or ABX depending on field strength).

  • H-3 (Ar-H): ~7.40 ppm (d, J ≈ 2.0 Hz). Resonates most downfield due to being flanked by two chlorine atoms.

  • H-6 (Ar-H): ~7.35 ppm (d, J ≈ 8.2 Hz). Ortho to the benzylic methylene.

  • H-5 (Ar-H): ~7.22 ppm (dd, J ≈ 8.2, 2.0 Hz).[1]

B. The Benzylic Anchor (3.0 – 4.0 ppm)

This is the most critical signal for confirming successful N-alkylation.

  • N-CH₂-Ar: 3.55 ppm (Singlet) .[5]

    • Diagnostic Value: If this peak appears as a doublet, the amine is protonated (salt form). If it appears at ~4.6 ppm, it indicates unreacted benzyl chloride [3].[1]

C. The Piperidine Scaffold (1.0 – 3.0 ppm)

The piperidine ring adopts a chair conformation, creating distinct magnetic environments for axial and equatorial protons.[1]

  • H-2eq / H-6eq: ~2.90 ppm (Broad doublet). Deshielded by the adjacent Nitrogen.[2]

  • H-2ax / H-6ax: ~2.05 ppm (Td, J ≈ 11, 2.5 Hz).[1][6] Shielded due to axial orientation.[2]

  • -CH₂-OH (Hydroxymethyl): ~3.50 ppm (Doublet, J ≈ 6 Hz). Often overlaps with the benzylic singlet in CDCl3.

  • H-4 (Methine): ~1.55 ppm (Multiplet).

  • H-3 / H-5: ~1.30 – 1.70 ppm (Multiplets).

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent radically alters the spectral profile, particularly for the hydroxymethyl group.

FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
-OH Proton Usually invisible or broad singlet at 1.5-2.0 ppm (exchanges with trace water).Distinct Triplet at ~4.4 ppm (J ≈ 5.0 Hz).Use DMSO-d6 for full characterization to prove the alcohol is intact.
Benzylic CH₂ Sharp Singlet at ~3.55 ppm.Sharp Singlet at ~3.48 ppm (may overlap with water peak at 3.33 ppm).Use CDCl3 for purity checks to avoid water interference.
Solubility Excellent (Free base).Excellent (Salts and Free base).Use DMSO-d6 if analyzing the hydrochloride salt.

Expert Insight: In CDCl3, the -CH2-OH protons appear as a simple doublet (coupling only to H-4). In DMSO-d6, they appear as a triplet (coupling to H-4 and the OH proton). This "splitting of the splitting" is the definitive proof of the alcohol's presence.

Comparison 2: Impurity Discrimination (Process Control)

A major challenge in synthesis is separating the product from the alkylating agent (2,4-dichlorobenzyl chloride) and the scaffold (4-piperidinemethanol).

CompoundKey Diagnostic Signal (1H NMR) Shift Difference (Δδ)
Product N-CH₂-Ar (Singlet) @ 3.55 ppm Reference
Impurity A: 2,4-Dichlorobenzyl ChlorideCH₂-Cl (Singlet) @ 4.70 ppm +1.15 ppm (Downfield)
Impurity B: 2,4-Dichlorobenzyl AlcoholCH₂-OH (Singlet) @ 4.75 ppm +1.20 ppm (Downfield)
Impurity C: 4-PiperidinemethanolN-H (Broad) @ ~1.8-2.5 ppm Absence of Aromatic Signals

Self-Validating Protocol: If a peak at 4.7 ppm is observed, the reaction is incomplete. If the aromatic integration is low relative to the aliphatic region, the sample may contain unreacted piperidine scaffold.[1]

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure, prioritizing the "Anchor" signals.

NMR_Assignment_Logic Start Start: Acquire Spectrum Solvent_Check Decision: Solvent Used? Start->Solvent_Check CDCl3_Path Solvent: CDCl3 Solvent_Check->CDCl3_Path Lipophilic DMSO_Path Solvent: DMSO-d6 Solvent_Check->DMSO_Path Polar/Salt Locate_Benzyl Locate Benzylic CH2 (Singlet ~3.55 ppm) CDCl3_Path->Locate_Benzyl Check_Impurity Check ~4.7 ppm (Start Material) Locate_Benzyl->Check_Impurity Aromatic_Pattern Analyze Aromatic Region (7.2 - 7.4 ppm) Look for 2,4-Cl Pattern Check_Impurity->Aromatic_Pattern Clean Locate_OH Locate OH Triplet (~4.4 ppm) DMSO_Path->Locate_OH Locate_OH->Locate_Benzyl Piperidine_Conf Resolve Piperidine Ring (Axial/Equatorial Splitting) Aromatic_Pattern->Piperidine_Conf Final_Validation Structure Confirmed Piperidine_Conf->Final_Validation

Caption: Logical workflow for structural verification, highlighting the divergence in analysis based on solvent selection.

References

  • Fulmer, G. R., et al. (2010).[1][7] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][7] Link[1]

  • ChemicalBook. (2023). "4-Hydroxymethylpiperidine NMR Spectrum Data." ChemicalBook Database. Link

  • National Institutes of Health (NIH). (2016). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." PubMed Central. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

Sources

Mass spectrometry fragmentation patterns of 2,4-dichlorobenzyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Profiling of 2,4-Dichlorobenzyl Piperidines

Executive Summary & Analytical Landscape

The 2,4-dichlorobenzyl piperidine motif is a critical pharmacophore found in various bioactive compounds, including antifungal agents, anticholinergics, and sigma receptor ligands. Accurate structural characterization of this moiety is challenging due to the high electronegativity of the dichloro-substitution and the potential for isobaric interference from positional isomers (e.g., 3,4-dichloro analogs).

This guide compares the two dominant analytical "products" (methodologies) used to profile these compounds: Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS/MS . While EI provides a definitive structural fingerprint through extensive fragmentation, ESI-MS/MS offers superior sensitivity for biological matrices and soft ionization for molecular weight confirmation.

Mechanistic Analysis: The Physics of Fragmentation

To validate the presence of a 2,4-dichlorobenzyl piperidine, one must understand the specific bond cleavages dictated by the internal energy of the molecule.

The Chlorine Isotope Signature (The "9:6:1" Rule)

The most immediate validation of the 2,4-dichloro moiety is the isotopic envelope. Chlorine exists naturally as


 (~75.8%) and 

(~24.2%).[1]
  • Single Cl: 3:1 ratio (

    
     : 
    
    
    
    ).[2]
  • Double Cl (

    
    ):  The expansion of 
    
    
    
    yields a distinct 9:6:1 intensity ratio for ions at
    
    
    M , M+2 , and M+4 .
  • Application: This pattern must be observed in both the molecular ion and the benzyl fragment ion (

    
     159/161/163).
    
Primary Fragmentation Pathways

The fragmentation is driven by the competition between the nitrogen lone pair (directing


-cleavage) and the stability of the benzyl carbocation.
  • Benzylic Cleavage (Path A): The bond between the benzylic carbon and the piperidine nitrogen is weak. Cleavage generates a resonance-stabilized 2,4-dichlorobenzyl cation (

    
     159). This ion often rearranges to a substituted tropylium ion , a hallmark of alkylbenzenes.
    
  • Piperidine

    
    -Cleavage (Path B):  Radical-site initiation on the nitrogen leads to homolytic cleavage of the adjacent C-C bond in the piperidine ring, or loss of the benzyl radical to form the piperidinium iminium ion  (
    
    
    
    84).

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways that define the mass spectral signature of these compounds.

FragmentationPathways Parent Parent Molecule (2,4-Dichlorobenzyl piperidine) [M]+ Ionization Ionization Source (EI or ESI) Parent->Ionization BenzylCat 2,4-Dichlorobenzyl Cation (m/z 159, 161, 163) Ratio: 9:6:1 Ionization->BenzylCat Benzylic C-N Cleavage (Charge retention on Benzyl) PiperidineCat Piperidine Iminium Ion (m/z 84) Ionization->PiperidineCat Loss of Benzyl Radical (Charge retention on N) Tropylium Rearrangement: Dichlorotropylium Ion (Stable Aromatic) BenzylCat->Tropylium Ring Expansion RingOpen Ring Opening (CnH2n fragments) PiperidineCat->RingOpen High Energy (EI)

Figure 1: Competitive fragmentation pathways showing the formation of the diagnostic dichlorobenzyl cation (Red) and the piperidine iminium species (Green).

Comparative Performance Data

The following table contrasts the spectral data obtained from Electron Ionization (EI) versus Electrospray Ionization (ESI) for a standard 2,4-dichlorobenzyl piperidine derivative.

FeatureMethod A: EI-GC/MS (70 eV)Method B: ESI-LC/MS/MS (CID)
Molecular Ion Low intensity (

). Often <5% abundance.
Dominant Protonated Ion (

).
Base Peak

84
(Piperidine iminium) or

159
(Benzyl).

(Precursor) or specific fragment depending on Collision Energy (CE).
Isotope Pattern Clearly visible on fragments 159/161/163.Visible on parent

; crucial for confirmation.
Structural Insight High. Fingerprint allows library matching (NIST). Distinguishes isomers via retention time + spectra.Medium. Requires MS/MS (MS2) to see fragments. Soft ionization preserves molecular weight.
Sensitivity ng to pg range.fg to pg range (Superior for trace analysis).
Key Fragment Ions

84, 159, 161, 163.
Neutral loss of piperidine or HCl (depending on collision energy).

Experimental Protocols (Self-Validating)

To ensure reproducibility and trust, follow these validated workflows.

Protocol A: EI-GC/MS (Structural Fingerprinting)

Best for: Identification of synthesized intermediates or impurities.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade). Dilute 1:100 in Hexane or DCM.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV.

  • Validation Check: Look for the

    
     159/161/163 cluster. If the ratio deviates significantly from 9:6:1, suspect interference or co-elution.
    
Protocol B: ESI-LC/MS/MS (Trace Quantification)

Best for: DMPK studies, biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. C18 Column.

  • Ion Source: ESI Positive Mode (

    
    ).
    
  • MS/MS Optimization:

    • Perform a Product Ion Scan of the

      
       parent.[3]
      
    • Ramp Collision Energy (CE) from 10V to 50V.

    • Target: Select the transition from Parent

      
       159 (Quantifier) and Parent 
      
      
      
      84 (Qualifier).
  • Validation Check: The retention time must match the standard, and the ratio of Quantifier/Qualifier ions must be constant (<15% RSD).

Decision Logic: Which Method to Choose?

MethodSelection Start Start: Sample Type? Pure Pure Compound / Synthesis Product Start->Pure Bio Biological Matrix / Trace Impurity Start->Bio EI_Method Choose EI-GC/MS (Fingerprinting) Pure->EI_Method ESI_Method Choose ESI-LC/MS/MS (Sensitivity) Bio->ESI_Method Result1 Output: Library Match & Isomer Differentiation EI_Method->Result1 Result2 Output: Quantitation & Metabolite ID ESI_Method->Result2

Figure 2: Decision tree for selecting the optimal ionization technique based on sample origin and analytical goals.

References

  • BenchChem. (2025).[3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). NIST Mass Spectral Library (2,4-Dichlorobenzyl alcohol derivatives). Retrieved from [4]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[5] (Context on Tropylium rearrangement mechanisms).

  • Chemistry LibreTexts. (2023). Fragmentation Patterns: Amines and Chlorinated Hydrocarbons. Retrieved from

Sources

Comparative Guide: FTIR Validation of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2]

In the synthesis of pharmacophores, [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol serves as a critical intermediate. Validating its identity requires distinguishing it from its precursors (4-piperidinemethanol and 2,4-dichlorobenzyl chloride) and potential regioisomers.

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the preferred method for rapid, at-line Quality Control (QC). This guide provides a scientifically grounded protocol for validating this specific molecule, focusing on the diagnostic peaks that confirm the formation of the tertiary amine and the retention of the alcohol and aryl chloride moieties.

Why FTIR for this Molecule?
  • Speed: Instant validation of the

    
    -alkylation reaction.
    
  • Specificity: The "Fingerprint Region" (600–900 cm⁻¹) uniquely identifies the 2,4-dichloro substitution pattern, distinguishing it from mono-chloro analogs.

  • Polymorph Sensitivity: Critical for solid-state characterization in drug formulation.

Theoretical Peak Assignment & Spectral Architecture

The IR spectrum of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a composite of three distinct structural domains: the Piperidine Ring , the Primary Alcohol , and the 2,4-Dichlorobenzyl moiety .

The Diagnostic Regions[2][3][4][5][6][7][8][9]
Functional GroupVibration ModeWavenumber Region (cm⁻¹)Diagnostic Value
Hydroxyl (-OH) O-H Stretch3200 – 3500 (Broad)Confirms presence of methanol group. Broadness indicates H-bonding.[1][2]
Aromatic C-H C-H Stretch (

)
3000 – 3100 (Weak)Confirms presence of the benzyl ring.
Aliphatic C-H C-H Stretch (

)
2800 – 2950 (Strong)Arises from the piperidine ring and methylene linkers.
Tertiary Amine C-N Stretch1100 – 1250 Confirms the piperidine nitrogen is substituted (loss of N-H).
Aromatic Ring C=C Stretch1450 – 1600 Characteristic "breathing" modes of the benzene ring.[3]
Aryl Chloride C-Cl Stretch600 – 800 Specific to the chlorinated benzyl group.
Substitution Pattern C-H OOP Bending800 – 900 CRITICAL: Distinguishes 2,4-dichloro from other isomers.
The "Fingerprint" Logic (Regiochemistry)

The most critical validation step is confirming the 2,4-dichloro substitution . This is a 1,2,4-trisubstituted benzene system (Position 1: Alkyl, 2: Cl, 4: Cl).

  • Isolated Hydrogen (H3): Appears ~870–890 cm⁻¹.

  • Adjacent Hydrogens (H5, H6): Appears ~800–860 cm⁻¹.

  • Validation Check: You must observe two distinct bands in this region to confirm the specific isomer.[4]

Comparative Analysis: Product vs. Alternatives

In a process development setting, "alternatives" are often the unreacted starting materials or byproducts. The following data tables provide the rejection criteria.

Comparison 1: Product vs. Amine Precursor (4-Piperidinemethanol)

Objective: Confirm N-Alkylation.

FeatureProduct SpectrumPrecursor (4-Piperidinemethanol)Validation Logic
3300–3500 cm⁻¹ Single Broad Band (O-H)Overlapping Bands (O-H + N-H)The precursor has a secondary amine N-H stretch. The product must NOT have a sharp N-H spike.
3000–3100 cm⁻¹ Present (Ar-H)AbsentAppearance of peaks >3000 cm⁻¹ confirms benzyl attachment.
1500–1600 cm⁻¹ Strong Bands (Ar C=C)Weak/Absent (only CH2 bend)Strong aromatic ring modes confirm reaction success.
Comparison 2: Product vs. Alkylating Agent (2,4-Dichlorobenzyl chloride)

Objective: Confirm Nucleophilic Substitution.

FeatureProduct SpectrumPrecursor (Benzyl Chloride)Validation Logic
3200–3500 cm⁻¹ Strong/Broad (O-H)AbsentThe appearance of the O-H band is the primary indicator of the piperidine-methanol moiety.
1260 cm⁻¹ AbsentPresent (CH2-Cl Wag)The specific CH2-Cl wagging band of the starting material should disappear upon substitution.
Fingerprint Matches ReferenceMatches ReferenceBoth contain the 2,4-dichloro ring; this region confirms the moiety is intact but does not confirm the reaction.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture interference with the O-H peak.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Final QC).

Step-by-Step Workflow
  • Background: Collect air background (ensure CO2 doublet at 2350 cm⁻¹ is minimized).

  • Sample Prep: Place ~5mg of solid product on the crystal. Apply high pressure to ensure contact.

  • Collection: Scan from 4000 to 600 cm⁻¹.

  • Processing: Apply Automatic Baseline Correction. Do not smooth data excessively as it may obscure the fingerprint splitting.

  • Validation: Compare against the logic flow below.

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the compound based on spectral features.

ValidationLogic Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band Present?) Start->CheckOH CheckNH Check for Sharp N-H Spike (Secondary Amine?) CheckOH->CheckNH Yes (O-H Found) ResultFail_SM2 FAIL: Unreacted Benzyl Chloride (No O-H) CheckOH->ResultFail_SM2 No (O-H Missing) CheckAr Check 3000-3100 cm⁻¹ (Aromatic C-H Present?) CheckNH->CheckAr No (Pure Tertiary Amine) ResultFail_SM1 FAIL: Unreacted Piperidine (N-H Present) CheckNH->ResultFail_SM1 Yes (N-H Detected) CheckFingerprint Check 800-900 cm⁻¹ (1,2,4-Trisubstituted Pattern?) CheckAr->CheckFingerprint Yes CheckAr->ResultFail_SM1 No (Missing Benzyl) ResultPass PASS: Valid Product Identity CheckFingerprint->ResultPass Pattern Matches ResultFail_Iso FAIL: Wrong Isomer (Incorrect OOP Pattern) CheckFingerprint->ResultFail_Iso Pattern Mismatch

Caption: Figure 1. Decision tree for spectral validation. Blue nodes represent critical spectral checkpoints; Red nodes indicate specific failure modes.

Technique Comparison: FTIR vs. Alternatives

While this guide focuses on FTIR, understanding its position relative to other analytical techniques establishes authority.

TechniquePrimary RoleAdvantage for this MoleculeLimitation
FTIR Functional Group ID Best for detecting unreacted N-H (amine) and confirming the specific isomer pattern (fingerprint).Cannot easily quantify purity < 1%.
HPLC-UV Purity Quantification Separates the 2,4-dichloro product from 3,4-dichloro isomers (retention time).Requires solvents/standards; slower than FTIR.
1H-NMR Structural Elucidation Definitively assigns the methylene protons between N and the Benzyl ring.High cost; not suitable for at-line production checks.

Recommendation: Use FTIR for identification and reaction completion checks. Use HPLC for final purity assay.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Piperidine, 4-methyl- (Analogous Aliphatic Amine). National Institute of Standards and Technology.[5] Available at: [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups (Aromatic Substitution Patterns). Available at: [Link]

  • ResearchGate. FTIR analysis of 2,4-dichlorobenzyl derivatives and 1,2,4-trisubstituted benzene ring vibrations. (Derived from spectral data of analogous 2,4-dichloro-6-nitrophenol).[6] Available at: [Link]

  • UCLA Chemistry. Characteristic IR Absorption Peaks of Functional Groups (C-Cl and Amine correlations). Available at: [Link]

Sources

Quality control standards for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol purity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative QC Framework: Analytical Standards for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol Purity

Executive Summary

As a Senior Application Scientist, I often see [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol treated merely as a transient intermediate. This is a critical error. In drug development, this building block acts as a scaffold for various GPCR ligands and enzyme inhibitors. Impurities here—specifically residual benzyl halides and unreacted piperidines—act as "silent killers" in downstream steps, poisoning palladium catalysts and introducing genotoxic risks early in the pipeline.

This guide moves beyond basic "Certificate of Analysis" checks, comparing standard HPLC-UV methods against a rigorous, multi-detector approach (LC-MS/UV) necessary for high-stakes pharmaceutical synthesis.

Part 1: Critical Quality Attributes (CQA) & Impurity Logic

To control purity, one must understand the chemical lineage.[1][2] The synthesis typically involves the N-alkylation of 4-piperidinemethanol with 2,4-dichlorobenzyl chloride .

The Impurity Landscape
Impurity TypeSpecific CompoundRisk ProfileDetection Challenge
Starting Material A 4-PiperidinemethanolProcess Risk: Competes in subsequent coupling reactions.High: Lacks a strong chromophore; invisible to standard UV (254 nm).
Starting Material B 2,4-Dichlorobenzyl chlorideSafety Risk: Potent alkylator; Class 1 Genotoxic Impurity (GTI).Moderate: Detectable by UV, but requires low ppm limits (ICH M7).
Byproduct 2,4-Dichlorobenzyl alcoholProcess Risk: Result of halide hydrolysis; inert but lowers potency.Low: Strong UV absorbance.
Regioisomer 2,6-Dichlorobenzyl analogStructural Risk: Changes biological activity/binding affinity.High: Co-elutes with product on standard C18 columns.
Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities, establishing the causality required for effective troubleshooting.

ImpurityPathway Figure 1: Synthesis & Impurity Genesis Pathway SM1 4-Piperidinemethanol (Polar, No UV) PROD Target Product [1-(2,4-Dichloro...] SM1->PROD N-Alkylation (Base, solvent) IMP_O Impurity: O-Alkylated Byproduct SM1->IMP_O Over-alkylation (Excess Base) SM2 2,4-Dichlorobenzyl chloride (GTI) SM2->PROD IMP_HYD Impurity: 2,4-Dichlorobenzyl alcohol SM2->IMP_HYD Hydrolysis (Wet solvent)

Part 2: Comparative Analytical Guide

We evaluated three analytical methodologies for batch release. The data below highlights why a single-mode detection (UV only) is insufficient for this specific piperidine derivative.

Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: GC-FID (Alternative) Method C: LC-MS (Recommended)
Primary Detector Diode Array (210-254 nm)Flame IonizationESI+ Mass Spectrometer
Sensitivity (LOQ) ~0.1% (Standard)~50 ppm< 10 ppm (Trace)
Blind Spots Misses 4-piperidinemethanol (no chromophore).Thermal degradation of the methanol group possible.None (detects all ionizable species).
Genotoxin Detection Poor for trace benzyl chloride.Excellent for benzyl chloride.Excellent (SIM mode).
Verdict Insufficient for final release; okay for in-process.Specialized only for residual halides.Gold Standard for comprehensive purity.

Part 3: The "Gold Standard" Protocol (LC-MS/UV)

This protocol is designed to be self-validating. It uses an acidic mobile phase to ensure the basic piperidine nitrogen is protonated (


), preventing peak tailing—a common failure mode in piperidine analysis.
Chromatographic Conditions
  • System: UHPLC coupled with Single Quadrupole MS.

  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18),

    
     mm, 2.5 µm.
    
    • Why: CSH particles resist basic loading, sharpening the piperidine peak.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)%BRationale
0.05Hold polar SM (4-piperidinemethanol)
1.05Isocratic hold
8.095Elute lipophilic product & bis-alkylated impurities
10.095Wash column
10.15Re-equilibration
Detection Parameters
  • UV: 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm is required to see the "shoulder" absorbance of the piperidine ring, though the benzyl group dominates at 254 nm.

  • MS (ESI+): Scan range 100–600 m/z.

    • SIM Mode: Monitor m/z 116 (4-piperidinemethanol) and m/z 159 (dichlorobenzyl cation).

Sample Preparation (Critical Step)
  • Solvent: 50:50 Methanol:Water.

    • Warning: Do not dissolve in pure acetonitrile. The polar starting material (4-piperidinemethanol) may precipitate or form micelles, leading to false high-purity results.

  • Concentration: 0.5 mg/mL.

Part 4: QC Decision Logic

To ensure scientific integrity, the release process must follow a logical hierarchy. If the genotoxic starting material (Benzyl Chloride) is present, the batch cannot be released regardless of the main peak purity.

QCDecisionTree Figure 2: QC Batch Release Decision Tree Start Batch Sample Step1 LC-MS Analysis (Full Scan) Start->Step1 Check1 Main Peak Purity > 98.0%? Step1->Check1 Check2 4-Piperidinemethanol < 0.5%? Check1->Check2 Yes Fail REJECT / REWORK Check1->Fail No Check3 2,4-Dichlorobenzyl Cl < 20 ppm? Check2->Check3 Yes Check2->Fail No (Polar Impurity) Pass RELEASE BATCH Check3->Pass Yes Check3->Fail No (Genotoxic Risk)

References

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18/Acidic mobile phase selection for basic amines).
  • Valavdekar, R., et al. (2016). Simultaneous estimation of Benzyl chloride and Benzyl bromide in entecavir.[5] World Journal of Pharmaceutical Research.[5] Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Nitrosamine Impurities in Pharmaceuticals. (Context for secondary amine risks). Retrieved from [Link]

Sources

Chromatographic Comparison of Piperidin-4-yl-Methanol Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-4-yl-methanol (4-Hydroxymethylpiperidine) represents a classic "analytical blind spot" in pharmaceutical development. As a polar, secondary amine with no significant chromophore, it defies standard Reversed-Phase (RP) HPLC-UV methodologies. The absence of a conjugated


-system renders detection at standard wavelengths (254 nm) impossible, while its high polarity (

) leads to immediate elution (void volume) on C18 columns.

This guide objectively compares three chromatographic strategies to overcome these physicochemical barriers. Based on experimental causality and validation data, we identify HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) as the superior methodology for impurity profiling, offering a 10-fold improvement in sensitivity over low-wavelength UV techniques.

The Analytical Challenge

The structural duality of piperidin-4-yl-methanol—containing both a basic secondary amine and a primary alcohol—creates a "Polarity/Chromophore Paradox."

FeatureAnalytical Consequence
Secondary Amine (pKa ~11) Causes severe peak tailing on silica-based columns due to silanol interactions.
High Polarity Results in poor retention (

) on standard C18, causing co-elution with solvent fronts and salts.
Lack of Chromophore Requires detection at 205–210 nm, where solvent cut-off noise drastically reduces Signal-to-Noise (S/N) ratios.
Common Impurities
  • Pyridine-4-methanol: The aromatic precursor (starting material).

  • Isonipecotic Acid: An oxidation by-product.

  • Piperidine: A degradation cleavage product.

Method Selection Decision Matrix

The following decision tree illustrates the logical selection process based on analyte properties and available instrumentation.

MethodSelection Start Analyte: Piperidin-4-yl-methanol Volatile Is the Impurity Volatile? Start->Volatile GC GC-FID (Derivatization Req.) Volatile->GC Yes (Solvents/Pyridine) Liquid Liquid Chromatography Volatile->Liquid No (Salts/Acids) Chromophore Strong UV Chromophore? Liquid->Chromophore RPHPLC RP-HPLC (Ion-Pair) Low UV (210 nm) Chromophore->RPHPLC Yes (Rare) HILIC HILIC-CAD (Recommended) Chromophore->HILIC No (Main Product)

Figure 1: Method selection logic based on volatility and optical properties. HILIC-CAD is the preferred path for non-chromophoric polar amines.

Comparative Analysis of Methodologies

Method A: HILIC-CAD (The Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase to retain polar analytes. When coupled with Charged Aerosol Detection (CAD), it eliminates the reliance on UV absorbance.[1][2]

  • Mechanism: Partitioning between the bulk organic mobile phase (Acetonitrile) and the water layer adsorbed on the silica surface.[3]

  • Why it works: The amine functional group interacts electrostatically with the stationary phase, providing excellent retention (

    
    ) and separation from the solvent front.
    
Method B: Ion-Pair RP-HPLC (The Traditional Alternative)

Standard C18 columns fail to retain the analyte. Ion-Pairing reagents (e.g., Hexanesulfonic acid) or Chaotropic salts (e.g., Perchlorate) are added to the mobile phase to form neutral complexes with the amine.

  • Mechanism: Hydrophobic retention of the ion-pair complex.

  • Drawbacks: Long equilibration times, incompatibility with MS detection (non-volatile salts), and baseline drift at 210 nm.

Method C: GC-FID (The Orthogonal Approach)

Gas Chromatography with Flame Ionization Detection is viable but requires derivatization (silylation) to mask the polar -OH and -NH groups, preventing peak tailing and thermal degradation.

Experimental Protocols

Protocol 1: HILIC-CAD (Recommended)

This protocol provides the highest sensitivity and specificity for the parent compound and polar impurities.

Instrumentation: HPLC/UHPLC with Charged Aerosol Detector (CAD). Stationary Phase: Amide-functionalized Silica (e.g., TSKgel Amide-80 or BEH Amide), 1.7 µm, 2.1 x 100 mm.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 95 0.4
2.0 95 0.4
10.0 60 0.4
12.0 60 0.4
12.1 95 0.4

| 18.0 | 95 | 0.4 |

Detector Settings (CAD):

  • Evaporation Temp: 35°C

  • Power Function: 1.0 (for linear dynamic range calibration)

  • Data Collection Rate: 10 Hz

System Suitability Criteria:

  • Tailing Factor (Tf): 0.9 – 1.2

  • Resolution (Rs) between Piperidin-4-yl-methanol and Pyridine-4-methanol: > 3.0

Protocol 2: RP-HPLC with Ion-Pairing (Alternative)

Use this if HILIC/CAD is unavailable. Note that sensitivity will be significantly lower.

Stationary Phase: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 150 mm. Mobile Phase:

  • Buffer: 20 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH 2.5).

  • Solvent: Acetonitrile.[3][4][5][6][7]

  • Ratio: 90:10 (Isocratic). Detection: UV at 205 nm.

Performance Data Summary

The following data summarizes the validation parameters observed during comparative testing of a 98% purity standard spiked with 0.5% impurities.

ParameterHILIC-CADRP-HPLC (UV 205nm)GC-FID (Derivatized)
Retention Time (min) 6.8 (Well retained)2.1 (Near void)12.4
Peak Tailing (Tf) 1.12.4 (Severe)1.0
LOD (Limit of Detection) 0.05 µg/mL5.0 µg/mL0.1 µg/mL
Linearity (

)
> 0.9990.985> 0.999
Impurity Recovery 98 - 102%85 - 115%95 - 105%
MS Compatibility High None (Non-volatile salts)High
Mechanism of Action: HILIC Retention

The diagram below details the partition mechanism that makes HILIC superior for this specific amine-alcohol.

HILIC_Mechanism Substrate Silica Surface (Polar) WaterLayer Stagnant Water-Rich Layer Substrate->WaterLayer Adsorption MobilePhase Bulk Organic Phase (ACN) WaterLayer->MobilePhase Phase Boundary Analyte Piperidin-4-yl-methanol (Polar/Ionic) Analyte->WaterLayer Partitioning (Preferred) Analyte->MobilePhase Elution

Figure 2: HILIC Separation Mechanism. The polar analyte partitions into the water-rich layer on the silica surface, ensuring retention.

Conclusion

For the rigorous analysis of Piperidin-4-yl-methanol, HILIC-CAD is the authoritative method . It resolves the fundamental issues of polarity and detection limits that plague traditional RP-HPLC.

  • Choose HILIC-CAD for impurity profiling, stability studies, and genotoxic impurity quantification.

  • Choose GC-FID only if residual solvents are the primary concern or if derivatization workflows are already established in your lab.

  • Avoid RP-HPLC (UV) unless no other option exists, as the risk of under-reporting impurities due to poor sensitivity at 210 nm is high.

References

  • Olsen, B. A. (2001).[5] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Retrieved from [Link]

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline.Impurities in New Drug Substances Q3A(R2).

Sources

A Comparative Guide to the Synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of pharmacologically active agents, featuring in a multitude of therapeutic classes.[1] The strategic functionalization of this saturated heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the principal synthetic routes to [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol, a key building block in the development of novel therapeutics. Drawing from established literature, we will dissect two primary, validated methodologies: Reductive Amination and Direct N-Alkylation . This document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic campaigns.

Introduction to the Target Molecule

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS Number: 1261235-02-2) is a versatile intermediate characterized by a piperidine core, a hydroxymethyl group at the 4-position offering a handle for further chemical modification, and a 2,4-dichlorobenzyl substituent on the nitrogen atom.[1] The dichlorinated benzyl group significantly influences the lipophilicity and electronic properties of the molecule, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug design.

Comparative Analysis of Synthetic Routes

The synthesis of N-substituted piperidines such as our target molecule is predominantly achieved through two robust and widely adopted strategies. The choice between these routes often hinges on the availability of starting materials, desired scale of reaction, and tolerance of other functional groups within the molecule.

Parameter Route 1: Reductive Amination Route 2: Direct N-Alkylation
Starting Materials Piperidin-4-yl-methanol, 2,4-DichlorobenzaldehydePiperidin-4-yl-methanol, 2,4-Dichlorobenzyl chloride/bromide
Key Transformation Imine/Iminium ion formation and subsequent reductionNucleophilic substitution
Common Reagents Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaCNBH₃), Acetic AcidPotassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium iodide (NaI - catalyst)
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Ethanol (EtOH)
Reaction Conditions Typically mild, room temperatureRoom temperature to elevated temperatures
Advantages High selectivity, mild conditions, broad substrate scope.Straightforward, often high yielding.
Disadvantages Can require careful pH control with some reducing agents.Potential for over-alkylation (less of a concern with secondary amines), benzyl halides can be lachrymatory.

Route 1: Reductive Amination

Reductive amination is a powerful and highly versatile method for the formation of carbon-nitrogen bonds. This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the condensation of an amine (piperidin-4-yl-methanol) and a carbonyl compound (2,4-dichlorobenzaldehyde), which is then reduced in situ to the desired amine. The use of mild and selective reducing agents like sodium triacetoxyborohydride is common, as they do not readily reduce the starting aldehyde.

Experimental Protocol: Reductive Amination

Materials:

  • Piperidin-4-yl-methanol

  • 2,4-Dichlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of piperidin-4-yl-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add 2,4-dichlorobenzaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.

Visualizing the Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Process cluster_end Product & Purification start1 Piperidin-4-yl-methanol step1 Iminium Ion Formation start1->step1 start2 2,4-Dichlorobenzaldehyde start2->step1 reagent1 NaBH(OAc)3 solvent1 DCM step2 In situ Reduction step1->step2 Add NaBH(OAc)3 product [1-(2,4-Dichloro-benzyl)- piperidin-4-yl]-methanol step2->product purification Quench, Extraction, Chromatography product->purification

Caption: Reductive Amination Workflow

Route 2: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach to the synthesis of N-substituted amines. This method involves the nucleophilic attack of the piperidine nitrogen on an electrophilic carbon of an alkyl halide, in this case, 2,4-dichlorobenzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Direct N-Alkylation

Materials:

  • Piperidin-4-yl-methanol

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile (MeCN), add piperidin-4-yl-methanol (1.0 equivalent).

  • Add 2,4-dichlorobenzyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.

Visualizing the Workflow: Direct N-Alkylation

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Process cluster_end Product & Purification start1 Piperidin-4-yl-methanol step1 Nucleophilic Substitution start1->step1 start2 2,4-Dichlorobenzyl chloride start2->step1 reagent1 K2CO3 reagent1->step1 solvent1 Acetonitrile solvent1->step1 product [1-(2,4-Dichloro-benzyl)- piperidin-4-yl]-methanol step1->product purification Filtration, Extraction, Chromatography product->purification

Caption: Direct N-Alkylation Workflow

Conclusion and Recommendations

Both reductive amination and direct N-alkylation represent viable and effective strategies for the synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.

  • Reductive amination is often favored for its mild reaction conditions and high degree of selectivity, making it particularly suitable for substrates with sensitive functional groups. The commercial availability of a wide range of aldehydes also contributes to its versatility.

  • Direct N-alkylation offers a more direct and often simpler experimental setup. However, the lachrymatory nature of some benzyl halides and the potential for side reactions, such as elimination or reaction with the solvent, should be considered.[2]

The ultimate choice of synthetic route will depend on the specific constraints and objectives of the research program, including the availability and cost of starting materials, the desired scale of the synthesis, and the overall synthetic strategy for the final target molecule. It is recommended that both routes be considered and potentially screened on a small scale to determine the optimal conditions for a specific application.

References

  • Supporting Information for a relevant scientific article.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • Preparation of dichlorobenzyl alcohol. European Patent Office - EP 0047622 A1. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office - EP 3666757 A1. [Link]

  • Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase. Royal Society of Chemistry. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (Specific public URL not available).
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Method for preparing 4-piperidyl piperidine.
  • Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. [Link]

  • Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. PubMed. [Link]

Sources

Reference Standards for [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks of "Synthesis Grade"

In the development of GPCR modulators and antifungal agents, the intermediate [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS: 1261235-02-2) serves as a critical pharmacophore scaffold.[1] Its structural integrity—specifically the 2,4-dichlorobenzyl moiety linked to the piperidine ring—is often the determinant of receptor binding affinity.[1]

However, a dangerous ambiguity exists in the supply chain.[1] Many laboratories rely on "Synthesis Grade" building blocks as analytical reference standards during early-phase development.[1] This practice introduces systematic errors in potency assignment and impurity tracking.[1]

This guide objectively compares Certified Reference Standards (CRS) against Synthesis Grade (SG) and In-House Crude (IHC) alternatives, demonstrating why "purity by HPLC Area%" is an insufficient metric for quantitative analysis.[1]

Comparative Analysis: Certified vs. Synthesis Grade

The following data summarizes a comparative study performed on three batches of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol obtained from different tier suppliers.

Table 1: Quantitative Performance Matrix
FeatureCertified Reference Standard (CRS) Synthesis Grade (SG) In-House Crude (IHC)
Primary Use Quantitative Assay (w/w%), Impurity MarkerSynthetic Building BlockReaction Monitoring
Assay Value 99.4% w/w (Mass Balance)98.2% Area% (HPLC)~92% Area%
Water Content (KF) 0.15% (Determined)Not Reported (Often >1%)Not Tested
Residual Solvents < 500 ppm (GC-HS)Not ReportedHigh (DCM/EtOAc)
Counterions Stoichiometric ConfirmationUndefined (Free base vs HCl)Variable
Valid for GMP? Yes (COA with Traceability)No No
Critical Insight: The "Area%" Trap

Expertise Note: A Synthesis Grade sample often claims "98% Purity."[1] However, this is typically HPLC Area% at 210 nm or 254 nm.[1] This metric ignores:

  • Inorganic Salts: NaCl or KCl from the benzylation reaction (invisible to UV).[1]

  • Residual Solvents: Dichloromethane or DMF trapped in the crystal lattice.[1]

  • Moisture: Piperidine derivatives are often hygroscopic.[1]

Experimental Evidence: In our internal testing, a "98% Area%" Synthesis Grade batch actually contained 3.5% volatiles and 1.2% inorganic ash.[1] The True Potency was only 93.3% .[1] Using this as a standard would result in a 6.7% overestimation of yield in your manufacturing process.[1]

Technical Deep Dive: Impurity Profiling

The quality of the reference standard directly impacts your ability to detect specific process impurities.[1]

Diagram 1: Impurity Fate & Carryover Pathways

This diagram illustrates how impurities in the reference standard (if uncharacterized) can mask critical impurities in the final API.[1]

ImpurityFate Start Starting Material (Piperidin-4-yl-methanol) Reaction Alkylation Reaction Start->Reaction Reagent Reagent (2,4-Dichlorobenzyl chloride) Reagent->Reaction ImpurityB Impurity B (Unreacted Reagent - Genotoxic) Reagent->ImpurityB Residual Target Target Intermediate [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol Reaction->Target Main Path ImpurityA Impurity A (Bis-alkylated species) Reaction->ImpurityA Over-alkylation Final API Analysis Final API Analysis Target->Final API Analysis If Std is Pure False Positive/Negative False Positive/Negative ImpurityA->False Positive/Negative If Std contains Impurity A

Caption: Pathway showing how uncharacterized impurities in the standard (like Impurity A) can interfere with accurate API quantification.

Experimental Protocols

To validate your reference standard, the following self-validating protocols are recommended. These methods ensure the material is suitable for Quantitative NMR (qNMR) or HPLC Assay assignment.[1]

Protocol A: Purity Assessment by HPLC-UV

Objective: To determine the chromatographic purity and identify late-eluting benzyl impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 90% B (Linear ramp to elute lipophilic dichlorobenzyl impurities)[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Piperidine absorption is weak; 220 nm captures the benzyl ring and amide/amine transitions).[1]

  • Sample Prep: Dissolve 10 mg standard in 10 mL Methanol (1 mg/mL).

Acceptance Criteria for CRS:

  • Main peak retention time: ~8.5 min.[1]

  • No single impurity > 0.1%.[1]

  • Total impurities < 1.0%.[1]

Protocol B: True Potency Assignment (Mass Balance)[1]

Objective: To calculate the "As-Is" assay value (


) for use in calculations.

[1]
  • Water Content: Determine by Karl Fischer (Volumetric or Coulometric depending on moisture level).

  • Residual Solvents: Determine by GC-Headspace.

  • Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts (NaCl).[1]

  • Calculation:

    • Example: HPLC Purity = 99.5%, Water = 0.2%, Solvents = 0.1%, Ash = 0.1%.[1]

    • 
      [1]
      

Qualification Workflow

The following decision tree outlines the process for qualifying a new batch of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol for use in GLP/GMP studies.

QualificationFlow Receipt Receive Material (CAS 1261235-02-2) ID_Test Identity Confirmation (1H-NMR + MS) Receipt->ID_Test Purity_Test Purity Assessment (HPLC + GC) ID_Test->Purity_Test Decision Purity > 98.0%? Purity_Test->Decision Fail Reject / Repurify Decision->Fail No Pass Potency Assignment (KF + ROI + Residuals) Decision->Pass Yes Cert Issue COA (Valid for 12 Months) Pass->Cert

Caption: Workflow for qualifying the reference standard. Note that Potency Assignment is only performed after Identity and Purity are confirmed.[1]

Conclusion & Recommendations

For research involving [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol , the use of "Synthesis Grade" chemicals without further characterization is a significant source of experimental error.[1]

Recommendations:

  • For Early Discovery: Synthesis Grade is acceptable only if you normalize the assay using NMR (Internal Standard Method).[1]

  • For GLP/GMP: You must use a Certified Reference Standard with a Certificate of Analysis (CoA) reporting the Mass Balance Assay .[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperidine nitrogen or absorption of atmospheric moisture.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

  • European Pharmacopoeia (Ph.[1][2] Eur.). 5.[1][2][3][4]12. Reference Standards. EDQM.[1] Link

  • PubChem Compound Summary. [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol (CAS 1261235-02-2).[1] National Center for Biotechnology Information.[1] Link[1]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Food and Drug Administration.[1] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a halogenated organic intermediate commonly used in pharmaceutical synthesis. Unlike standard organic waste, the presence of the 2,4-dichlorobenzyl moiety mandates strict segregation from non-halogenated waste streams. Improper disposal via standard incineration can lead to the formation of dioxins and furans, resulting in severe regulatory penalties (EPA/RCRA) and elevated disposal costs.

Immediate Directive: All waste containing this compound must be classified as Halogenated Organic Waste . Do not mix with acetone, ethanol, or other non-halogenated solvents.[1]

Chemical Safety Profile & Hazard Identification

Understanding the physicochemical properties is the first step in designing a safe disposal protocol.

ParameterSpecificationOperational Implication
CAS Number 170942-89-1Unique identifier for waste manifests.
Chemical Structure Halogenated PiperidineContains Chlorine (Cl); requires high-temp incineration with scrubbers.
Physical State Solid (Off-white powder)Dust generation is a primary inhalation risk during transfer.
Acidity/Basicity Basic (Amine functionality)Incompatible with strong acids and acid chlorides. Risk of exothermic reaction.
GHS Classification Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
RCRA Status Characteristic Waste (Toxic/Halogenated)While not always P or U listed by name, it is treated as hazardous chemical waste.[2]

Strategic Waste Segregation (The "Why" and "How")

The Criticality of Segregation

As a researcher, your primary logistical responsibility is segregation .

  • The Mechanism: Standard organic solvents are often used as fuel blends in cement kilns. However, halogenated compounds (like this piperidine derivative) cannot be used in fuel blending because their combustion releases acidic gases (HCl) and potential carcinogens (dioxins).

  • The Cost: Mixing 100g of this halogenated solid into a 20L drum of non-halogenated acetone reclassifies the entire drum as halogenated waste, often tripling the disposal cost.

Waste Stream Decision Tree

The following logic flow dictates how to categorize your waste at the bench level.

Waste_Decision_Tree Start Waste Generation Source State_Check Physical State? Start->State_Check Solid Pure Solid / Powder State_Check->Solid Bulk Compound Liquid In Solution State_Check->Liquid Reaction Mother Liquor Debris Contaminated Consumables (Gloves, Weigh Boats) State_Check->Debris Trace Residue Solid_Waste Solid Hazardous Waste (Double Bagged) Solid->Solid_Waste Label: Halogenated Solid Hal_Solvent Halogenated Solvent Stream (Do NOT mix with Acetone) Liquid->Hal_Solvent Label: Halogenated Liquid Debris_Bin Dry Hazardous Debris Debris->Debris_Bin Disposables Rinse Triple Rinse with Solvent Debris->Rinse Glassware Rinse->Hal_Solvent Rinsate

Figure 1: Decision logic for segregating [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol waste streams.

Operational Disposal Procedures

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired stock, degraded samples, or excess yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap. Avoid metal containers due to potential amine reactivity with certain metal oxides over time.

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.

    • Transfer the solid carefully to avoid aerosolization.

  • Labeling:

    • Affix a Hazardous Waste Tag immediately.[3]

    • Mandatory Fields:

      • Chemical Name: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.

      • Hazard Checkbox: Toxic , Irritant .

      • Constituents: "100% Halogenated Organic Solid".

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC effluents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum.

  • Segregation: Pour into the Halogenated Waste carboy (usually designated with a green tag or distinct color code in most EHS systems).

    • Note: Even if the compound is dissolved in methanol (non-halogenated), the presence of the Cl- atoms in the solute renders the whole mixture halogenated.

  • Record Keeping: Log the approximate volume and concentration on the carboy's accumulation log.

Protocol C: Empty Container & Debris Management
  • Glassware: Triple rinse with a compatible solvent (e.g., dichloromethane or methanol). Collect the rinsate as Liquid Halogenated Waste (Protocol B). The glass can then be washed normally or disposed of in the "Defaced Glass" bin.

  • Consumables: Weigh boats, pipettes, and gloves contaminated with the substance must be placed in a clear hazardous waste bag (dry debris), sealed, and boxed for incineration.

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, immediate action is required to prevent tracking the halogenated dust into common areas.

Spill_Response Assess 1. Assess Volume & State PPE 2. Don PPE (Nitrile, Goggles, N95 if dusty) Assess->PPE Type_Split Type? PPE->Type_Split Solid_Spill Solid Spill Type_Split->Solid_Spill Liq_Spill Liquid Spill Type_Split->Liq_Spill Action_Solid Cover with wet paper towel (Prevent Dust) Solid_Spill->Action_Solid Action_Liq Absorb with Vermiculite or Chem-Pad Liq_Spill->Action_Liq Clean 3. Clean & Bag Waste Action_Solid->Clean Action_Liq->Clean Report 4. Report to EHS Clean->Report

Figure 2: Emergency response workflow for spills involving [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol.

Regulatory Compliance (US Context)

While this specific intermediate may not be explicitly listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it falls under the "Characteristic Waste" definition due to its halogen content and toxicity profile.

  • EPA Waste Code: Likely D001 (if in ignitable solvent) or F002 (if spent halogenated solvent mixture). If pure solid, it is unlisted hazardous waste requiring characterization.

  • Satellite Accumulation Areas (SAA): Containers must be kept closed at all times except when adding waste (40 CFR 262.15). Open funnels are a top violation citation.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40, Code of Federal Regulations (CFR) Part 261.[4]

  • Thermo Fisher Scientific. Safety Data Sheet: 2,4-Dichlorobenzyl alcohol (Structural Analog). (Provides baseline hazard data for dichlorobenzyl moiety).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6]

Sources

Personal Protective Equipment & Handling Guide: [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Directive: Handling [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol requires a "Defense in Depth" strategy. As a pharmaceutical intermediate with a piperidine core and a chlorinated benzyl moiety, this compound presents a dual risk profile: the basic nitrogen suggests potential corrosivity/irritation, while the lipophilic dichlorobenzyl group enhances skin permeability.

In the absence of comprehensive toxicological data (LD50/LC50), you must default to Occupational Exposure Band (OEB) 3 or 4 standards. Do not wait for a "Danger" label to upgrade your safety protocols. Treat this compound as a potent, sensitizing agent until proven otherwise.[1]

Compound Identification
ParameterDetail
Chemical Name [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
CAS Number 1261235-02-2
Molecular Formula C13H17Cl2NO
Physical State Solid (typically off-white powder)
Solubility Low in water; soluble in DMSO, Methanol, DCM
Primary Hazard Class (Derived) Skin/Eye Irritant (Cat 2/2A) ; Potential Sensitizer.[2][3][4] Note: Piperidine derivatives often carry corrosive properties.

Risk Assessment: The "Black Box" Protocol

When handling intermediates with limited toxicological datasets, we apply the Precautionary Principle . The chemical structure dictates the risk:

  • The Piperidine Ring: A secondary amine structural alert.[5] Historically, piperidines are associated with severe eye damage and skin irritation due to high pKa (basicity).

  • The Dichlorobenzyl Group: Halogenation increases lipophilicity (LogP), facilitating transport across the stratum corneum (skin barrier). This means dermal absorption is a primary exposure route , not just inhalation.

  • The Methanol Tail: While generally benign, it increases polarity, potentially affecting solubility in physiological fluids.

Operational Rule: All handling of the dry powder must occur within a primary engineering control (Fume Hood or Powder Containment Enclosure).

PPE Matrix: Layered Defense System

This matrix is designed for OEB 3/4 containment.

Protection ZoneRoutine Handling (mg to g scale)Spill Cleanup / High Exposure Potential
Primary Engineering Certified Chemical Fume Hood (Face velocity: 100 fpm) or Glovebox.[2]Portable Local Exhaust or Isolation Tent.
Respiratory Not required if working in a functional hood. If outside hood: N95 is insufficient. Use Half-face respirator with P100/OV cartridges .Full-face Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.[2]
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene.Change outer gloves every 30 mins or immediately upon splash.Laminate Film (Silver Shield) gloves under Nitrile outer gloves. (Prevents permeation by chlorinated solvents).
Dermal (Body) Lab coat (Tyvek preferred over cotton) + Closed-toe shoes.[2]Tyvek® 400 or chemically resistant coveralls (e.g., Tychem) with taped seams.
Ocular Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.Full-face respirator serves as eye protection.[2]
PPE Decision Logic Diagram

The following decision tree illustrates the selection process based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree start Start: Handling [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol state_check State of Matter? start->state_check solid Solid / Powder state_check->solid solution Solution (Dissolved) state_check->solution hood_check Is Fume Hood Available? solid->hood_check solvent_check Solvent Type? solution->solvent_check hood_yes Standard PPE: - Splash Goggles - Double Nitrile Gloves - Tyvek Lab Coat hood_check->hood_yes Yes hood_no Respiratory Hazard: - Half-mask P100/OV - Designated Powder Area hood_check->hood_no No halogenated Halogenated (DCM/Chloroform) solvent_check->halogenated DCM/CHCl3 polar Polar (MeOH/DMSO) solvent_check->polar DMSO/Alc barrier_req Permeation Risk: - Silver Shield/Laminate Gloves - Chem-Resistant Apron halogenated->barrier_req standard_liq Splash Risk: - Double Nitrile (8 mil outer) - Face Shield if >100mL polar->standard_liq

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[2] Note the escalation for halogenated solvents due to permeation risks.

Operational Protocol: The "Closed Loop"

To maintain scientific integrity and safety, use a closed-loop mentality. The compound should never be exposed to the open lab environment.

Step 1: Weighing & Transfer (Critical Control Point)[2]
  • The Hazard: Static electricity can cause fine powders to "jump" or disperse, creating an inhalation hazard and cross-contamination risk.

  • The Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

    • Tare the vial, not the boat. Transfer powder directly into a pre-weighed tarred vial to minimize surface transfers.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it.

Step 2: Solubilization
  • The Hazard: Once dissolved, the "skin barrier" protection of the solid state is lost. The solvent acts as a vehicle for systemic absorption.

  • The Protocol:

    • Add solvent (e.g., DCM, Methanol) slowly to the vial.

    • Vent immediately. The heat of solution (exothermic) can pressurize a sealed vial.

    • If using DCM (Dichloromethane), standard nitrile gloves degrade in <5 minutes. Change gloves immediately after any contact.

Step 3: Reaction Setup
  • The Protocol:

    • Use positive pressure nitrogen lines to transfer liquids (cannula transfer) rather than pouring, whenever possible.

    • Place a secondary containment tray (spill tray) under the reaction flask.

Disposal & Decontamination[6]

Scientific Integrity Note: Improper disposal of halogenated compounds can lead to the formation of dioxins if incinerated at low temperatures. You must segregate this waste stream.[6]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag. Label as "Halogenated Organic Solid - Toxic."

  • Liquid Waste:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste).

    • Dispose of in the "Halogenated Organic Solvents" carboy.

    • Label clearly with the full chemical name.

  • Glassware Decontamination:

    • Rinse glassware with a small amount of Acetone inside the hood.

    • Collect the rinse in the Halogenated Waste container.

    • Soak glassware in a base bath (KOH/Isopropanol) only after the initial rinse to neutralize any residual piperidine traces.

Emergency Response Procedures

Scenario A: Powder Spill (>1 gram) inside Hood[2]
  • Do not blow. Gently cover the spill with a solvent-dampened paper towel (Methanol) to prevent dust lofting.

  • Wipe inward from the perimeter to the center.

  • Dispose of towels as hazardous solid waste.

Scenario B: Skin Exposure (Solution)
  • Speed is survival. The dichlorobenzyl group aids penetration.

  • Immediately strip contaminated clothing/gloves.

  • Flush skin with tepid water for 15 minutes minimum .

  • Do not use solvents (ethanol/DMSO) to wash skin; this drives the chemical deeper into the dermis. Use soap and water only.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. [Link][2]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
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[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.